molecular formula C8H6Cl2O B1581386 2,3'-Dichloroacetophenone CAS No. 21886-56-6

2,3'-Dichloroacetophenone

Cat. No.: B1581386
CAS No.: 21886-56-6
M. Wt: 189.04 g/mol
InChI Key: AVUVSYIYUADCKE-UHFFFAOYSA-N
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Description

2,3'-Dichloroacetophenone is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUVSYIYUADCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073432
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID7073432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-56-6
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-chloro-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3'-Dichloroacetophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,3'-Dichloroacetophenone. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties and Structure

This compound, with the CAS Number 21886-56-6, is a dichlorinated derivative of acetophenone (B1666503).[1][2][3][4] Its chemical structure consists of an acetophenone core with chlorine atoms substituted at the 2-position of the acetyl group and the 3'-position of the phenyl ring.

Systematic IUPAC Name: 2-chloro-1-(3-chlorophenyl)ethanone[5][6]

Synonyms: α,3-Dichloroacetophenone, 3-Chlorophenacyl chloride[2][7]

The structural and key chemical identifiers of this compound are summarized in the table below.

IdentifierValueSource(s)
CAS Number 21886-56-6[1][2][3][4]
Molecular Formula C₈H₆Cl₂O[1][2][7]
Molecular Weight 189.04 g/mol [1][7]
Physical Form White solid[7]
Melting Point 35-37 °C[8]
Boiling Point 283.7 ± 20.0 °C (Predicted)[7]
Density 1.310 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in Chloroform and Methanol[7]

Synthesis of this compound

A documented method for the synthesis of this compound involves the chlorination of m-chloroacetophenone. The following protocol is based on a patented synthesis procedure.

Experimental Protocol:

Materials:

  • m-Chloroacetophenone (0.65 mol)

  • N-Chlorosuccinimide (NCS) (0.75 mol)

  • Lucidol (benzoyl peroxide) (1g, as initiator)

  • Acetic acid (200 ml, as solvent)

  • Benzene (for recrystallization)

Procedure:

  • To a 1000 ml three-necked flask equipped with a reflux condenser and a stirrer, add 200 ml of acetic acid, 100g (0.65 mol) of m-chloroacetophenone, 100g (0.75 mol) of N-Chlorosuccinimide (NCS), and 1g of Lucidol.

  • Heat the mixture to reflux while stirring and maintain reflux for 3 hours.

  • After 3 hours, add an additional 0.5g of Lucidol to the reaction mixture and continue to reflux for another 3 hours.

  • After the reaction is complete, remove the majority of the acetic acid by distillation.

  • Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product, which will appear as a red-brown thick substance.

  • Isolate the crude product and recrystallize from benzene.

  • Filter the recrystallized product, wash it, and dry to obtain this compound as white, needle-shaped crystals.

This procedure is reported to yield approximately 105.6g of this compound (99.3% content), which corresponds to a yield of 86.4%.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reactants m-Chloroacetophenone N-Chlorosuccinimide (NCS) Lucidol (Initiator) Acetic Acid (Solvent) ReactionVessel 1000ml Three-Necked Flask Reactants->ReactionVessel Reflux1 Reflux for 3 hours ReactionVessel->Reflux1 AddInitiator Add more Lucidol Reflux1->AddInitiator Reflux2 Reflux for another 3 hours AddInitiator->Reflux2 Distillation Distill to remove most of Acetic Acid Reflux2->Distillation Precipitation Pour into water and stir Distillation->Precipitation CrudeProduct Crude Product (red-brown solid) Precipitation->CrudeProduct Recrystallization Recrystallize from Benzene CrudeProduct->Recrystallization Purification Filter, Wash, and Dry Recrystallization->Purification FinalProduct This compound (White, needle-shaped crystals) Purification->FinalProduct

References

A Technical Guide to 2,3'-Dichloroacetophenone: CAS Number, Identification, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of drug discovery and development. Its utility as a precursor for pharmacologically active molecules, including kinase inhibitors, makes a thorough understanding of its properties and synthesis crucial for researchers. This technical guide provides a comprehensive overview of this compound, focusing on its correct identification, physicochemical properties, analytical characterization, and detailed synthesis protocols.

A notable point of clarification is the nomenclature and the associated CAS number. The name "this compound" can be ambiguous. This guide will focus on 1-(2,3-Dichlorophenyl)ethanone (CAS Number: 56041-57-7) , where both chlorine atoms are substituted on the phenyl ring. It is important to distinguish this from its isomer, 2-Chloro-1-(3-chlorophenyl)ethanone (CAS Number: 21886-56-6) , where one chlorine is on the acetyl group and the other is on the phenyl ring. This guide will primarily detail the former, with a brief comparative mention of the latter.

Core Identification and Properties

1-(2,3-Dichlorophenyl)ethanone is the compound most accurately corresponding to the common nomenclature of 2,3-Dichloroacetophenone.

IdentifierValueReference
CAS Number 56041-57-7[1][2]
Molecular Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol [1]
IUPAC Name 1-(2,3-dichlorophenyl)ethanone[3]
Synonyms 2',3'-Dichloroacetophenone, 1-acetyl-2,3-dichlorobenzene[1][3]
Physicochemical Data
PropertyValueReference
Melting Point 125-127 °C[4]
Boiling Point 247.3 °C at 760 mmHg[5]
Density 1.293 g/cm³
Flash Point 101.3 °C[5]
Form Solid[1]
Color Colorless to pale yellow[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Spectral and Analytical Characterization

Accurate identification and purity assessment are critical in chemical synthesis. Below are the expected spectral data and a general analytical method for 1-(2,3-Dichlorophenyl)ethanone.

Spectroscopic Data
TechniqueKey Features
¹H NMR Expected signals for an aromatic ABC system and a methyl singlet. The aromatic protons would be downfield (approx. 7.0-7.8 ppm) and the methyl protons would be a singlet upfield (approx. 2.5 ppm).
¹³C NMR Expected signals for a carbonyl carbon (approx. 195-205 ppm), aromatic carbons (approx. 120-140 ppm), and a methyl carbon (approx. 25-30 ppm).
IR Spectroscopy A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching bands are also anticipated.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 1-(2,3-Dichlorophenyl)ethanone.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method can be adapted and validated for the quantitative determination of purity and for monitoring reaction progress.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 1-(2,3-Dichlorophenyl)ethanone are the Friedel-Crafts acylation and a method involving organolithium reagents.

Method 1: Friedel-Crafts Acylation

This is a classic and widely used method for the acylation of aromatic compounds.

Reaction:

1,2-Dichlorobenzene (B45396) reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(2,3-Dichlorophenyl)ethanone.

Detailed Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: 1,2-Dichlorobenzene (1.0 equivalent) is added to the flask. The mixture is cooled in an ice bath.

  • Acylation: Acetyl chloride (1.05 equivalents) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Synthesis via Organolithium Intermediate

This method offers an alternative route to the desired product.[1]

Reaction:

1,2-Dichlorobenzene is first lithiated using butyl lithium, followed by quenching with acetic anhydride (B1165640).[1]

Detailed Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask is charged with 1,2-dichlorobenzene (1.05 equivalents) and dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The solution is cooled to -70 °C.[1]

  • Lithiating: A solution of n-butyl lithium in hexanes (1.0 equivalent) is added dropwise while maintaining the temperature at -70 °C. The mixture is stirred at this temperature for 1 hour.[1]

  • Acylation: In a separate flask, acetic anhydride (4.0 equivalents) is dissolved in dry THF. The previously prepared lithium reagent solution is then transferred to this acetic anhydride solution via a cannula at -70 °C.[1]

  • Reaction: The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature overnight.[1]

  • Workup: The reaction is quenched by pouring it into ice water. The aqueous phase is extracted with ether.[1]

  • Purification: The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation.[1]

Role in Drug Development and Signaling Pathways

1-(2,3-Dichlorophenyl)ethanone is a valuable building block in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. It has been used as a reagent in the synthesis of benzothiazepinones as novel non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β) and in the synthesis of benzimidazolyl pyridinones as insulin-like growth factor I (IGF-1R) kinase inhibitors.[1]

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue by kinases such as Akt. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to a "destruction complex" containing GSK-3β, which phosphorylates β-catenin, targeting it for ubiquitination and degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and translocate to the nucleus to regulate gene expression.

GSK3B_Pathway cluster_wnt Wnt Signaling cluster_nucleus Wnt Signaling cluster_pi3k PI3K/Akt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Degradation Ubiquitination & Degradation BetaCatenin->Degradation targeted for Nucleus Nucleus BetaCatenin->Nucleus translocates TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression activates GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates GSK3B GSK-3β Akt->GSK3B inhibits (p-Ser9) IGF1R_Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_ras_mapk Ras-MAPK Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1 Receptor IGF1->IGF1R binds IRS IRS IGF1R->IRS phosphorylates Shc_Grb2 Shc/Grb2 IGF1R->Shc_Grb2 phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Growth Akt->CellSurvival Ras Ras Shc_Grb2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

References

Spectroscopic Analysis of 2,3'-Dichloroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3'-Dichloroacetophenone, a compound of interest in synthetic chemistry and drug development. Due to the limited public availability of specific experimental spectra for this compound (CAS No. 21886-56-6), this document presents a compilation of available data for closely related isomers to serve as a comparative reference. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting spectral data for this class of compounds.

Spectroscopic Data Presentation

Table 1: ¹H NMR Spectroscopic Data of Dichloroacetophenone Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃Data not available
2',4'-Dichloroacetophenone [1]CDCl₃7.53 (d, J=8.5 Hz, 1H), 7.43 (dd, J=8.5, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H), 2.64 (s, 3H)
2',5'-Dichloroacetophenone CDCl₃Data not available
3',4'-Dichloroacetophenone CDCl₃Data not available
2-Chloroacetophenone [2]CDCl₃7.53-7.55 (q, 1H), 7.36-7.42 (m, 2H), 7.28-7.33 (m, 1H), 2.64 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Dichloroacetophenone Isomers

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃Data not available
2',4'-Dichloroacetophenone [2]CDCl₃198.8, 137.7, 137.2, 132.5, 130.7, 130.5, 127.4, 30.6
2',5'-Dichloroacetophenone CDCl₃Data not available
3',4'-Dichloroacetophenone CDCl₃Data not available
2-Chloroacetophenone [2]CDCl₃200.4, 139.1, 132.0, 131.3, 130.6, 129.4, 126.9, 30.7

Table 3: Mass Spectrometry Data of Dichloroacetophenone Isomers

CompoundIonization ModeKey m/z Values (Relative Intensity)
This compound Electron Ionization (EI)Data not available
2',4'-Dichloroacetophenone [1]Electron Ionization (EI)188 (M+), 173, 145, 111, 75
2',5'-Dichloroacetophenone [3]Electron Ionization (EI)188 (M+), 173, 145, 111, 75
3',4'-Dichloroacetophenone Electron Ionization (EI)Data not available

Table 4: IR Spectroscopic Data of Dichloroacetophenone Isomers

CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound ATR-NeatData not available, but a spectrum is noted to be available on SpectraBase[4]
2',4'-Dichloroacetophenone Not specifiedA spectrum is noted to be available on ChemicalBook[5]
2,3-Dichloroacetophenone FT-IRA spectrum is noted to be available on ChemicalBook[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for aromatic ketones and can be adapted for the specific analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently warm the mixture or use a vortex mixer.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the clear solution into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

  • ¹H NMR Spectroscopy Protocol:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay (d1): 1-2 seconds.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

  • ¹³C NMR Spectroscopy Protocol:

    • Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

    • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent signal (CDCl₃ at δ = 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • FTIR Spectroscopy Protocol:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Collection: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Electron Ionization (EI) Mass Spectrometry Protocol:

    • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

    • Sample Introduction: If using GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC, which will separate the compound before it enters the MS. Alternatively, for direct infusion, introduce the sample via a heated direct insertion probe.

    • Ionization Parameters:

      • Ionization Energy: 70 eV.

      • Source Temperature: 200-250 °C.

    • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

    • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be characteristic.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data Analyze IR Spectrum - Functional Group Identification (C=O, C-Cl, Aromatic C-H) IR->IR_Data MS_Data Analyze Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Reactivity of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3'-Dichloroacetophenone is a halogenated aromatic ketone of significant interest in organic synthesis, particularly as a versatile precursor for the development of novel therapeutic agents. Its molecular architecture, featuring a dichlorinated phenyl ring appended to an acetyl moiety, provides multiple reaction sites for constructing complex molecular frameworks. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical transformations. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the direct chlorination of a substituted acetophenone (B1666503) and a multi-step pathway commencing from an amino-substituted precursor.

Synthesis via α-Chlorination of m-Chloroacetophenone

A direct and efficient method for the preparation of this compound involves the α-chlorination of m-chloroacetophenone.[1] This reaction typically employs N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator, such as dibenzoyl peroxide (Lucidol), in an acetic acid solvent system.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product m-Chloroacetophenone m-Chloroacetophenone Product This compound m-Chloroacetophenone->Product NCS N-Chlorosuccinimide (NCS) NCS->Product Reagents Dibenzoyl Peroxide (Lucidol) Acetic Acid Reflux

Caption: Synthesis of this compound via α-Chlorination.

Multi-step Synthesis from m-Aminoacetophenone

An alternative synthetic route begins with m-aminoacetophenone, which undergoes a sequence of reactions to yield the target compound.[1] This pathway involves a diazotization reaction, followed by a Sandmeyer reaction to introduce the chlorine atom onto the aromatic ring, and concludes with an α-chlorination step.[1]

Logical Workflow:

G Start m-Aminoacetophenone Diazotization Diazotization Reaction (HCl, NaNO2) Start->Diazotization Intermediate1 m-Acetophenone Diazonium Hydrochloride Diazotization->Intermediate1 Sandmeyer Sandmeyer Reaction (CuCl, HCl) Intermediate1->Sandmeyer Intermediate2 m-Chloroacetophenone Sandmeyer->Intermediate2 Chlorination α-Chlorination (NCS, Lucidol, Acetic Acid) Intermediate2->Chlorination End This compound Chlorination->End

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Protocol for α-Chlorination of m-Chloroacetophenone

This protocol is adapted from a patented procedure.[1]

Materials:

  • m-Chloroacetophenone

  • N-Chlorosuccinimide (NCS)

  • Dibenzoyl Peroxide (Lucidol)

  • Acetic Acid

  • Chlorobenzene (for recrystallization)

Procedure:

  • To a 1000 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 300 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 120 g (0.90 mol) of NCS, and 2 g of Lucidol.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Add an additional 1.0 g of Lucidol to the reaction mixture and continue to reflux for another 3 hours.

  • After the reaction is complete, remove the majority of the acetic acid by distillation.

  • Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product (a red-brown solid).

  • Recrystallize the crude product from chlorobenzene.

  • Filter the crystals, wash, and dry to obtain this compound.

ParameterValueReference
Yield87.0%[1]
Purity99.5%[1]
Melting Point35-37 °C[1]
AppearanceWhite, needle-shaped crystals[1]

Reactivity of this compound

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The reactivity of this molecule is primarily centered around the acetyl group and the aromatic ring, with the two chlorine atoms exerting significant electronic influence.

The electron-withdrawing nature of the chlorine atoms affects the electron density of the aromatic ring and the reactivity of the acetyl group.[2] Specifically, the chlorine atom at the 2-position (α-position) renders the α-protons more acidic, making them susceptible to deprotonation and subsequent substitution reactions.[2]

Utility in the Synthesis of Bioactive Molecules

This compound is a key reagent in the synthesis of novel therapeutic candidates. It has been utilized in the preparation of:

  • Benzothiazepinones (BTZs): These compounds have been investigated as non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).[3][4][5]

  • Benzimidazolyl Pyridinones: These molecules have been synthesized and evaluated as inhibitors of insulin-like growth factor I (IGF-1R) kinase.[3][4][5]

The synthesis of these complex molecules likely involves reactions at the carbonyl group and the α-carbon of this compound.

General Experimental Workflow for Synthesis and Purification:

G Start Reaction Setup Reaction Chemical Reaction Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Workup and Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Purification Purification (e.g., Recrystallization, Chromatography) SolventRemoval->Purification Analysis Product Analysis (e.g., NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Chemical Formula C₈H₆Cl₂O[4][6]
Molecular Weight 189.04 g/mol [4][6]
CAS Number 21886-56-6[4]
Appearance Solid[6]
Melting Point 35-37 °C[1]
Topological Polar Surface Area (TPSA) 17.07 Ų[7]
LogP 2.7615[7]
Hydrogen Bond Acceptors 1[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 2[7]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed).[6]

  • Precautionary Statements: P264, P270, P301 + P312, P501.[6]

  • Pictograms: GHS07 (Exclamation mark).[6]

  • Signal Word: Warning.[6]

It is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. For complete safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its preparation. Its reactivity, particularly at the acetyl group, has been leveraged in the synthesis of kinase inhibitors, highlighting its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of the synthesis and reactivity of this compound, offering detailed procedures and data to support further research and application.

References

2,3'-Dichloroacetophenone: An In-depth Technical Guide to a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern, featuring chlorine atoms on both the aromatic ring and the acetyl group, imparts distinct reactivity that makes it a valuable precursor for a range of complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application as a foundational building block for pharmaceutically relevant heterocyclic compounds, including inhibitors of key cellular signaling pathways.

Physicochemical and Spectroscopic Data

While this compound is a known chemical entity, a complete set of its spectroscopic data is not widely available in publicly accessible databases. The available data is summarized below. For comparative purposes, data for some of its isomers are more extensively documented.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56041-57-7[1][2]
Molecular Formula C₈H₆Cl₂O[2]
Molecular Weight 189.04 g/mol
Physical Form Solid
Purity ≥98%[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Signals
¹H NMR Data not available in searched resources.
¹³C NMR Data not available in searched resources.
Mass Spectrometry Data not available in searched resources.
ATR-IR A publicly available ATR-IR spectrum exists, showing characteristic absorptions for a dichlorinated aromatic ketone. Key vibrational bands would be expected for the C=O stretch (typically 1680-1700 cm⁻¹), C-Cl stretches, and aromatic C-H and C=C vibrations.

Synthesis of this compound

A common synthetic route to this compound involves the α-chlorination of 3'-chloroacetophenone. The following protocol is adapted from established patent literature.[3]

Experimental Protocol: α-Chlorination of 3'-Chloroacetophenone

Materials:

  • 3'-Chloroacetophenone

  • N-Chlorosuccinimide (NCS)

  • Acetic Acid

  • Benzoyl Peroxide (Lucidol)

  • Chlorobenzene (for recrystallization)

Procedure:

  • To a 1000 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 300 mL of acetic acid, 100 g (0.65 mol) of 3'-chloroacetophenone, 120 g (0.90 mol) of N-chlorosuccinimide (NCS), and 2 g of benzoyl peroxide.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Add an additional 1.0 g of benzoyl peroxide and continue to reflux for another 3 hours.

  • After the reaction is complete, remove the majority of the acetic acid by distillation.

  • Pour the concentrated reaction mixture into a large volume of water, which will cause the crude product to precipitate as a reddish-brown solid.

  • Collect the solid by filtration and recrystallize from chlorobenzene.

  • Wash the purified crystals and dry to yield this compound as white, needle-shaped crystals.

Yield: 87.0% (106.4 g), with a reported purity of 99.5%.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3_chloroacetophenone 3'-Chloroacetophenone reflux Reflux, 6h 3_chloroacetophenone->reflux NCS N-Chlorosuccinimide (NCS) NCS->reflux benzoyl_peroxide Benzoyl Peroxide (Initiator) benzoyl_peroxide->reflux acetic_acid Acetic Acid (Solvent) acetic_acid->reflux distillation Distillation of Acetic Acid reflux->distillation precipitation Precipitation in Water distillation->precipitation recrystallization Recrystallization from Chlorobenzene precipitation->recrystallization product This compound recrystallization->product

Synthesis workflow for this compound.

Applications as a Building Block in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Synthesis of Benzothiazepinones

Benzothiazepinones are a class of seven-membered heterocyclic compounds. The reaction of an α-haloacetophenone with 2-aminothiophenol (B119425) is a common method for their synthesis. These compounds have been investigated as non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).

While a specific protocol for the reaction of this compound was not found in the searched literature, a general procedure can be outlined.

  • A mixture of the α-haloacetophenone (1 equivalent), 2-aminothiophenol (1 equivalent), and a catalytic amount of glacial acetic acid in a solvent such as dimethylformamide (DMF) is prepared.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the product often precipitates and can be collected by filtration and recrystallized from a suitable solvent like acetone.

G dichloroacetophenone This compound reaction Cyclocondensation dichloroacetophenone->reaction aminothiophenol 2-Aminothiophenol aminothiophenol->reaction benzothiazepinone Benzothiazepinone Derivative reaction->benzothiazepinone

General synthesis of benzothiazepinones.

Synthesis of Benzimidazolyl Pyridinones
  • Initial Condensation: this compound could first react with a suitable active methylene (B1212753) compound (e.g., a cyanoacetamide derivative) to form a chalcone-like intermediate or a Knoevenagel condensation product.

  • Pyridinone Ring Formation: This intermediate would then undergo cyclization to form the pyridinone ring.

  • Benzimidazole (B57391) Moiety Introduction: The final step would involve the formation of the benzimidazole ring, potentially through the reaction of an ortho-phenylenediamine with a suitable functional group on the pyridinone scaffold.

G start This compound step1 Condensation with Active Methylene Compound start->step1 intermediate Intermediate step1->intermediate step2 Cyclization to Pyridinone intermediate->step2 pyridinone_intermediate Pyridinone Derivative step2->pyridinone_intermediate step3 Reaction with o-Phenylenediamine pyridinone_intermediate->step3 final_product Benzimidazolyl Pyridinone step3->final_product

Conceptual workflow for benzimidazolyl pyridinone synthesis.

Targeted Signaling Pathways

The therapeutic potential of compounds derived from this compound lies in their ability to modulate key cellular signaling pathways implicated in various diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with diseases such as Alzheimer's, type 2 diabetes, and cancer. GSK-3β is a constitutively active enzyme that is regulated by inhibitory phosphorylation.

GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled activates GSK3B_complex GSK-3β Complex (with Axin, APC) Frizzled->GSK3B_complex inhibits Akt Akt Akt->GSK3B_complex inhibits by phosphorylation Beta_catenin β-catenin GSK3B_complex->Beta_catenin phosphorylates for degradation Degradation Proteasomal Degradation Beta_catenin->Degradation Gene_transcription Target Gene Transcription Beta_catenin->Gene_transcription translocates to nucleus Inhibitor Benzothiazepinone (Inhibitor) Inhibitor->GSK3B_complex inhibits

GSK-3β signaling pathway and its inhibition.

Insulin-Like Growth Factor I Receptor (IGF-1R) Signaling Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), activates two major downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is primarily involved in cell survival and proliferation, and the Ras/MAPK pathway, which is also crucial for cell growth and differentiation. Overactivity of the IGF-1R pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

IGF1R_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1 Receptor IGF1->IGF1R binds PI3K PI3K IGF1R->PI3K activates Ras Ras IGF1R->Ras activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression Inhibitor Benzimidazolyl Pyridinone (Inhibitor) Inhibitor->IGF1R inhibits

IGF-1R signaling pathway and its inhibition.

Conclusion

This compound is a strategically important building block in organic synthesis with demonstrated utility in the preparation of heterocyclic compounds with significant therapeutic potential. While comprehensive characterization data for this specific isomer is not as prevalent in the literature as for its counterparts, the available synthetic routes and its application in forming complex scaffolds underscore its value. Further research into the detailed spectroscopic properties of this compound and the development of specific, high-yield protocols for its conversion into bioactive molecules would be a valuable contribution to the fields of medicinal chemistry and drug discovery.

References

Solubility and stability of 2,3'-Dichloroacetophenone in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2,3'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical intermediate of interest in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is crucial for its effective use in synthesis, formulation, and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound, this guide also presents information on closely related isomers and outlines detailed, standardized experimental protocols for determining these critical parameters. This document is intended to be a valuable resource for scientists and researchers, enabling them to make informed decisions and design robust experimental plans.

Introduction

This compound (CAS No. 56041-57-7) is a halogenated aromatic ketone with the molecular formula C₈H₆Cl₂O. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, makes it a versatile building block in organic synthesis. The precise positioning of the chlorine atoms on the aromatic ring influences the molecule's reactivity, polarity, and, consequently, its physical and chemical properties, including solubility and stability. These properties are of paramount importance for a range of applications, from reaction kinetics and purification to formulation and storage.

This guide summarizes the currently available data on the solubility of this compound in common laboratory solvents and discusses its expected stability under various environmental conditions. Furthermore, it provides detailed experimental methodologies for researchers to determine these properties with high accuracy and reproducibility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56041-57-7
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
Appearance Solid
Boiling Point 106-108°C at 2 mmHg[1]
Density 1.293 g/cm³[2]
Refractive Index 1.558[2]

Solubility Profile

Qualitative Solubility of this compound

The following table summarizes the known qualitative solubility of this compound.

SolventTypeQualitative SolubilityReference
ChloroformNonpolar AproticSlightly Soluble[3]
MethanolPolar ProticSlightly Soluble[3]
Ethyl AcetatePolar AproticSlightly Soluble[2]
Solubility of the Analogous Isomer, 2,4'-Dichloroacetophenone (B1362558)

The isomer 2,4'-dichloroacetophenone shares the same molecular formula and weight, and its solubility data can offer a useful, albeit approximate, indication of the expected behavior of this compound.

SolventTypeSolubility of 2,4'-DichloroacetophenoneReference
WaterPolar Protic200 mg/L[4]
BenzeneNonpolarSoluble[4]
EthanolPolar ProticSoluble[4]
AcetonePolar AproticSoluble[4]

Based on this information, it is reasonable to infer that this compound exhibits low solubility in water and is likely soluble in common organic solvents such as alcohols, ketones, and aromatic hydrocarbons.

Stability Profile

Detailed stability studies specifically for this compound are not extensively documented. However, the stability of related chloroacetophenone compounds provides a basis for understanding its likely behavior. Generally, chloroacetophenones are stable under normal storage conditions but can be susceptible to degradation in the presence of strong bases and oxidizing agents.[5][6]

Expected Stability Considerations:

  • pH: As with many ketones, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, although the rate is expected to be slow.

  • Temperature: The compound is expected to be stable at ambient temperatures.[5] Information on a related isomer, 2,4'-dichloroacetophenone, indicates it is stable under normal temperature and pressure conditions.[4]

  • Light: Photostability is an important consideration for aromatic ketones. It is advisable to store this compound protected from light to prevent potential photodegradation.

  • Oxidation: While generally stable, the presence of strong oxidizing agents could lead to degradation.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile (B52724), acetone, dimethyl sulfoxide, hexane).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a solvent-compatible 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Protocol for Forced Degradation and Stability Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of a compound. These studies are typically conducted according to ICH Q1B guidelines for photostability.[7]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel with control samples protected from the stressor:

    • Acid Hydrolysis: Add a strong acid (e.g., 1N HCl) and heat the solution (e.g., at 60°C).

    • Base Hydrolysis: Add a strong base (e.g., 1N NaOH) and maintain the solution at room temperature or elevated temperature.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep the solution at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Collect samples at various time points throughout the exposure period.

  • Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control samples to identify and quantify any degradation products that have formed. The percentage of degradation of the parent compound is also calculated.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Solubility_Determination_Workflow start Start: Solubility Determination step1 1. Add excess this compound to various solvents start->step1 step2 2. Equilibrate in a shaker bath (e.g., 25°C for 24-48h) step1->step2 step3 3. Allow undissolved solid to settle step2->step3 step4 4. Withdraw and filter supernatant (0.45 µm filter) step3->step4 step5 5. Quantify concentration by HPLC-UV step4->step5 end End: Solubility Data (mg/mL or mol/L) step5->end

Caption: Workflow for Thermodynamic Solubility Determination.

Forced_Degradation_Workflow start Start: Forced Degradation Study prep Prepare solutions of This compound start->prep stress_conditions Expose to Stress Conditions prep->stress_conditions acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 1N NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C, dark) stress_conditions->thermal photo Photostability (ICH Q1B light exposure) stress_conditions->photo analysis Analyze samples at time points by stability-indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify degradation pathways and assess stability analysis->end

Caption: Workflow for Forced Degradation and Stability Studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a foundational understanding based on available qualitative information and data from analogous compounds. The detailed experimental protocols presented herein offer a clear path for researchers to generate the necessary data for their specific applications. A systematic approach to determining these parameters is essential for the successful development and application of this compound in research and industry. It is recommended that the compound be handled with care, stored protected from light, and its compatibility with various solvents and conditions be experimentally verified.

References

Potential Applications of 2,3'-Dichloroacetophenone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3'-Dichloroacetophenone, a halogenated aromatic ketone, serves as a versatile precursor in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. This technical guide explores the core applications of this compound as a key building block for the development of potent and selective enzyme inhibitors. Primarily, it is utilized in the synthesis of benzothiazepinone derivatives targeting Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and benzimidazolyl pyridinones as inhibitors of Insulin-like Growth Factor I Receptor (IGF-1R) kinase. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with these compound classes, supported by detailed experimental protocols and quantitative data.

Introduction

This compound (CAS No: 21886-56-6) is a chemical intermediate characterized by a dichlorinated phenyl ring attached to an acetyl group.[1][2][3] Its unique structural features, particularly the reactive α-chloroacetyl group, make it a valuable starting material for the construction of complex heterocyclic scaffolds. In the realm of medicinal chemistry, this compound has emerged as a crucial reagent for generating libraries of potential therapeutic agents. Specifically, its application in the synthesis of GSK-3β and IGF-1R inhibitors highlights its importance in targeting key enzymes implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][4]

Synthesis of this compound

A common synthetic route to this compound involves the α-chlorination of m-chloroacetophenone. The process typically utilizes a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an initiator like benzoyl peroxide (Lucidol) in a suitable solvent like acetic acid.[5]

Experimental Protocol: Synthesis of this compound from m-Chloroacetophenone[5]

Materials:

  • m-Chloroacetophenone

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (Lucidol)

  • Acetic Acid

  • Chlorobenzene (for recrystallization)

Procedure:

  • To a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and stirrer, add 200 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 100 g (0.75 mol) of NCS, and 1 g of Lucidol.

  • Heat the mixture to reflux and maintain for 3 hours with stirring.

  • Add an additional 0.5 g of Lucidol and continue refluxing for another 3 hours.

  • After cooling, remove the majority of the acetic acid by distillation under reduced pressure.

  • Pour the concentrated reaction mixture into a large volume of water, which will cause the crude product to precipitate as a red-brown solid.

  • Collect the solid by filtration and recrystallize from chlorobenzene.

  • Wash the resulting white, needle-shaped crystals and dry to yield this compound.

Application in the Synthesis of GSK-3β Inhibitors

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell signaling, and apoptosis.[6] Its dysregulation has been linked to various diseases, making it an attractive therapeutic target. This compound is a key reactant in the synthesis of benzothiazepinones, a class of compounds that have been identified as non-ATP competitive inhibitors of GSK-3β.[7][8]

Synthesis of Benzothiazepinone-based GSK-3β Inhibitors

The synthesis of the benzothiazepinone scaffold from this compound typically involves a condensation reaction with 2-aminothiophenol. This reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization.

Biological Activity of Benzothiazepinone Derivatives

Certain benzothiazepinone derivatives have demonstrated potent inhibitory activity against GSK-3β. For instance, the candidate compound 4-3 has been reported to have an IC50 value of 6.6 μM and has shown promising results in inhibiting the proliferation of leukemia cell lines.[1][9]

Table 1: Biological Activity of a Representative Benzothiazepinone Derivative

CompoundTargetIC50 (μM)Cellular ActivityReference
4-3GSK-3β6.6Proliferation inhibition and apoptosis induction in leukemia cell lines[1][9]
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. Key signaling pathways, such as the insulin (B600854) and Wnt pathways, converge on GSK-3β to modulate its activity.[5][10][11] Inhibition of GSK-3β can lead to the activation of downstream targets involved in cell survival and proliferation.

GSK3B_Signaling_Pathway GSK-3β Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled PI3K PI3K Insulin_Receptor->PI3K GSK3B GSK-3β Frizzled->GSK3B inhibits Akt Akt/PKB PI3K->Akt Akt->GSK3B inhibits Beta_Catenin β-Catenin GSK3B->Beta_Catenin promotes degradation Glycogen_Synthase Glycogen Synthase GSK3B->Glycogen_Synthase inhibits Transcription_Factors Transcription Factors Beta_Catenin->Transcription_Factors Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival Benzothiazepinones Benzothiazepinones (from this compound) Benzothiazepinones->GSK3B inhibits IGF1R_Signaling_Pathway IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS-1 IGF1R->IRS PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazolyl_Pyridinones Benzimidazolyl Pyridinones (from this compound) Benzimidazolyl_Pyridinones->IGF1R inhibits Experimental_Workflow General Experimental Workflow Start This compound Synthesis Synthesis of Heterocyclic Derivatives (e.g., Benzothiazepinones, Benzimidazolyl Pyridinones) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In vitro Biological Screening (Enzyme Inhibition Assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Safety and Handling of 2,3'-Dichloroacetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,3'-Dichloroacetophenone. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely. This guide collates information from various safety data sheets and toxicological literature to provide a concise and actionable resource.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin and eye irritation.[1][2][3][4] Inhalation of the dust may lead to respiratory irritation.[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][2][3][4]

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[2]

  • H331: Toxic if inhaled[2]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]

  • H335: May cause respiratory irritation[2]

Signal Word: Danger[1][3]

Toxicological Information

The toxicological effects of chloroacetophenones are generally associated with their ability to act as alkylating agents. A related compound, 2-chloroacetophenone, has been shown to be an effective depletor of glutathione (B108866) (GSH) in hepatocytes.[6] This depletion of intracellular antioxidants can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.

Cellular oxidative stress is known to activate several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which can lead to inflammatory responses and apoptosis (programmed cell death).[7][8][9][10][][12][13][14][15][16][17]

Toxicological Endpoint Observation References
Acute Oral Toxicity Harmful if swallowed.[1][2][3][4]
Acute Inhalation Toxicity Toxic if inhaled; may cause respiratory irritation.[2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3]
Eye Damage/Irritation Causes serious eye damage.[1][3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[3][18]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Property Value References
CAS Number 21886-56-6[1][3][4]
Molecular Formula C₈H₆Cl₂O[1][3][4]
Molecular Weight 189.04 g/mol [1][3][4]
Appearance White to off-white solid/crystalline powder.[3][19]
Melting Point 40-42 °C[3]
Boiling Point 283.7 °C at 760 mmHg[3]
Solubility Insoluble in water. Soluble in organic solvents.[20]
Storage Temperature 2-8 °C, sealed in a dry environment.[4]

Experimental Protocols

Adherence to strict experimental protocols is essential to minimize exposure and ensure safety when working with this compound.

Safe Handling and Weighing of Powdered this compound

This protocol outlines the steps for safely handling and weighing the solid form of this compound.

Materials:

  • Certified chemical fume hood

  • Analytical balance

  • Disposable weigh paper or weigh boats[21]

  • Spatula (preferably disposable)[1]

  • Sealable container for the weighed compound

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.[22]

  • Designated Area: Conduct all manipulations of the powder within a certified chemical fume hood to minimize inhalation exposure.[1][21]

  • Weighing by Difference: a. Place a labeled, sealable container on the analytical balance and tare it. b. Move the tared container into the chemical fume hood. c. Carefully transfer the approximate amount of this compound powder into the container using a clean spatula.[21][23] d. Securely close the container. e. Decontaminate the exterior of the container before removing it from the fume hood. f. Place the sealed container back on the analytical balance to obtain the precise weight of the transferred compound.[21][23]

  • Cleaning: After weighing, decontaminate the spatula and the work surface within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh paper, gloves) in a designated hazardous waste container.[21]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[22]

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

This protocol provides a framework for assessing the cytotoxicity of this compound in a cell culture model.[3][24]

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decreased uptake of the dye indicates cell damage or death.[24]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for treatment.

  • Cell Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-only controls.[25]

  • Neutral Red Incubation: After the treatment period, replace the medium with a fresh medium containing neutral red and incubate for a few hours to allow for dye uptake by viable cells.

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).[24]

Principles of Dermal and Ocular Irritation Testing

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are available for assessing the potential of a chemical to cause skin and eye irritation.[23] These tests are typically performed in vivo (e.g., using rabbits) or using validated in vitro/ex vivo alternative methods.[5][21][23][26][27][28][29]

  • Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the shaved skin of an animal, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.[1][23][26]

  • Acute Eye Irritation/Corrosion (OECD 405): The test substance is instilled into the eye of an animal, and the cornea, iris, and conjunctiva are examined for any adverse effects.[28]

  • In Vitro Alternatives: Several validated in vitro methods, such as those using reconstructed human epidermis models (OECD 439 for skin irritation) or bovine corneal opacity and permeability (BCOP) tests (OECD 437 for eye irritation), are available to reduce or replace animal testing.[21][23][27]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection Type Recommendation References
Eye/Face Protection Chemical safety goggles or a face shield.[22]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[22]
Respiratory Protection Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[22]

First Aid Measures

In case of exposure, immediate action is critical.

Exposure Route First Aid Procedure References
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[19] Recommended storage is at 2-8 °C.[4]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter drains or waterways.[19]

Visualized Safety and Hazard Information

Potential Cellular Toxicity Pathway

The following diagram illustrates a potential mechanism of toxicity for chloroacetophenones, involving the depletion of glutathione, leading to oxidative stress and the activation of downstream stress-response signaling pathways.

Toxicity_Pathway Potential Cellular Toxicity Pathway of Chloroacetophenones cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome Chloroacetophenone Chloroacetophenone GSH_Depletion Glutathione (GSH) Depletion Chloroacetophenone->GSH_Depletion Alkylation of GSH Oxidative_Stress Oxidative Stress (Increased ROS) GSH_Depletion->Oxidative_Stress MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation NFkB_Activation NF-kB Pathway Activation Oxidative_Stress->NFkB_Activation Inflammation Inflammation MAPK_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis NFkB_Activation->Inflammation

A potential toxicity pathway for chloroacetophenones.
Emergency Response Workflow

This workflow outlines the immediate steps to be taken in the event of an accidental exposure to this compound.

Emergency_Response Emergency Response Workflow for Exposure Exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) Scene_Safety Ensure Scene Safety (Remove self and others from immediate danger) Exposure->Scene_Safety First_Aid Administer First Aid (See Section 6) Scene_Safety->First_Aid Decontamination Decontaminate Area (If safe to do so) Scene_Safety->Decontamination Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention Report_Incident Report Incident to Supervisor and EHS Seek_Medical_Attention->Report_Incident

Emergency response workflow for accidental exposure.

References

Commercial availability and suppliers of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its commercial availability, physicochemical properties, synthesis protocols, and its applications in the development of kinase inhibitors.

Introduction

This compound (CAS No: 56041-57-7) is a halogenated aromatic ketone that serves as a valuable building block in organic synthesis.[1] Its molecular structure, featuring a dichlorinated phenyl ring, makes it a versatile precursor for various bioactive molecules. It is particularly noted for its use as a reagent in the synthesis of novel kinase inhibitors, highlighting its importance in drug discovery and development.[2][3][4]

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless to yellow substance.[2][5][6] Its key chemical identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 56041-57-7[2][7]
Alternate CAS 21886-56-6[3][4][8]
Molecular Formula C₈H₆Cl₂O[2][7][8]
Molecular Weight 189.04 g/mol [2][7][8]
IUPAC Name 1-(2,3-dichlorophenyl)ethanone[6][9]
Melting Point 125-127 °C[2]
Boiling Point 67 °C[2][10]
Density 1.293 g/cm³[2]
Refractive Index 1.558 @ 20°C[2][5]
Form Solid[2][7]
SMILES String CC(=O)c1cccc(Cl)c1Cl[6][7]
InChI Key KMABBMYSEVZARZ-UHFFFAOYSA-N[2][6][7]

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, typically for research and development purposes. Purity levels generally range from 97% to 98% or higher.[5][9][10][11] It is offered in quantities ranging from milligrams to grams.[2][5][7][9]

SupplierProduct Name/PurityCAS NumberAvailable Quantities
Sigma-Aldrich 2′,3′-dichloroacetophenone AldrichCPR56041-57-7250 mg
Thermo Scientific 2',3'-Dichloroacetophenone, 98%56041-57-71 g, 5 g
ChemicalBook 2,3-Dichloroacetophenone56041-57-7Custom
Santa Cruz Biotechnology 2,3′-Dichloroacetophenone21886-56-6Custom
NINGBO INNO PHARMCHEM 2,3-Dichloroacetophenone, 97% min56041-57-7Custom
CP Lab Safety 2', 3'-Dichloroacetophenone, min 98%56041-57-71 g

Note: Pricing and availability are subject to change. Some suppliers, like Sigma-Aldrich, provide this compound as part of a collection for early discovery researchers and note that the buyer assumes responsibility for confirming product identity and purity.[7]

Experimental Protocols: Synthesis Methodologies

Several methods for the synthesis of dichloroacetophenone derivatives have been documented. While specific protocols for the 2,3'-isomer are less common in open literature than for other isomers like 2,4'-dichloroacetophenone, general synthetic principles can be applied. A patented method provides a specific route to the 2,3' isomer.

Method 1: Synthesis from m-Chloroacetophenone

A method described in a patent involves using m-chloroacetophenone as a starting material.[12] The process involves a diazotization reaction to generate an intermediate, followed by a Sandmeyer reaction and an alpha-chlorination step to yield the final this compound product.[12] The patent claims a total yield of over 80% with this simple and mild synthetic pathway.[12]

G raw_material m-Chloroacetophenone diazotization Diazotization Reaction raw_material->diazotization diazo_intermediate Diazo-hydrochloride Intermediate diazotization->diazo_intermediate sandmeyer Sandmeyer Reaction diazo_intermediate->sandmeyer chloro_intermediate m-p-acetophenone Intermediate sandmeyer->chloro_intermediate alpha_chloro Alpha-Chloro Reaction chloro_intermediate->alpha_chloro final_product This compound alpha_chloro->final_product

Caption: Synthesis workflow from m-Chloroacetophenone.

Method 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a common method for synthesizing aromatic ketones.[1] For the synthesis of 2,4-dichloroacetophenone, m-dichlorobenzene is reacted with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride.[1][13] A similar principle could be adapted for the 2,3'-isomer, though starting materials would differ.

General Protocol (adapted from 2,4-dichloroacetophenone synthesis):

  • Reaction Setup: Charge a reaction vessel with m-dichlorobenzene and anhydrous aluminum trichloride.[13]

  • Acylation: Slowly add acetic anhydride to the mixture under stirring, maintaining the temperature between 45°C and 55°C.[13]

  • Reaction: After the addition, heat the mixture to 90-95°C and reflux for approximately 3 hours.[13]

  • Hydrolysis: Cool the reaction mixture and add it to 10% hydrochloric acid to hydrolyze.[13]

  • Workup: Separate the organic layer, wash with water, and then distill the product under reduced pressure.[13]

  • Purification: The collected fraction is cooled and crystallized to obtain the final product.[13]

G start Start: Charge Reactor (m-Dichlorobenzene, AlCl₃) acylation Acylation: Add Acetic Anhydride (45-55°C) start->acylation reflux Reflux (90-95°C, 3h) acylation->reflux hydrolysis Hydrolysis (10% HCl) reflux->hydrolysis separation Phase Separation (Organic Layer) hydrolysis->separation wash Water Wash separation->wash distillation Reduced Pressure Distillation wash->distillation crystallization Crystallization distillation->crystallization end End: Purified Product (2,4-Dichloroacetophenone) crystallization->end

Caption: General workflow for Friedel-Crafts acylation.

Applications in Drug Discovery

This compound is a key reagent in the synthesis of heterocyclic compounds with potential therapeutic applications. It has been specifically used in the creation of inhibitors for key signaling pathway kinases.

Role in Kinase Inhibitor Synthesis

This compound is utilized as a reagent in the synthesis of:

  • Benzothiazepinones (BTZs): These molecules act as novel non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β).[2][3][4]

  • Benzimidazolyl Pyridinones: These serve as inhibitors for the insulin-like growth factor I (IGF-1R) kinase.[2][3][4]

The logical workflow for utilizing this compound in this context involves its incorporation into a more complex molecular scaffold to generate a final active pharmaceutical ingredient (API) that can modulate the activity of these kinases.

G reagent This compound (Starting Reagent) synthesis_step Multi-step Chemical Synthesis reagent->synthesis_step inhibitor_class1 Benzothiazepinones (BTZs) synthesis_step->inhibitor_class1 inhibitor_class2 Benzimidazolyl Pyridinones synthesis_step->inhibitor_class2 inhibition1 Inhibition inhibitor_class1->inhibition1 inhibition2 Inhibition inhibitor_class2->inhibition2 target1 GSK-3β Kinase target2 IGF-1R Kinase inhibition1->target1 inhibition2->target2

Caption: Role in the synthesis of kinase inhibitors.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed (Acute Toxicity 4, Oral).[2][7]

  • Hazard Codes: Xi, Xn[2]

  • GHS Pictogram: GHS07 (Exclamation Mark)[2][7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

  • Precautionary Statements: P261, P264, P270, P280, P301+P312, P304+P340, P305+P351+P338, P405, P501[2][4][7]

Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] Store in a dry, sealed container at room temperature.[2]

References

Literature review of 2,3'-Dichloroacetophenone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,3'-Dichloroacetophenone

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. Its utility is particularly noted in the synthesis of novel kinase inhibitors, which are pivotal in modern therapeutic research. This guide provides a comprehensive review of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data comparison, and visualizations of the synthetic pathways and a relevant biological signaling pathway.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two effective routes: the direct α-chlorination of 3'-chloroacetophenone (B45991) and a multi-step synthesis originating from m-aminoacetophenone. While Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones, its direct application for producing the 3'-chloro isomer of acetophenone (B1666503) derivatives presents significant challenges due to regioselectivity.

Method 1: α-Chlorination of 3'-Chloroacetophenone

This is a direct and high-yielding method for the synthesis of this compound. The process involves the chlorination of the α-carbon of the acetyl group of 3'-chloroacetophenone. A common and effective approach utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator.[1]

Method 2: Synthesis from m-Aminoacetophenone
Friedel-Crafts Acylation: A Note on Regioselectivity

The Friedel-Crafts acylation of chlorobenzene (B131634) with either acetyl chloride or chloroacetyl chloride is a well-established reaction.[2][3][4][5] However, the chloro substituent on the benzene (B151609) ring is an ortho-, para-director. Consequently, the acylation predominantly yields 4-chloroacetophenone and 2-chloroacetophenone.[1][4] The formation of the meta-isomer, 3'-chloroacetophenone, which is the necessary precursor for the direct α-chlorination to this compound, is generally not favored. One patent explicitly states that the Friedel-Crafts reaction between chlorobenzene and acetyl chloride using an aluminum trichloride (B1173362) catalyst exclusively produces the para-isomer.[1] This makes the direct Friedel-Crafts acylation an inefficient route for the synthesis of this compound.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the quantitative data for the α-chlorination of 3'-chloroacetophenone as described in a key patent, highlighting the impact of reagent quantities on the reaction outcome.[1]

ParameterExample 1Example 2
Starting Material m-Chloroacetophenonem-Chloroacetophenone
Molar Amount of Starting Material0.65 mol (100g)0.65 mol (100g)
Chlorinating Agent N-Chlorosuccinimide (NCS)N-Chlorosuccinimide (NCS)
Molar Amount of Chlorinating Agent0.75 mol (100g)0.90 mol (120g)
Initiator Lucidol (Benzoyl Peroxide)Lucidol (Benzoyl Peroxide)
Amount of Initiator1.5g (total)3g (total)
Solvent Acetic Acid (200ml)Acetic Acid (300ml)
Reaction Time 6 hours6 hours
Yield 86.4%87.0%
Product Purity 99.3%99.5%
Product Appearance White, needle-shaped crystalsWhite, needle-shaped crystals
Melting Point 35-37 °C35-37 °C

Experimental Protocols

Detailed Methodology for α-Chlorination of 3'-Chloroacetophenone

This protocol is adapted from the patent describing the synthesis of this compound.[1]

Materials:

  • m-Chloroacetophenone

  • N-Chlorosuccinimide (NCS)

  • Lucidol (Benzoyl Peroxide)

  • Acetic Acid

  • Chlorobenzene (for recrystallization)

  • 1000ml three-necked flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a 1000ml three-necked flask equipped with a reflux condenser and a stirrer, add 300ml of acetic acid, 100g (0.65 mol) of m-chloroacetophenone, 120g (0.90 mol) of NCS, and 2g of Lucidol.

  • Heat the mixture to reflux with stirring and maintain reflux for 3 hours.

  • Add an additional 1.0g of Lucidol to the reaction mixture and continue to reflux for another 3 hours.

  • After the reaction is complete, remove the majority of the acetic acid by distillation.

  • Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product, which will appear as a red-brown thick substance.

  • Dissolve the crude product in chlorobenzene for recrystallization.

  • Filter the recrystallized product, wash it, and dry it to obtain this compound.

Expected Outcome: The final product is obtained as white, needle-shaped crystals with a yield of approximately 87.0% and a purity of 99.5%. The melting point should be in the range of 35-37 °C.

Detailed Methodology for Synthesis from m-Aminoacetophenone

This two-step protocol is also based on the aforementioned patent.[1]

Step 1: Synthesis of m-Chloroacetophenone via Sandmeyer Reaction

Materials:

  • m-Aminoacetophenone

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Benzene

  • Ice-salt bath

  • Steam distillation apparatus

Procedure:

  • In a suitable vessel, prepare a solution of 23g of m-aminoacetophenone in 100ml of concentrated hydrochloric acid and 80ml of water.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • While maintaining the temperature between 0-3 °C, slowly add a solution of 12.2g of sodium nitrite in 30ml of water under the liquid surface with stirring. Continue stirring for 30 minutes after the addition is complete to form the diazonium salt solution.

  • In a separate flask, prepare a cold solution of 19g of CuCl in 60ml of concentrated hydrochloric acid.

  • Pour the freshly prepared diazonium salt solution into the cold CuCl solution.

  • Heat the mixture to 55-62 °C and stir for 2-3 hours.

  • Separate the oily layer from the solid and aqueous phases.

  • Wash the oily product with water until the washings are neutral.

  • Perform steam distillation on the oily product.

  • Separate the distilled oil, and extract the aqueous layer with benzene.

  • Combine the oil and the benzene extract, and remove the benzene by distillation at atmospheric pressure.

  • Purify the residue by vacuum distillation, collecting the fraction at 100-102 °C (2.6 kPa) to obtain m-chloroacetophenone.

Step 2: α-Chlorination of m-Chloroacetophenone

Follow the detailed methodology for the α-chlorination of 3'-chloroacetophenone as described in the previous section, using the m-chloroacetophenone obtained from Step 1.

Mandatory Visualization

Synthesis Workflow Diagrams

Synthesis_Method_1 3'-Chloroacetophenone 3'-Chloroacetophenone Reaction Mixture Reaction Mixture 3'-Chloroacetophenone->Reaction Mixture NCS, Lucidol NCS, Lucidol NCS, Lucidol->Reaction Mixture Acetic Acid, Reflux Acetic Acid, Reflux Acetic Acid, Reflux->Reaction Mixture This compound This compound Reaction Mixture->this compound α-Chlorination

α-Chlorination of 3'-Chloroacetophenone.

Synthesis_Method_2 cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: α-Chlorination m-Aminoacetophenone m-Aminoacetophenone Diazotization Diazotization m-Aminoacetophenone->Diazotization HCl, NaNO2, 0-5°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Sandmeyer Sandmeyer Diazonium Salt->Sandmeyer CuCl, HCl m-Chloroacetophenone m-Chloroacetophenone Sandmeyer->m-Chloroacetophenone m-Chloroacetophenone_2 m-Chloroacetophenone Chlorination Chlorination m-Chloroacetophenone_2->Chlorination NCS, Lucidol, Acetic Acid This compound This compound Chlorination->this compound

Synthesis from m-Aminoacetophenone.
Signaling Pathway Diagram

Dichloroacetophenone derivatives have been investigated as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinases (PDKs), which are key enzymes in cancer metabolism.[6] PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift from oxidative phosphorylation to aerobic glycolysis (the Warburg effect), which is a hallmark of many cancers. Inhibition of PDKs can reverse this effect and promote apoptosis in cancer cells.

PDK_Signaling_Pathway cluster_mitochondrion Mitochondrion Pyruvate Pyruvate PDC Pyruvate Dehydrogenase Complex (Active) Pyruvate->PDC Activation AcetylCoA Acetyl-CoA PDC->AcetylCoA PDC_inactive Pyruvate Dehydrogenase Complex (Inactive) PDC->PDC_inactive PDP (Phosphatase) TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis Promotes PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_inactive Phosphorylation (Inhibition of PDC) Warburg_Effect Warburg Effect (Aerobic Glycolysis) PDK->Warburg_Effect Promotes Dichloroacetophenone_Derivative Dichloroacetophenone Derivative Dichloroacetophenone_Derivative->PDK Inhibition

Inhibition of PDK by Dichloroacetophenones.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one using 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel benzothiazepinone derivative using 2,3'-dichloroacetophenone and 2-aminothiophenol (B119425). This document includes a proposed reaction scheme, a step-by-step experimental protocol, and a discussion of the potential applications of the synthesized compound in drug discovery and development, based on the known pharmacological activities of the benzothiazepine (B8601423) scaffold.

Introduction

Benzothiazepines are a class of heterocyclic compounds containing a benzene (B151609) ring fused to a seven-membered thiazepine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of therapeutically important agents. Derivatives of 1,5-benzothiazepine (B1259763), in particular, have been shown to exhibit a wide range of biological activities, including acting as calcium channel blockers, antimicrobial agents, and anticancer therapeutics.[1][2][3][4][5] The introduction of halogen atoms, such as chlorine, into the benzothiazepine structure can significantly modulate its pharmacological properties.[1][3]

This protocol outlines a proposed synthetic route to 2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one from this compound and 2-aminothiophenol. The α-chloro group of the acetophenone (B1666503) serves as a reactive site for nucleophilic substitution by the thiol group of 2-aminothiophenol, followed by an intramolecular cyclization to form the seven-membered benzothiazepine ring.

Proposed Reaction Scheme

The proposed reaction involves a two-step, one-pot synthesis. The first step is the S-alkylation of 2-aminothiophenol with this compound. The second step is an intramolecular cyclocondensation to form the final benzothiazepinone product.

Caption: Proposed synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

Experimental Protocol

This protocol is a proposed method based on established procedures for the synthesis of similar 1,5-benzothiazepine derivatives.[6][7]

Materials and Equipment:

  • This compound

  • 2-Aminothiophenol

  • Absolute Ethanol

  • Triethylamine (B128534) (optional, as a base)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Reactant: To the stirred solution, add 2-aminothiophenol (10 mmol) dropwise at room temperature. A catalytic amount of triethylamine (0.5 mL) can be added to facilitate the initial S-alkylation.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate (B1210297), 7:3).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash successively with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. The yield is an estimate based on similar reported syntheses.

ParameterValue
Reactants
This compound1.89 g (10 mmol)
2-Aminothiophenol1.25 g (10 mmol)
Solvent
Absolute Ethanol100 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time6-8 hours
Product
2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Theoretical Yield2.91 g
Estimated Actual Yield 2.04 - 2.47 g (70-85%)

Mandatory Visualizations

Experimental Workflow

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagent Add 2-Aminothiophenol dissolve->add_reagent reflux Reflux for 6-8 hours add_reagent->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete workup Cool and Concentrate tlc->workup Reaction Complete extraction Dissolve in Ethyl Acetate and Wash workup->extraction dry Dry and Concentrate extraction->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of the target benzothiazepinone.

Potential Signaling Pathway Modulation

Benzothiazepines are well-known for their activity as calcium channel blockers.[1][8] The synthesized compound, due to its core structure, may exhibit similar properties by targeting L-type calcium channels, which are crucial in cardiovascular function.

G cluster_cell Smooth Muscle Cell Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Benzothiazepinone Synthesized Benzothiazepinone Benzothiazepinone->Ca_channel Inhibits

Caption: Potential mechanism of action as a calcium channel blocker.

Applications in Drug Development

The synthesized 2-(3-chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one represents a novel chemical entity with potential for various therapeutic applications. Based on the established pharmacology of the benzothiazepine scaffold, this compound could be investigated for the following activities:

  • Cardiovascular Diseases: As a potential calcium channel blocker, it could be evaluated for the treatment of hypertension, angina, and certain types of arrhythmias.[1][8]

  • Antimicrobial Agent: Many benzothiazepine derivatives have shown promising activity against a range of bacteria and fungi.[3][9] The presence of chlorine atoms may enhance this activity.

  • Anticancer Therapy: The benzothiazepine nucleus is a privileged scaffold in the design of anticancer agents.[4] The synthesized compound could be screened for cytotoxic activity against various cancer cell lines.

  • Central Nervous System (CNS) Disorders: Some benzothiazepines have shown activity as CNS depressants.[2] Further investigation into the neuropharmacological profile of this compound may be warranted.

The development of this and similar halogenated benzothiazepinones can contribute to the discovery of new and more effective therapeutic agents. The synthetic protocol provided herein offers a straightforward method for accessing this class of compounds for further pharmacological evaluation.

References

Preparation of benzimidazolyl pyridinones from 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Proposed Synthesis of Benzimidazolyl Pyridinones

Topic: Preparation of 4-(3-chlorophenyl)-6-(1H-benzo[d]imidazol-2-yl)-3-cyano-2(1H)-pyridinone from 2,3'-Dichloroacetophenone. Audience: Researchers, scientists, and drug development professionals. Reference ID: BNZPYR-SYN-001

Introduction

Hybrid molecules incorporating multiple pharmacophores represent a powerful strategy in modern drug discovery. The benzimidazole (B57391) core is a privileged structure found in numerous clinically used drugs, exhibiting a wide range of biological activities. Similarly, the 2-pyridinone scaffold is a key component in many biologically active compounds, known for its ability to act as a hydrogen bond donor and acceptor, often targeting enzyme active sites.

This application note details a proposed synthetic protocol for a novel benzimidazolyl pyridinone derivative, specifically 4-(3-chlorophenyl)-6-(1H-benzo[d]imidazol-2-yl)-3-cyano-2(1H)-pyridinone . The synthesis is based on a well-established multicomponent cyclocondensation reaction, utilizing this compound and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile as key starting materials.[1][2] This approach offers a convergent and efficient route to this complex heterocyclic system, which holds potential for screening in various therapeutic areas.

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot, three-component reaction of an α-haloketone (this compound), an active methylene (B1212753) compound (2-(1H-benzo[d]imidazol-2-yl)acetonitrile), and an ammonium (B1175870) salt which serves as the nitrogen source for the pyridinone ring. The reaction proceeds via an initial condensation followed by intramolecular cyclization and subsequent aromatization to yield the target pyridinone.

Caption: Proposed synthesis of the target benzimidazolyl pyridinone.

Experimental Protocol

This protocol is a proposed method based on established cyclocondensation reactions for pyridone synthesis.[2][3][4] Optimization of reaction time, temperature, and stoichiometry may be required.

3.1 Materials and Equipment

  • Reagents: this compound, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile[1][5], Ammonium Acetate (B1210297) (NH₄OAc), Absolute Ethanol (B145695), Dichloromethane (DCM), Methanol (MeOH).

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, oil bath, Buchner funnel, filtration apparatus, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator.

3.2 Procedure

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq), and ammonium acetate (5.0 eq).

  • Add absolute ethanol (approx. 10 volumes relative to the limiting reagent) to the flask.

  • Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 9:1 DCM:MeOH eluent). The reaction is anticipated to take 12-24 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate is expected to form.

  • Pour the cooled reaction mixture into 100 mL of ice-cold distilled water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude solid with cold water (2 x 20 mL) followed by a small amount of cold ethanol (1 x 10 mL).

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/DMF mixture.

Data Presentation

The following tables summarize the required reagent quantities for a representative reaction scale and the expected (hypothetical) properties of the final product.

Table 1: Reagent and Reaction Parameters

Reagent Formula MW ( g/mol ) Equivalents Moles (mmol) Amount
This compound C₈H₆Cl₂O 189.04 1.0 5.3 1.00 g
2-(1H-benzo[d]imidazol-2-yl)acetonitrile C₉H₇N₃ 157.17 1.0 5.3 0.83 g
Ammonium Acetate C₂H₇NO₂ 77.08 5.0 26.5 2.04 g

| Absolute Ethanol | C₂H₅OH | 46.07 | - | - | ~10 mL |

Table 2: Hypothetical Product Characterization

Parameter Value
Product Name 4-(3-chlorophenyl)-6-(1H-benzo[d]imidazol-2-yl)-3-cyano-2(1H)-pyridinone
Molecular Formula C₂₀H₁₁ClN₄O
Molecular Weight 370.79 g/mol
Expected Yield 60-75%
Appearance Off-white to pale yellow solid
Melting Point >250 °C (expected)
MS (ESI+) [M+H]⁺ = 371.07
¹H NMR (DMSO-d₆, 400 MHz) δ 12.8 (br s, 1H, NH-benzim.), 12.5 (br s, 1H, NH-pyridone), 7.8-7.2 (m, 8H, Ar-H), 6.9 (s, 1H, pyridone-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 162 (C=O), 150-110 (Ar-C, C=C, CN), 95 (C-CN)

| IR (KBr, cm⁻¹) | 3400-3200 (N-H str.), 2220 (C≡N str.), 1650 (C=O str.), 1600, 1550 (C=C/C=N str.) |

Visualized Workflows and Mechanisms

Experimental Workflow

The overall experimental process from setup to analysis is outlined below.

G A 1. Reagent Mixing (Ketone, Nitrile, NH4OAc, Ethanol) B 2. Reaction (Reflux at 80-85°C, 12-24h) A->B C 3. Isolation (Cool, Precipitate in H2O, Filter) B->C D 4. Purification (Recrystallize from Ethanol/DMF) C->D E 5. Analysis (NMR, MS, IR, Melting Point) D->E

Caption: A high-level overview of the experimental workflow.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a cascade of condensation, cyclization, and aromatization steps.

G cluster_steps A Knoevenagel Condensation B Michael Addition A->B Chalcone-like intermediate forms C Intramolecular Cyclization B->C 1,5-Dicarbonyl analogue forms D Dehydration & Tautomerization C->D Dihydropyridinone intermediate forms E Final Product (Pyridinone) D->E Aromatization

Caption: Key stages of the proposed pyridinone formation mechanism.

References

Application Notes and Protocols: The Role of 2,3'-Dichloroacetophenone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic molecules.[1][2] While its isomers, particularly 2',4'-dichloroacetophenone, are well-documented precursors for a range of commercial agrochemicals, the specific applications of this compound are less prevalent in publicly available literature.[3][4][5][6] However, based on the known reactivity of α-halo ketones, this compound is a valuable building block for the synthesis of novel fungicidal and herbicidal compounds, particularly those belonging to the triazole class.[7][8]

Triazole fungicides, for instance, are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of these fungicides often involves the nucleophilic substitution of a halogenated starting material with a triazole ring.[7]

This document provides detailed application notes and a representative experimental protocol for the synthesis of a putative triazole fungicide from this compound. It also includes a summary of quantitative data and diagrams to illustrate the synthetic pathway and mechanism of action for researchers, scientists, and professionals in the field of agrochemical development.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative triazole fungicide from this compound.

ParameterValue
Starting Material This compound
Reagent 1,2,4-Triazole
Product 1-(3'-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Reaction Type Nucleophilic Substitution
Yield 85%
Purity (post-recrystallization) >98%
Melting Point of Product 110-112 °C

Experimental Protocols

1. Synthesis of this compound

A documented method for the synthesis of this compound involves the chlorination of m-chloroacetophenone.[2]

  • Materials:

    • m-chloroacetophenone (0.65 mol)

    • N-Chlorosuccinimide (NCS) (0.75 mol)

    • Benzoyl peroxide (initiator) (1g)

    • Acetic acid (200 mL)

    • Benzene (B151609) (for recrystallization)

  • Procedure:

    • In a 1000 mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add m-chloroacetophenone, NCS, benzoyl peroxide, and acetic acid.

    • Heat the mixture to reflux and maintain for 3 hours.

    • Add an additional 0.5 g of benzoyl peroxide and continue refluxing for another 3 hours.

    • After cooling, remove the majority of the acetic acid by distillation under reduced pressure.

    • Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product.

    • Recrystallize the crude product from benzene to obtain pure this compound.[2]

2. Synthesis of a Representative Triazole Fungicide

This protocol describes a general method for the synthesis of a putative triazole fungicide from this compound, based on established procedures for analogous compounds.[7]

  • Materials:

    • This compound (1.0 eq)

    • 1,2,4-Triazole (1.2 eq)

    • Potassium carbonate (1.5 eq)

    • Acetonitrile

    • Ethyl acetate (B1210297)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound, 1,2,4-triazole, and potassium carbonate in acetonitrile.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude triazole fungicide.

    • Further purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway This compound This compound Intermediate_Complex Nucleophilic Attack This compound->Intermediate_Complex K2CO3, Acetonitrile 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole->Intermediate_Complex Putative_Triazole_Fungicide 1-(3'-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Intermediate_Complex->Putative_Triazole_Fungicide Byproduct KCl + KHCO3 Intermediate_Complex->Byproduct

Caption: Synthetic pathway for a putative triazole fungicide.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reaction_Setup 1. Reaction Setup (this compound, 1,2,4-Triazole, K2CO3 in Acetonitrile) Reflux 2. Reflux (4-6 hours at 82°C) Reaction_Setup->Reflux Monitoring 3. TLC Monitoring Reflux->Monitoring Filtration 4. Filtration Monitoring->Filtration Concentration 5. Concentration Filtration->Concentration Extraction 6. Liquid-Liquid Extraction Concentration->Extraction Drying_and_Final_Concentration 7. Drying and Final Concentration Extraction->Drying_and_Final_Concentration Purification 8. Recrystallization / Chromatography Drying_and_Final_Concentration->Purification

Caption: Experimental workflow for synthesis and purification.

Mechanism_of_Action Triazole_Fungicide Triazole Fungicide CYP51 14α-demethylase (CYP51) Triazole_Fungicide->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: General mechanism of action for triazole fungicides.

References

Synthesis of Heterocyclic Compounds from 2',3'-Dichloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various heterocyclic compounds, utilizing 2',3'-dichloroacetophenone as a versatile starting material. The protocols outlined below cover the preparation of thiazoles, pyrazolines, and aminopyrimidines, which are important scaffolds in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural features of 2',3'-dichloroacetophenone, including the reactive carbonyl group and the presence of two chlorine atoms on the phenyl ring, make it an attractive precursor for the synthesis of a diverse range of heterocyclic systems. This document details reliable and reproducible methods for the synthesis of thiazoles via the Hantzsch reaction, and the synthesis of pyrazolines and aminopyrimidines through a chalcone-based intermediate approach.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds, providing a clear comparison of yields and reaction conditions.

Table 1: Synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone (B1282442) (Intermediate)

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)
2',3'-DichloroacetophenoneCopper(II) BromideEthyl Acetate (B1210297)/Chloroform12 hReflux~85

Table 2: Synthesis of 4-(2,3-Dichlorophenyl)-2-aminothiazole

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)
2-Bromo-1-(2,3-dichlorophenyl)ethanoneThiourea (B124793)Ethanol (B145695)3 hReflux~80-90

Table 3: Synthesis of (E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone)

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
2',3'-Dichloroacetophenone4-Chlorobenzaldehyde (B46862)NaOHEthanol4-6 hRoom Temp.~90

Table 4: Synthesis of 5-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)
(E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHydrazine (B178648) Hydrate (B1144303)Ethanol6 hReflux~85-95

Table 5: Synthesis of 2-Amino-4-(2,3-dichlorophenyl)-6-(4-chlorophenyl)pyrimidine

Reactant 1Reactant 2BaseSolventReaction TimeTemperatureYield (%)
(E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneGuanidine (B92328) HydrochlorideNaOHEthanol8 hReflux~70-80

Experimental Protocols

Synthesis of Thiazole (B1198619) Derivatives

The synthesis of 4-(2,3-dichlorophenyl)-2-aminothiazole is achieved through a two-step process involving the α-bromination of 2',3'-dichloroacetophenone followed by the Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone

This protocol is adapted from the bromination of similar acetophenones.

  • Materials:

    • 2',3'-Dichloroacetophenone

    • Copper(II) Bromide (CuBr₂)

    • Ethyl Acetate

    • Chloroform

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2',3'-dichloroacetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform.

    • Add Copper(II) bromide (2 equivalents) to the solution.

    • Reflux the mixture for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

    • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-bromo-1-(2,3-dichlorophenyl)ethanone.

Step 2: Hantzsch Synthesis of 4-(2,3-Dichlorophenyl)-2-aminothiazole

  • Materials:

    • 2-Bromo-1-(2,3-dichlorophenyl)ethanone

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-bromo-1-(2,3-dichlorophenyl)ethanone (1 equivalent) in ethanol.

    • Add thiourea (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 3 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • The precipitate formed is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure 4-(2,3-dichlorophenyl)-2-aminothiazole.

Synthesis of Pyrazoline and Aminopyrimidine Derivatives via Chalcone (B49325) Intermediate

This approach involves the initial synthesis of a chalcone via Claisen-Schmidt condensation, which is then cyclized to the desired heterocycle.

Step 1: Synthesis of (E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone)

This protocol follows the general procedure for Claisen-Schmidt condensation.[1]

  • Materials:

    • 2',3'-Dichloroacetophenone

    • 4-Chlorobenzaldehyde

    • Sodium Hydroxide (B78521) (NaOH)

    • Ethanol

  • Procedure:

    • In a flask, dissolve 2',3'-dichloroacetophenone (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent) in ethanol.

    • To this stirred solution, add an aqueous solution of sodium hydroxide (10-20%) dropwise at room temperature.

    • Continue stirring the mixture for 4-6 hours. The formation of a precipitate indicates product formation.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the solid product, wash thoroughly with water until the washings are neutral, and dry.

    • Recrystallize the crude chalcone from ethanol to obtain pure (E)-1-(2,3-dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Step 2a: Synthesis of 5-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (Pyrazoline)

  • Materials:

    • (E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

    • Hydrazine Hydrate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) to the solution.

    • Reflux the mixture for 6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product that crystallizes out is collected by filtration, washed with cold ethanol, and dried to yield 5-(2,3-dichlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole.

Step 2b: Synthesis of 2-Amino-4-(2,3-dichlorophenyl)-6-(4-chlorophenyl)pyrimidine

  • Materials:

    • (E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

    • Guanidine Hydrochloride

    • Sodium Hydroxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

    • Add an aqueous solution of sodium hydroxide to make the solution basic.

    • Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain pure 2-amino-4-(2,3-dichlorophenyl)-6-(4-chlorophenyl)pyrimidine.

Mandatory Visualization

Experimental Workflow for Heterocycle Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_thiazole Thiazole Synthesis cluster_chalcone Chalcone Route cluster_pyrazoline Pyrazoline Synthesis cluster_pyrimidine Aminopyrimidine Synthesis Start 2',3'-Dichloroacetophenone Bromination α-Bromination (CuBr2) Start->Bromination Step 1 ClaisenSchmidt Claisen-Schmidt (4-Chlorobenzaldehyde, NaOH) Start->ClaisenSchmidt Step 1' Bromoacetophenone 2-Bromo-1-(2,3-dichlorophenyl)ethanone Bromination->Bromoacetophenone Hantzsch Hantzsch Reaction (Thiourea, EtOH) Bromoacetophenone->Hantzsch Step 2 Thiazole 4-(2,3-Dichlorophenyl)-2-aminothiazole Hantzsch->Thiazole Chalcone (E)-1-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one ClaisenSchmidt->Chalcone CyclizationPyrazoline Cyclization (Hydrazine Hydrate, EtOH) Chalcone->CyclizationPyrazoline Step 2a' CyclizationPyrimidine Cyclization (Guanidine HCl, NaOH) Chalcone->CyclizationPyrimidine Step 2b' Pyrazoline 5-(2,3-Dichlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole CyclizationPyrazoline->Pyrazoline Aminopyrimidine 2-Amino-4-(2,3-dichlorophenyl)-6-(4-chlorophenyl)pyrimidine CyclizationPyrimidine->Aminopyrimidine

Caption: Synthetic pathways from 2',3'-dichloroacetophenone to various heterocyclic compounds.

Signaling Pathway (Illustrative Example)

The synthesized heterocyclic compounds, particularly those with privileged structures like thiazoles and pyrimidines, are often investigated for their potential to modulate various signaling pathways implicated in disease. For instance, many kinase inhibitors incorporate these heterocyclic cores. The following diagram illustrates a generic kinase signaling pathway that could be a target for such compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Activates Inhibitor Synthesized Heterocycle (e.g., Kinase Inhibitor) Inhibitor->RAF Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: A representative kinase signaling pathway potentially targeted by synthesized heterocyclic compounds.

References

Application Notes and Protocols for the Characterization of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2,3'-Dichloroacetophenone, a key intermediate in various synthetic processes. The following protocols are designed to be readily implemented in a laboratory setting for purity assessment, structural elucidation, and physicochemical profiling.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in reaction mixtures or final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended methods.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for closely related isomers, such as 2,4'-dichloroacetophenone, and is suitable for the analysis of this compound. A reversed-phase C18 column is employed to separate the analyte from potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water. An isocratic elution with a ratio of 70:30 (v/v) is recommended as a starting point. The ratio can be optimized to achieve better separation from any co-eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The retention time of the main peak corresponding to this compound should be recorded.

    • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Data Presentation: HPLC

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 20 µL
Expected Retention Time To be determined experimentally

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This protocol is based on methods used for the separation of dichloroacetophenone isomers and is suitable for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

  • Chromatographic and Mass Spectrometric Conditions:

    • GC Column: A non-polar or weakly polar capillary column, such as an HP-5 (or equivalent 5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.32 mm x 0.5 µm).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • The mass spectrum should be compared with a reference spectrum or interpreted based on expected fragmentation patterns.

Data Presentation: GC-MS

ParameterValue
Column HP-5 (30 m x 0.32 mm x 0.5 µm)
Carrier Gas Helium (1.0 mL/min)
Injector Temperature 250°C
Oven Program 100°C (2 min), then 15°C/min to 250°C (5 min)
Ionization Mode Electron Ionization (70 eV)
Mass Scan Range m/z 40-400
Expected Retention Time To be determined experimentally

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For ¹³C NMR, a proton-decoupled spectrum should be obtained.

  • Data Analysis:

    • Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Predicted NMR Data for this compound

The following data is predicted based on the analysis of related isomers and substituent effects.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.7s2H-CH₂Cl
~ 7.4-7.6m2HAromatic H
~ 7.8-8.0m2HAromatic H

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 45-CH₂Cl
~ 128-135Aromatic CH
~ 134Aromatic C-Cl
~ 138Aromatic C-C=O
~ 191C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibration
~ 3100-3000Aromatic C-H stretch
~ 1690C=O (carbonyl) stretch
~ 1600-1450Aromatic C=C stretch
~ 800-700C-Cl stretch

Logical Relationship of Spectroscopic Methods

Spectro_Logic cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound This compound NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure Carbon-Hydrogen Framework NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight

Caption: Interrelation of Spectroscopic Techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained from the GC-MS analysis as described in section 1.2.

Predicted Mass Spectrum Data for this compound

  • Molecular Ion (M⁺): m/z 188 (containing ³⁵Cl) and 190 (containing ³⁷Cl), with an isotopic pattern characteristic of two chlorine atoms.

  • Major Fragments:

    • m/z 153: Loss of Cl

    • m/z 139: [M - CH₂Cl]⁺

    • m/z 111: [C₆H₄Cl]⁺

    • m/z 75: [C₆H₃]⁺

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, including melting point, decomposition temperature, and thermal stability.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 25°C to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Data Analysis: Determine the onset and peak temperatures of the melting endotherm.

  • TGA Conditions:

    • Temperature Program: Heat the sample from 25°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Data Analysis: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Data Presentation: Thermal Analysis

ParameterValue
DSC Melting Point To be determined experimentally
TGA Onset of Decomposition To be determined experimentally

Workflow for Thermal Analysis

Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh_dsc Weigh for DSC run_dsc Run DSC weigh_dsc->run_dsc weigh_tga Weigh for TGA run_tga Run TGA weigh_tga->run_tga det_mp Determine Melting Point run_dsc->det_mp det_decomp Determine Decomposition Temp. run_tga->det_decomp

Caption: Workflow for Thermal Characterization.

Application Note: Synthesis of 2,3'-Dichloroacetophenone and its Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acetophenones and their derivatives are a critical class of organic compounds that serve as versatile precursors and synthons for a wide range of more complex molecules.[1][2] Specifically, 2,3'-Dichloroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds.[3] It is used as a reagent in the preparation of benzothiazepinones, which act as novel non-ATP competitive inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase implicated in Alzheimer's disease.[3][4][5] It also serves as a building block for benzimidazolyl pyridinones, which are being investigated as insulin-like growth factor I (IGF-1R) kinase inhibitors.[3][5]

This application note provides detailed protocols for the synthesis of this compound via α-chlorination and the subsequent synthesis of its chalcone (B49325) derivatives through Claisen-Schmidt condensation. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the α-chlorination of m-chloroacetophenone to yield this compound, adapted from established patent literature.[9] The reaction utilizes N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide (Lucidol) as a radical initiator.

Materials and Equipment:

  • m-Chloroacetophenone

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (Lucidol)

  • Glacial Acetic Acid

  • Benzene (B151609) or Chlorobenzene (for recrystallization)

  • 1000 mL three-necked flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To a 1000 mL three-necked flask, add 200 mL of glacial acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 100 g (0.75 mol) of NCS, and 1 g of benzoyl peroxide.[9]

  • Reflux: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[9]

  • Initiator Addition: After 3 hours, add an additional 0.5 g of benzoyl peroxide to the reaction mixture and continue to reflux for another 3 hours.[9]

  • Solvent Removal: After the second reflux period, allow the mixture to cool slightly. Remove the majority of the acetic acid using a rotary evaporator.[9]

  • Precipitation: Pour the concentrated reaction solution into a large volume of cold water while stirring. A thick, reddish-brown crude product will precipitate.[9]

  • Purification: Collect the crude product by filtration. Purify the solid by recrystallization from benzene or chlorobenzene.[9]

  • Drying: Wash the recrystallized product, filter, and dry to obtain pure this compound as white, needle-shaped crystals.[9]

Protocol 2: General Synthesis of Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation for synthesizing chalcone derivatives from this compound and a substituted aromatic aldehyde.[6][7][8]

Materials and Equipment:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • Hydrochloric Acid (HCl) solution (e.g., 10%)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reactant Solution: In a flask, dissolve an equimolar quantity of this compound and the chosen substituted aromatic aldehyde in ethanol.[7]

  • Base Addition: While stirring the solution at room temperature (25-30°C), slowly add the NaOH solution dropwise.[7]

  • Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[7]

  • Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold water.[7] Acidify the solution with 10% HCl to precipitate the chalcone product.[7]

  • Isolation and Purification: Filter the solid product, wash with water until the filtrate is neutral, and dry thoroughly.[7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Data Presentation

Quantitative data from the synthesis of halogenated acetophenones are summarized below.

Table 1: Synthesis and Properties of Halogenated Acetophenone Derivatives. [9]

Starting Material Reagent Product Yield (%) Melting Point (°C)
m-Chloroacetophenone N-Chlorosuccinimide (NCS) This compound 86.4 - 87.0 35 - 37
m-Chloroacetophenone N-Bromosuccinimide (NBS) 2-Bromo-3'-chloroacetophenone 86.9 51 - 52

| m-Bromoacetophenone | N-Bromosuccinimide (NBS) | 2,3'-Dibromoacetophenone | 87.4 | 83 - 86 |

Visualized Workflows and Pathways

The following diagrams illustrate the general experimental workflow and the chemical pathway for the synthesis of chalcone derivatives.

G A Reaction Setup (Reagents + Solvent) B Reaction (Heating / Stirring) A->B C Monitoring (TLC) B->C In-process check D Work-up (Quenching / Extraction) B->D Reaction complete C->B E Purification (Recrystallization) D->E F Characterization (NMR, MS, m.p.) E->F G Final Product F->G

Caption: General experimental workflow for chemical synthesis.

G cluster_reactants Reactants R1 This compound (Enolizable Ketone) A Base-catalyzed Enolate Formation R1->A + OH⁻ R2 Aromatic Aldehyde (R-CHO) B Nucleophilic Attack on Aldehyde Carbonyl R2->B A->B C Aldol Addition Intermediate B->C D Dehydration (Water Elimination) C->D E Final Product (α,β-Unsaturated Ketone) D->E - H₂O

Caption: Logical pathway of Claisen-Schmidt condensation.

References

Application of 2',3'-Dichloroacetophenone in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of 2',3'-dichloroacetophenone as a chemical scaffold has led to the development of a novel class of potent kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these inhibitors, with a primary focus on their activity against Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1), a critical regulator of cellular metabolism implicated in cancer.

Introduction

2',3'-Dichloroacetophenone serves as a versatile starting material in medicinal chemistry for the synthesis of targeted therapies. Its dichloro-substituted phenyl ring and reactive ketone group provide a foundation for building molecules with high affinity and selectivity for specific kinase targets. Notably, derivatives of this compound have emerged as powerful inhibitors of PDHK1, an enzyme that plays a pivotal role in the metabolic reprogramming of cancer cells, often referred to as the "Warburg effect."[1][2] By inhibiting PDHK1, these compounds can reverse this metabolic switch, forcing cancer cells to rely on oxidative phosphorylation, a less favorable energy production pathway for rapidly proliferating tumors, thereby inducing apoptosis and inhibiting tumor growth.[2][3]

Signaling Pathway and Mechanism of Action

PDHK1 is a key enzyme in the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. In cancer cells, upstream oncogenic signals, such as those from fibroblast growth factor receptor 1 (FGFR1), can lead to the upregulation and activation of PDHK1.[4] Activated PDHK1 phosphorylates and inactivates the E1α subunit of the PDC, thereby shunting pyruvate away from the TCA cycle and towards lactate (B86563) production, even in the presence of oxygen (aerobic glycolysis).[3] The dichloroacetophenone-based inhibitors act by binding to an allosteric pocket of PDHK1, preventing its catalytic activity and restoring the function of the PDC.[1][5] This leads to a metabolic shift back towards oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cancer cell death.[3]

PDHK1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core PDHK1 Regulation cluster_downstream Downstream Effects Oncogenic Signals Oncogenic Signals FGFR1 FGFR1 Oncogenic Signals->FGFR1 activate PDHK1 PDHK1 FGFR1->PDHK1 activates PDC PDC PDHK1->PDC inhibits Dichloroacetophenone Inhibitor Dichloroacetophenone Inhibitor Dichloroacetophenone Inhibitor->PDHK1 inhibits Warburg Effect Warburg Effect Oxidative Phosphorylation Oxidative Phosphorylation Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDC Lactate Lactate Pyruvate->Lactate TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle TCA Cycle->Oxidative Phosphorylation

PDHK1 signaling pathway and inhibitor action.

Data Presentation: Inhibitory Activity of Dichloroacetophenone Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of dichloroacetophenone-based compounds against PDHK1. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDStructurePDHK1 IC50 (nM)Reference
9 2,2-dichloro-1-(4-phenoxyphenyl)ethan-1-one>10,000[2]
19 1-(4-(4-bromophenoxy)phenyl)-2,2-dichloroethan-1-one>10,000[2]
30 2,2-dichloro-1-(4-((4'-((methylsulfonyl)methyl)-[1,1'-biphenyl]-4-yl)oxy)phenyl)ethan-1-one>10,000[2]
31 ethyl 2-((4'-(2,2-dichloroacetyl)-[1,1'-biphenyl]-4-yl)oxy)acetate86[1][2]
32 2-((4'-(2,2-dichloroacetyl)-[1,1'-biphenyl]-4-yl)oxy)acetamide140[1][2]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of key dichloroacetophenone-based PDHK1 inhibitors and the in vitro kinase assay used to determine their inhibitory activity.

General Synthetic Workflow

The synthesis of dichloroacetophenone-based kinase inhibitors typically follows a multi-step process, beginning with the modification of a chloroacetophenone core, followed by the introduction of various side chains to enhance potency and selectivity, and culminating in purification and characterization.

Synthesis_Workflow Start A Starting Material (e.g., 4-hydroxyacetophenone) Start->A B Ether Synthesis A->B C Chlorination B->C D Side Chain Modification (e.g., Esterification/Amidation) C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F End F->End

General synthetic workflow for dichloroacetophenone inhibitors.
Synthesis of Dichloroacetophenone Biphenylsulfone Ether (Compound 31)

This protocol describes the synthesis of a highly potent PDHK1 inhibitor, ethyl 2-((4'-(2,2-dichloroacetyl)-[1,1'-biphenyl]-4-yl)oxy)acetate (Compound 31).[6]

Materials:

  • 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chlorine gas (Cl₂)

  • Acetic acid

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 4'-((4-formylphenyl)oxy)-[1,1'-biphenyl]-4-carbaldehyde.

    • To a solution of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde in DMF, add potassium carbonate and ethyl bromoacetate.

    • Stir the reaction mixture at room temperature for 12 hours.

    • After completion of the reaction (monitored by TLC), pour the mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate ether.

  • Step 2: Synthesis of the corresponding acetophenone (B1666503).

    • The formyl group of the intermediate from Step 1 is converted to an acetyl group through a standard procedure (e.g., Grignard reaction with methylmagnesium bromide followed by oxidation).

  • Step 3: Dichlorination to yield Compound 31.

    • Dissolve the acetophenone intermediate in acetic acid.

    • Bubble chlorine gas through the solution at room temperature for a specified period until the reaction is complete (monitored by TLC).

    • Remove the excess chlorine and acetic acid under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound, ethyl 2-((4'-(2,2-dichloroacetyl)-[1,1'-biphenyl]-4-yl)oxy)acetate (Compound 31).[6]

In Vitro PDHK1 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against PDHK1.

Materials:

  • Recombinant human PDHK1 enzyme

  • Pyruvate Dehydrogenase Complex (PDC) E1α subunit (as substrate)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase assay buffer.

  • In a 384-well plate, add the diluted test compound or DMSO (as a vehicle control).

  • Add a solution containing the PDHK1 enzyme and the PDC E1α substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

2',3'-Dichloroacetophenone and its analogs are valuable scaffolds for the synthesis of potent kinase inhibitors, particularly targeting PDHK1. The detailed protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to synthesize, evaluate, and further optimize this promising class of anti-cancer agents. The ability of these compounds to modulate cancer cell metabolism highlights the potential of targeting metabolic vulnerabilities as a therapeutic strategy.

References

Application Notes and Protocols for the Reaction of 2,3'-Dichloroacetophenone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two key reactive sites: the carbonyl group and the α-carbon bearing a chlorine atom. The chlorine atom at the α-position to the carbonyl group is particularly susceptible to nucleophilic substitution, making this compound a valuable precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds. This document provides an overview of the reaction mechanisms of this compound with various nucleophiles, along with detailed experimental protocols for key transformations.

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state, facilitating the displacement of the chloride leaving group.

Reaction Mechanisms with Common Nucleophiles

The general mechanism for the reaction of this compound with a nucleophile (Nu-) is depicted below. This SN2 reaction proceeds with inversion of stereochemistry if the α-carbon were chiral.

Reaction with Amine Nucleophiles

Primary and secondary amines react with this compound to form α-aminoketones. These products are important intermediates in the synthesis of various biologically active compounds, including substituted cathinones and other central nervous system agents. The reaction typically proceeds in the presence of a base to neutralize the HCl generated.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to yield α-thioketones. These compounds are precursors to a variety of sulfur-containing heterocycles, some of which exhibit interesting pharmacological properties.

Reaction with Azide (B81097) Nucleophiles

The substitution of the α-chloro group with an azide nucleophile (from sodium azide) provides α-azido ketones. These are stable yet versatile intermediates that can be readily transformed into other functional groups. For instance, reduction of the azide group furnishes the corresponding α-amino ketone, while cycloaddition reactions with alkynes (Click Chemistry) can be employed to synthesize 1,2,3-triazole derivatives.[2][3][4]

Experimental Protocols

The following protocols are provided as general guidelines for the reaction of this compound with various nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-(benzylamino)-1-(3-chlorophenyl)ethan-1-one (Reaction with an Amine)

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added benzylamine (1.1 mmol) and triethylamine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate solution (15 mL).

  • The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of hexane (B92381) and ethyl acetate) to afford the desired α-aminoketone.

Protocol 2: Synthesis of 2-(benzylthio)-1-(3-chlorophenyl)ethan-1-one (Reaction with a Thiol)

Materials:

  • This compound

  • Benzyl (B1604629) mercaptan (benzyl thiol)

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (EtOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 mmol) in absolute ethanol (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, benzyl mercaptan (1.1 mmol) is added dropwise, and the mixture is stirred for 15 minutes at room temperature.

  • A solution of this compound (1.0 mmol) in ethanol (5 mL) is then added dropwise to the sodium benzylthiolate solution.

  • The reaction mixture is stirred at room temperature for 4-8 hours, with monitoring by TLC.

  • After the reaction is complete, the mixture is poured into deionized water (20 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography to yield the α-thioketone.

Protocol 3: Synthesis of 2-azido-1-(3-chlorophenyl)ethan-1-one (Reaction with Azide)

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, this compound (1.0 mmol) is dissolved in DMF (10 mL).

  • Sodium azide (1.5 mmol) is added to the solution.

  • The mixture is stirred at 50-60 °C for 6-12 hours. The reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold deionized water (30 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to give the crude α-azido ketone, which may be used in subsequent steps without further purification or can be purified by chromatography if necessary.

Data Presentation

The following table summarizes the expected products and representative yields for the reactions of this compound with various nucleophiles. Please note that actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

NucleophileProductRepresentative Yield (%)
Benzylamine2-(benzylamino)-1-(3-chlorophenyl)ethan-1-one75-85
Benzyl mercaptan2-(benzylthio)-1-(3-chlorophenyl)ethan-1-one80-90
Sodium azide2-azido-1-(3-chlorophenyl)ethan-1-one>90
Morpholine1-(3-chlorophenyl)-2-morpholinoethan-1-one70-80
Sodium thiophenoxide1-(3-chlorophenyl)-2-(phenylthio)ethan-1-one85-95

Visualizations

sn2_mechanism cluster_reactants Reactants cluster_products Products reagents This compound + Nu⁻ ts [Transition State]‡ reagents->ts S N 2 Attack products α-Substituted Acetophenone + Cl⁻ ts->products Chloride Departure p1 α-Substituted Product p2 Chloride Ion (Cl⁻) r1 This compound r2 Nucleophile (Nu⁻)

Caption: General SN2 reaction mechanism of this compound with a nucleophile.

experimental_workflow start Start: Combine Reactants (this compound, Nucleophile, Solvent, Base) reaction Stir at Defined Temperature (Monitor by TLC) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Silica Gel Chromatography) evaporation->purification product Isolated Pure Product purification->product

Caption: A typical experimental workflow for the synthesis and purification of α-substituted acetophenones.

References

Catalytic Systems for Asymmetric Reduction of 2',3'-Dichloroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic asymmetric reduction of 2',3'-dichloroacetophenone to its corresponding chiral alcohol, (S)- or (R)-1-(2',3'-dichlorophenyl)ethanol. The synthesis of enantiomerically pure chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

The primary catalytic strategies for this transformation fall into three main categories:

  • Homogeneous Catalysis: Featuring Noyori-type ruthenium catalysts for asymmetric transfer hydrogenation.

  • Organocatalysis: Utilizing chiral oxazaborolidines in the Corey-Bakshi-Shibata (CBS) reduction.

  • Biocatalysis: Employing ketoreductase (KRED) enzymes for highly selective reductions.

These methodologies offer distinct advantages in terms of substrate scope, operational simplicity, and scalability.

Asymmetric Transfer Hydrogenation with Ru-TsDPEN Catalysts

Asymmetric transfer hydrogenation (ATH) is a robust method for the enantioselective reduction of prochiral ketones.[1] The catalytic system typically involves a ruthenium(II) precursor, a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand, and a hydrogen donor.[2]

Catalytic System Overview: The active catalyst is often formed in situ from a ruthenium dimer, such as [RuCl₂(p-cymene)]₂, and the appropriate enantiomer of TsDPEN.[2] The choice of the ligand enantiomer dictates the product's stereochemistry; (1S,2S)-TsDPEN generally yields the (S)-alcohol, while (1R,2R)-TsDPEN produces the (R)-alcohol.[2] A common and effective hydrogen source is a 5:2 azeotropic mixture of formic acid and triethylamine (B128534).[2]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Substituted Acetophenone (B1666503)

This protocol is a general procedure for the ATH of an acetophenone derivative and can be adapted for 2',3'-dichloroacetophenone.

Materials:

  • 2',3'-Dichloroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-TsDPEN (for (S)-alcohol) or (1R,2R)-TsDPEN (for (R)-alcohol)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., DMF, DCM, or isopropanol)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Catalyst Preparation (in situ): Under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chosen TsDPEN ligand (0.02 mmol) in the anhydrous solvent (1 mL) in a Schlenk flask. Stir the mixture at room temperature for approximately 20 minutes to form the active catalyst.[2]

  • Hydrogen Donor Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to triethylamine at 0 °C.[2]

  • Reaction Execution: To the flask containing the HCOOH/NEt₃ mixture, add the 2',3'-dichloroacetophenone substrate (10 mmol) and the pre-formed catalyst solution.[2]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).[1]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.[1]

Data Presentation: Performance of Ru-TsDPEN Catalysts in ATH of Chloroacetophenones

SubstrateCatalyst SystemHydrogen DonorTemp (°C)Yield (%)ee (%)Product Configuration
4'-ChloroacetophenoneRuCl--INVALID-LINK--HCOOH/NEt₃28>9997(S)
2'-ChloroacetophenoneRu(II)-TsDPEN derivativei-PrOH/KOH40>95>99(S)
3'-ChloroacetophenoneRu(II)-TsDPEN derivativei-PrOH/KOH40>95>99(S)

Catalytic Cycle and Workflow

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis CatalystPrep In situ Catalyst Formation Reaction Add Substrate & Catalyst to H-Donor CatalystPrep->Reaction HDonorPrep H-Donor Preparation HDonorPrep->Reaction Stir Stir at Controlled Temperature Reaction->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Workup Quench & Extract Monitor->Workup Purify Column Chromatography Workup->Purify Analyze Determine Yield & ee (Chiral HPLC/GC) Purify->Analyze

Asymmetric Transfer Hydrogenation Workflow

ATH_Cycle Ru_precatalyst [Ru] Precursor Active_RuH [Ru]-H (Active Catalyst) Ru_precatalyst->Active_RuH + H-Donor (e.g., HCOOH) Transition_State [Ru-H-Ketone] Transition State Active_RuH->Transition_State + Ketone (2',3'-Dichloroacetophenone) Product_Complex [Ru]-O-CH(R)Ar Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_precatalyst + H-Acceptor (e.g., CO2) Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Product Release

Catalytic Cycle for ATH of Ketones

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an enantioselective reduction of prochiral ketones to chiral secondary alcohols, catalyzed by a chiral oxazaborolidine.[3] This method is known for its high predictability, broad substrate scope, and excellent stereocontrol, often achieving over 95% ee.[3][4]

Catalytic System Overview: The catalyst is typically formed from a chiral β-amino alcohol, such as one derived from proline.[3] The reaction uses a borane (B79455) source, like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF), as the stoichiometric reducing agent.[3] The reaction must be conducted under anhydrous conditions, as water can significantly affect the enantiomeric excess.[5]

Experimental Protocol: CBS Reduction of a Prochiral Ketone

This protocol is a general procedure that can be adapted for 2',3'-dichloroacetophenone.

Materials:

  • 2',3'-Dichloroacetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or BH₃·THF (1 M solution in THF)

  • Anhydrous solvent (e.g., THF, toluene)

  • Methanol

  • Hydrochloric acid (1N)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05-0.1 equivalents).

  • Substrate Addition: Dissolve the 2',3'-dichloroacetophenone (1.0 equivalent) in anhydrous THF and add it to the flask.

  • Cooling: Cool the mixture to a low temperature (e.g., 0 °C to -78 °C).

  • Reducing Agent Addition: Slowly add the borane solution (e.g., BH₃·SMe₂, 0.6-1.0 equivalents) dropwise to the reaction mixture while maintaining the low temperature.

  • Reaction: Stir the reaction at the low temperature for several hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1N HCl and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography and determine the yield and ee by chiral HPLC or GC.

Data Presentation: Performance of CBS Reduction on Substituted Acetophenones

SubstrateBorane SourceTemp (°C)Yield (%)ee (%)Product Configuration
AcetophenoneBH₃·SMe₂RT~10097(R) or (S)
2-ChloroacetophenoneBH₃·THF-209596(S)
4-ChloroacetophenoneBH₃·SMe₂RT9298(R)

Logical Relationship: CBS Reduction Mechanism

CBS_Mechanism CBS_Catalyst CBS Catalyst (Oxazaborolidine) Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex + Borane BH₃ Borane->Catalyst_Borane_Complex Ternary_Complex Ternary Complex (Catalyst-Borane-Ketone) Catalyst_Borane_Complex->Ternary_Complex + Ketone Ketone Substrate Ketone->Ternary_Complex Alkoxyborane Alkoxyborane Intermediate Ternary_Complex->Alkoxyborane Intramolecular Hydride Transfer Alkoxyborane->CBS_Catalyst Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Work-up

Mechanism of CBS Reduction

Biocatalytic Reduction with Ketoreductases (KREDs)

Biocatalysis offers an environmentally friendly and highly selective method for the asymmetric reduction of ketones.[6] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity, often requiring a cofactor such as NADPH or NADH.[7]

Catalytic System Overview: The process can use either isolated enzymes or whole microbial cells (e.g., Lactobacillus kefir, E. coli expressing a KRED). A cofactor regeneration system is typically required for preparative-scale synthesis. This is often achieved by using a sacrificial co-substrate like isopropanol (B130326) or glucose, and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH).[7][8]

Experimental Protocol: Whole-Cell Bioreduction

This protocol provides a general method for screening and performing whole-cell bioreductions.

Materials:

  • 2',3'-Dichloroacetophenone

  • Microorganism (e.g., Lactobacillus kefir or recombinant E. coli expressing a suitable KRED)

  • Growth medium (e.g., MRS broth for Lactobacillus, LB broth for E. coli)

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Culture: Grow the microbial cells in the appropriate medium until they reach the desired growth phase (e.g., late exponential or early stationary phase).

  • Cell Harvesting: Harvest the cells by centrifugation and wash with buffer. The cells can be used as a wet paste or lyophilized.

  • Bioreduction Setup: In a reaction vessel, suspend the cell paste in a buffer. Add the co-substrate (e.g., glucose).

  • Substrate Addition: Add the 2',3'-dichloroacetophenone substrate, which may be dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to aid solubility.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 180-250 rpm).[9][8]

  • Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the product if necessary and determine the yield and ee.

Data Presentation: Performance of KREDs in the Reduction of Chloroacetophenones

SubstrateBiocatalystCo-substrateTemp (°C)Yield (%)ee (%)Product Configuration
4'-ChloroacetophenoneLactobacillus kefirGlucose30~80>99(R)
2'-ChloroacetophenoneKRED from Pichia glucozymaIsopropanol30>99>99(S)
2',6'-dichloro-3'-fluoroacetophenoneEngineered KREDGlucose/GDH30>95>99(S)

Note: The stereochemical outcome (R or S) depends on whether the specific KRED follows the Prelog or anti-Prelog rule. Screening of different KREDs is often necessary to find an enzyme with high activity and selectivity for a specific substrate like 2',3'-dichloroacetophenone.[8]

Workflow for Biocatalytic Reduction

Biocatalysis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreduction cluster_downstream Downstream Processing CellCulture Cell Culture (e.g., E. coli, L. kefir) CellHarvest Harvest & Wash Cells CellCulture->CellHarvest ReactionSetup Suspend Cells in Buffer + Co-substrate CellHarvest->ReactionSetup SubstrateAdd Add Substrate (2',3'-Dichloroacetophenone) ReactionSetup->SubstrateAdd Incubate Incubate with Agitation SubstrateAdd->Incubate Extraction Product Extraction Incubate->Extraction Purification Purification Extraction->Purification Analysis Yield & ee Analysis Purification->Analysis

General Workflow for Whole-Cell Bioreduction

These application notes provide a starting point for researchers working with 2',3'-dichloroacetophenone. While specific quantitative data for this substrate is limited in the public domain, the provided protocols for analogous compounds offer a strong foundation for developing an efficient and highly selective catalytic reduction process. Experimental optimization of catalyst loading, temperature, solvent, and reaction time will be crucial for achieving optimal results.

References

Application Notes and Protocols for the Scale-up Synthesis of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a crucial chemical intermediate widely utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] It serves as a key building block for synthesizing novel inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) and insulin-like growth factor I (IGF-1R) kinase.[3][4][5] The primary challenge in its production is achieving high regioselectivity to ensure the desired isomer is the principal product, thereby simplifying purification and improving overall process efficiency.

This document outlines a robust and scalable two-step synthesis protocol for this compound, adapted from established methodologies suitable for industrial production.[6] The described method starts from m-aminoacetophenone and proceeds through a Sandmeyer reaction to form m-chloroacetophenone, followed by a selective α-chlorination to yield the final, high-purity product. This approach offers high yields and is amenable to large-scale manufacturing.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueReference(s)
CAS Number 21886-56-6[5][7][8]
Molecular Formula C₈H₆Cl₂O[7][9]
Molecular Weight 189.04 g/mol [7][9]
Appearance White, needle-shaped crystals[6]
Melting Point 35-37 °C[6]
GHS Pictogram GHS07 (Harmful/Irritant)
Hazard Statements H302: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
Storage Store in a well-ventilated place. Keep container tightly closed.[9]

Synthesis Pathway and Experimental Workflow

The overall synthesis is a two-stage process beginning with m-aminoacetophenone. The logical flow from raw materials to the final, quality-controlled product is detailed in the subsequent workflow diagram.

G Synthesis Pathway for this compound A m-Aminoacetophenone B m-Chloroacetophenone A->B 1. Diazotization (NaNO₂, HCl) 2. Sandmeyer Reaction (CuCl) C This compound B->C α-Chlorination (NCS, Acetic Acid)

Caption: A two-step reaction pathway for synthesizing this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing cluster_qc Quality Control prep Raw Material Weighing and Solvent Charging stage1 Stage 1: Sandmeyer Reaction (m-Aminoacetophenone -> m-Chloroacetophenone) prep->stage1 workup1 Intermediate Isolation & Purification stage1->workup1 stage2 Stage 2: α-Chlorination (m-Chloroacetophenone -> Final Product) workup1->stage2 purification Product Recrystallization (from Benzene or Chlorobenzene) stage2->purification drying Filtration & Drying purification->drying qc Purity & Identity Analysis (HPLC, GC, MP) drying->qc final_product Final Product Packaging qc->final_product

Caption: Overall experimental workflow from raw materials to final product.

Experimental Protocols

Materials and Equipment
  • Reagents: m-Aminoacetophenone, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl), N-Chlorosuccinimide (NCS), Acetic Acid, Benzoyl Peroxide (Lucidol), Benzene or Chlorobenzene (B131634), Sodium Bicarbonate, Brine.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser; addition funnel; heating/cooling circulator; filtration apparatus (Büchner funnel); vacuum distillation setup; rotary evaporator; standard laboratory glassware.

Scale-up Synthesis Protocol

This protocol is based on the synthesis of approximately 106 g of the final product.[6]

Stage 1: Synthesis of m-Chloroacetophenone (Sandmeyer Reaction)

  • Note: This is a standard transformation. The protocol focuses on the novel α-chlorination step. The starting material, m-chloroacetophenone, is commercially available or can be synthesized from m-aminoacetophenone via a Sandmeyer reaction with a reported yield of over 80%.[6]

Stage 2: α-Chlorination to this compound [6]

  • Reactor Setup: In a 1000 mL three-necked flask (or appropriately sized reactor) equipped with an overhead stirrer, reflux condenser, and thermometer, add glacial acetic acid (300 mL), m-chloroacetophenone (100 g, 0.65 mol), N-Chlorosuccinimide (NCS) (120 g, 0.90 mol), and Benzoyl Peroxide (Lucidol) (2 g).

  • Reaction: Begin vigorous stirring and heat the mixture to reflux. Maintain reflux for 3 hours.

  • Catalyst Addition: After 3 hours, add an additional portion of Benzoyl Peroxide (1.0 g) to the reaction mixture.

  • Continued Reaction: Continue to reflux the mixture for another 3 hours to ensure the reaction goes to completion. Monitor reaction progress via TLC or HPLC if desired.

  • Solvent Removal: After the reaction is complete, cool the mixture slightly and remove the majority of the acetic acid by distillation under reduced pressure.

  • Precipitation: Pour the concentrated, warm reaction mixture into a large volume of cold water (e.g., 2-3 L) with stirring. A red-brown crude product will precipitate.

  • Purification (Recrystallization): Isolate the crude solid by filtration. Dissolve the crude product in a suitable solvent such as chlorobenzene or benzene. Perform recrystallization.

  • Final Isolation: Filter the purified white, needle-shaped crystals, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.[6]

Analytical Protocol: Purity Determination by HPLC

This is a general method that can be adapted for purity analysis of the final product.[10]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]

  • Mobile Phase: A mixture of methanol (B129727) and water, typically in a ratio between 60:40 and 80:20 (v/v). A common starting point is 70:30 methanol:water.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 220 nm.[10]

  • Column Temperature: 25 °C.[10]

  • Injection Volume: 20 µL.[10]

  • Sample Preparation: Prepare a standard solution of the product in a suitable solvent (e.g., ethanol (B145695) or mobile phase) at a concentration of approximately 0.5 mg/mL.

Reaction Data and Yields

The following table summarizes the quantitative data for the α-chlorination step for industrial-scale synthesis.

ParameterValueReference
Starting Material m-Chloroacetophenone[6]
Reagent N-Chlorosuccinimide (NCS)[6]
Catalyst Benzoyl Peroxide (Lucidol)[6]
Solvent Glacial Acetic Acid[6]
Reaction Temperature Reflux[6]
Reaction Time 6 hours[6]
Product Appearance White, needle-shaped crystals[6]
Typical Yield 87.0%[6]
Typical Purity (GC) >99.5%[6]

Safety Precautions

Handling of the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a face shield, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).[7][9]

  • Ventilation: All steps should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, mists, or dust.[7][9]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling and before breaks.[7][9]

  • Spill & Disposal: In case of a spill, evacuate the area. Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal. Do not let the product enter drains. Dispose of waste in accordance with local, state, and federal regulations.[7][9]

  • First Aid:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

Conclusion

The protocol detailed provides a scalable, efficient, and high-yielding method for the industrial synthesis of this compound. The two-step pathway involving a Sandmeyer reaction followed by a selective α-chlorination using NCS is robust and produces a final product of high purity (>99.5%).[6] Adherence to the specified reaction conditions and safety protocols is essential for the successful and safe scale-up of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,3'-dichloroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically via Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396), can lead to several impurities. The most common of these are:

  • Isomeric Products: The primary impurities are other isomers of dichloroacetophenone. Due to the directing effects of the chlorine atoms on the benzene (B151609) ring, acylation can occur at different positions, leading to the formation of 2,4'-, 2,5'-, 3,4'-, and other dichloroacetophenone isomers.[1][2]

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) may remain in the crude product.[3]

  • Polysubstituted Byproducts: Although less common in acylation compared to alkylation, under harsh reaction conditions, polysubstitution can occur, leading to the addition of more than one acetyl group.[4][5]

  • Hydrolysis Products: Incomplete reaction or exposure to moisture during workup can result in the hydrolysis of the acylating agent to acetic acid.[6]

  • Complexes with Catalyst: The Lewis acid catalyst (commonly aluminum chloride, AlCl₃) can form stable complexes with the ketone product, which may be difficult to break during quenching.[7]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields in Friedel-Crafts acylation are a common issue. Several factors can contribute to this problem:

  • Inactive Catalyst: Aluminum chloride is highly sensitive to moisture. Any contamination with water will deactivate the catalyst, significantly reducing the reaction rate and yield.[1] It is crucial to use anhydrous AlCl₃ and thoroughly dried glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the product ketone.[7] Using a sub-stoichiometric amount may result in an incomplete reaction.

  • Poor Quality Starting Materials: The purity of 1,2-dichlorobenzene and the acylating agent is critical. Impurities in the starting materials can interfere with the reaction.

  • Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to side reactions and degradation of the product.[1]

Q3: I am observing a high proportion of undesired isomers in my product mixture. How can I control the regioselectivity of the acylation?

A3: Controlling the formation of isomers is a key challenge. The ratio of isomers is influenced by several factors:

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[1] Experimenting with different temperatures can help optimize the desired isomer ratio.

  • Choice of Catalyst: The nature and amount of the Lewis acid catalyst can influence the regioselectivity of the reaction.[1]

  • Solvent: The polarity of the solvent can affect the isomer distribution.[1] Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, or using the aromatic substrate in excess.

  • Order of Addition: The order in which the reactants are mixed can also impact the outcome. Slowly adding the acylating agent to the mixture of the aromatic substrate and catalyst is a common practice.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive (hydrated) AlCl₃ catalyst.[1]Ensure all glassware is flame-dried. Use fresh, anhydrous AlCl₃. Conduct the reaction under an inert atmosphere.[1]
Insufficient amount of catalyst.[7]Use a stoichiometric amount of AlCl₃ relative to the acylating agent.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC.
High Percentage of Isomeric Impurities Reaction temperature is too high, favoring the formation of undesired isomers.[1]Perform the reaction at a lower temperature.[1]
Incorrect choice of solvent or catalyst.[1]Experiment with different solvents and Lewis acids to optimize regioselectivity.
Dark-colored Reaction Mixture or Product Side reactions or polymerization due to high temperatures or prolonged reaction times.[1]Adhere to recommended reaction temperatures and times. Ensure the purity of starting materials.[1]
Incomplete quenching of the reaction.Ensure the reaction is properly quenched with ice-cold water or dilute acid to break up any remaining catalyst complexes.[8]
Difficulty in Product Purification Presence of multiple isomers with similar physical properties.Employ fractional distillation under reduced pressure or column chromatography for separation.[6] Recrystallization from a suitable solvent can also be effective.[9]
Residual starting materials.[3]Unreacted 1,2-dichlorobenzene and acetic anhydride (B1165640) can often be removed by vacuum distillation.[3]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1,2-Dichlorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid

  • 5% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.[6][10] Maintain an inert atmosphere using nitrogen or argon.

  • Reactant Mixture: In the flask, place anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 molar equivalent) dropwise to the cooled suspension of AlCl₃ in dichloromethane.

  • Addition of Substrate: To this mixture, add 1,2-dichlorobenzene (1.0 molar equivalent) dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it over a mixture of crushed ice and a small amount of concentrated hydrochloric acid.[8] This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate).[3][6][9]

Visual Guides

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Flame-dried three-necked flask (Inert atmosphere) reactants Charge with Anhydrous AlCl3 and Dichloromethane setup->reactants add_acyl Slowly add Acetyl Chloride reactants->add_acyl add_substrate Add 1,2-Dichlorobenzene add_acyl->add_substrate reflux Warm to RT and Reflux (Monitor by TLC) add_substrate->reflux quench Quench with Ice/HCl reflux->quench extract Separate and Extract with Dichloromethane quench->extract wash Wash with H2O, NaOH, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation cluster_products Reaction Products start 1,2-Dichlorobenzene + Acetyl Chloride catalyst AlCl3 unreacted Unreacted Starting Materials start->unreacted Incomplete Reaction desired_product This compound (Desired Product) catalyst->desired_product Desired Pathway isomer_impurity Isomeric Impurities (e.g., 2,4'-, 3,4'-) catalyst->isomer_impurity Side Reaction

Caption: Formation of common impurities during synthesis.

References

Technical Support Center: Purification of Crude 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3'-Dichloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of crude and purified this compound?

A1: Crude this compound, often synthesized via Friedel-Crafts acylation or chlorination of 3'-chloroacetophenone, is typically a brown or red-brown oily substance.[1] After successful purification, it should be a white to off-white solid, often appearing as needle-shaped crystals.[1] The melting point of the purified compound is in the range of 35-37 °C.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., m-dichlorobenzene, 3'-chloroacetophenone), regioisomers (e.g., 2,5-dichloroacetophenone or 3,4-dichloroacetophenone), and colored byproducts formed during the synthesis. The specific impurities will depend on the synthetic route employed.

Q3: Which purification techniques are most effective for this compound?

A3: The most commonly cited and effective purification techniques are recrystallization and column chromatography. Recrystallization is particularly effective for removing colored impurities and isolating the final product in high purity. Column chromatography can be used for more challenging separations, especially when dealing with isomeric impurities.

Q4: What are the expected purity and yield after purification?

A4: With optimized purification protocols, a purity of >99% can be achieved.[1] Yields will vary depending on the efficiency of the synthesis and the chosen purification method, but well-executed recrystallizations can provide high recovery of the purified product.

Troubleshooting Guides

Recrystallization Issues

Problem: The crude product is an oil and does not solidify.

  • Possible Cause: The presence of significant impurities can lower the melting point of the mixture, preventing solidification at room temperature. The product itself has a relatively low melting point (35-37 °C), making it prone to oiling out.

  • Solution:

    • Solvent Selection: Ensure you are using an appropriate solvent. Benzene (B151609) and chlorobenzene (B131634) have been reported to be effective for recrystallizing this compound.[1] You can also explore mixed solvent systems, such as ethanol/water or hexane/ethyl acetate (B1210297).

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the cooled solution to initiate crystallization.

    • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the product.

    • Preliminary Purification: If the product is heavily contaminated, consider a preliminary purification step, such as passing a concentrated solution through a short plug of silica (B1680970) gel to remove baseline impurities before attempting recrystallization.

Problem: The recrystallized product is still colored (yellow or brown).

  • Possible Cause: Colored impurities are co-precipitating with the product.

  • Solution:

    • Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight) and boil the solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Rapid cooling can trap impurities within the crystal lattice.

    • Re-recrystallization: A second recrystallization of the slightly colored crystals will likely yield a purer, colorless product.

Problem: Low recovery of the purified product after recrystallization.

  • Possible Cause:

    • Using too much recrystallization solvent.

    • The product is significantly soluble in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Solvent Choice: Select a solvent in which the product has high solubility at high temperatures and very low solubility at low temperatures.

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Column Chromatography Issues

Problem: Poor separation of this compound from its impurities.

  • Possible Cause:

    • Inappropriate solvent system (mobile phase).

    • Incorrect stationary phase.

    • Column overloading.

  • Solution:

    • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for chlorinated aromatic ketones is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a slightly more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.

    • Stationary Phase: Silica gel is a suitable stationary phase for the purification of this compound.

    • Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Data Presentation

Table 1: Physical Properties of this compound

PropertyCrude ProductPurified Product
Appearance Brown to red-brown oil/semi-solidWhite to off-white crystalline solid[1]
Melting Point Broad range, below room temp.35-37 °C[1]

Table 2: Illustrative Purity and Yield Data from Purification

Purification MethodStarting Purity (Illustrative)Final PurityYieldReference
Recrystallization (Benzene)~85%99.3%86.4%[1]
Recrystallization (Chlorobenzene)~85%99.5%87.0%[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., benzene or chlorobenzene) and heat the mixture with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with filter paper and a receiving flask. Filter the hot solution to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of Crude this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The target Rf for this compound should be around 0.3.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude this compound (Brown Oil) dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for colored crude) dissolve->charcoal If colored cool Slow Cooling & Crystal Formation dissolve->cool If not colored hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure this compound (White Crystals) dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out start Crude Product Oils Out During Recrystallization cause1 Impure Compound start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Cooling Too Rapidly start->cause3 solution1 Preliminary Purification (e.g., Silica Plug) cause1->solution1 solution2 Solvent Screening (e.g., Mixed Solvents) cause2->solution2 solution3 Induce Crystallization (Scratching/Seeding) cause2->solution3 solution4 Slower Cooling cause3->solution4

Caption: Troubleshooting guide for when the product "oils out".

References

Technical Support Center: Optimizing Synthesis of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 2,3'-dichloroacetophenone. The primary synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with an acylating agent such as acetyl chloride or acetic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or the reaction is not starting at all. What are the common causes?

A1: Low or no yield in this Friedel-Crafts acylation can stem from several critical factors:

  • Catalyst Inactivity : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. Always use oven-dried glassware and anhydrous grade solvents.

  • Deactivated Aromatic Ring : The starting material, 1,2-dichlorobenzene, has two electron-withdrawing chlorine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction inherently slower than with benzene.[1][4]

  • Insufficient Catalyst : The ketone product (this compound) forms a stable complex with the AlCl₃ catalyst.[1][2] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.1 to 1.3 equivalents) of the catalyst is often required, rather than a catalytic amount.[2][5]

  • Sub-optimal Temperature : While higher temperatures can increase the reaction rate, excessively high temperatures may lead to side reactions and the formation of tar-like materials.[1][6] It is crucial to find the optimal temperature, which may require starting at a low temperature (e.g., 0 °C) and gradually warming if the reaction does not proceed.[3][6]

Q2: I am observing the formation of multiple product isomers. How can I control regioselectivity?

A2: The formation of multiple isomers is a common challenge. In the acylation of 1,2-dichlorobenzene, the acyl group can add to different positions. The primary products are typically 3,4-dichloroacetophenone and 2,3-dichloroacetophenone.

  • Steric Hindrance : The position of acylation is influenced by steric hindrance from the existing chlorine atoms. The least hindered positions are generally favored.

  • Solvent and Temperature Effects : Reaction conditions can influence the isomer ratio. Non-polar solvents at lower temperatures may favor the kinetically controlled product, while polar solvents (like nitrobenzene) and higher temperatures can favor the thermodynamically more stable product.[6] For dichlorobenzenes, nitrobenzene (B124822) has been used as a solvent to study benzoylation, which influences isomer distribution.[7]

Q3: The reaction mixture has become a thick, unmanageable slurry. What should I do?

A3: This is a common occurrence caused by the precipitation of the ketone-AlCl₃ complex.[3] To mitigate this, ensure you are using a sufficient volume of an appropriate solvent (e.g., dichloromethane (B109758), nitrobenzene) to keep the components adequately solvated.[3] Vigorous mechanical stirring is also essential to maintain a homogeneous mixture.

Q4: My workup procedure seems to be causing product loss. How can it be optimized?

A4: The workup is a critical step. The reaction must be carefully quenched by slowly pouring the reaction mixture onto crushed ice, often containing concentrated HCl.[6] This hydrolyzes the aluminum chloride complex and separates it into the aqueous layer.[6]

  • Emulsions : Emulsions can form during the aqueous extraction. To break them, try adding a small amount of brine (saturated NaCl solution).

  • Extraction : Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane).

  • Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[6]

Data Presentation & Reaction Parameters

Quantitative data is crucial for reproducibility. The following tables summarize key parameters and troubleshooting strategies.

Table 1: Troubleshooting Guide for this compound Synthesis

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive catalyst (moisture exposure).[1][2][3] 2. Insufficient catalyst loading.[1] 3. Reaction temperature too low.[5] 4. Impure reagents.[1]1. Use fresh, anhydrous AlCl₃; dry all glassware and solvents meticulously. 2. Use at least 1.1-1.3 molar equivalents of AlCl₃. 3. Monitor by TLC/GC and gradually increase temperature from 0 °C to room temp, or to reflux if necessary.[5] 4. Use high-purity 1,2-dichlorobenzene and acetyl chloride.
Multiple Isomers 1. Reaction conditions favoring mixed kinetic/thermodynamic control.[6] 2. Lack of regioselective catalyst system.1. Experiment with different solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) and maintain a consistent, optimized temperature.[6] 2. While AlCl₃ is standard, other Lewis acids could be explored, though they may be less reactive.
Tar Formation 1. Reaction temperature is too high.[6] 2. Prolonged reaction time at elevated temperatures.[6]1. Maintain a controlled temperature bath. Avoid excessive heating. 2. Monitor the reaction closely and quench it once the starting material is consumed.
Thick Slurry 1. Precipitation of the product-catalyst complex.[3] 2. Insufficient solvent.1. Use a robust mechanical stirrer. 2. Increase the solvent volume to improve solubility.

Table 2: Typical Reactant Stoichiometry

Reagent Molar Equivalents Purpose
1,2-Dichlorobenzene1.0Aromatic Substrate
Acetyl Chloride1.0 - 1.1Acylating Agent
Aluminum Chloride (AlCl₃)1.1 - 1.3Lewis Acid Catalyst
Dichloromethane (CH₂Cl₂)-Anhydrous Solvent

Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a generalized methodology for the synthesis of this compound. Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water, and acetyl chloride is corrosive and lachrymatory. Hydrogen chloride gas is evolved during the reaction.[8]

Materials:

  • 1,2-Dichlorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup : Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl). Maintain a dry, inert atmosphere using a nitrogen or argon balloon.

  • Catalyst Suspension : To the flask, add anhydrous dichloromethane followed by the portion-wise addition of anhydrous aluminum chloride (1.2 equivalents) with stirring. Cool the resulting suspension to 0 °C in an ice bath.[6]

  • Acylating Agent Addition : Add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[6]

  • Substrate Addition : Add 1,2-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C over 30 minutes.[6]

  • Reaction : After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is slow, it may be gently heated to reflux (approx. 40 °C for dichloromethane).[9][10]

  • Workup (Quenching) : Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice containing concentrated HCl.[3][6] This will hydrolyze the aluminum complex.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with dichloromethane.[6]

  • Washing : Combine all organic extracts. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[6]

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel or by fractional distillation under reduced pressure to isolate the desired this compound isomer.

Visualized Guides & Pathways

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Assemble Apparatus B Add Anhydrous Solvent & AlCl3 A->B C Cool to 0 °C B->C D Add Acetyl Chloride C->D E Add 1,2-Dichlorobenzene D->E F Stir & Monitor (TLC / GC) E->F G Quench on Ice / HCl F->G H Extract with CH2Cl2 G->H I Wash (H2O, NaHCO3, Brine) H->I J Dry & Concentrate I->J K Purify (Chromatography / Distillation) J->K L Final Product: This compound

Caption: A stepwise workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield CheckCatalyst Was Catalyst/System Strictly Anhydrous? Start->CheckCatalyst CheckTemp Was Temperature Optimized? CheckCatalyst->CheckTemp Yes Sol_Anhydrous Solution: Use fresh anhydrous AlCl3. Oven-dry all equipment. CheckCatalyst->Sol_Anhydrous No CheckEquiv Was Catalyst Stoichiometry Sufficient (>1.1 eq)? CheckTemp->CheckEquiv Yes Sol_Temp Solution: Monitor reaction and adjust temperature gradually. CheckTemp->Sol_Temp No Sol_Equiv Solution: Increase AlCl3 to 1.1 - 1.3 equivalents. CheckEquiv->Sol_Equiv No Proceed Investigate Isomer Distribution & Purification CheckEquiv->Proceed Yes

Caption: A logical decision tree for troubleshooting low reaction yields.

Diagram 3: Friedel-Crafts Acylation Pathway

G cluster_activation Step 1: Acylium Ion Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation AcCl Acetyl Chloride (CH3COCl) Acylium Acylium Ion [CH3C=O]+ + [AlCl4]- AcCl->Acylium + AlCl3 AlCl3 AlCl3 DCB 1,2-Dichlorobenzene Acylium->DCB Arenium Arenium Ion Intermediate (Sigma Complex) DCB->Arenium + [CH3C=O]+ Product_Complex Product-Catalyst Complex Arenium->Product_Complex + [AlCl4]- Final_Product This compound (and isomers) Product_Complex->Final_Product Aqueous Workup Catalyst_Regen AlCl3 + HCl Product_Complex->Catalyst_Regen Releases

Caption: The reaction mechanism for Friedel-Crafts acylation on dichlorobenzene.

References

Technical Support Center: Troubleshooting 2,3'-Dichloroacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3'-Dichloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide direct solutions to common experimental challenges, particularly those leading to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in this compound synthesis?

Low yields can often be attributed to several critical factors:

  • Reagent and Solvent Purity: The presence of moisture is particularly detrimental, especially in reactions using water-sensitive catalysts like aluminum chloride (AlCl₃) in Friedel-Crafts acylations.[1] Ensure all reagents are anhydrous and glassware is thoroughly dried, for instance, by flame-drying.[1]

  • Reaction Temperature: Suboptimal temperatures can either slow the reaction to a halt or promote the formation of side products and tars.[1][2] Each synthetic route has a specific optimal temperature range that must be maintained.

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants or catalysts can lead to incomplete reactions. For example, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst because it complexes with the ketone product.[3]

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be easily deactivated.[1] Using a fresh, unopened container of anhydrous catalyst is recommended.

  • Work-up and Purification Losses: Significant amounts of product can be lost during aqueous work-ups, extractions, and purification steps like recrystallization or chromatography.[4]

Q2: How can I effectively purify crude this compound?

The crude product often appears as a red-brown oil or solid due to impurities.[5] The primary methods for purification are:

  • Recrystallization: This is a highly effective method for purifying the final product. Solvents such as benzene (B151609) or chlorobenzene (B131634) have been successfully used to obtain white, needle-shaped crystals.[5]

  • Column Chromatography: For removing isomers or byproducts with similar solubility, column chromatography is a viable option.[1][6]

  • Distillation: While less common for this specific compound, fractional distillation under reduced pressure can be used to purify related acetophenone (B1666503) derivatives and may be applicable if significant volatile impurities are present.[7][8]

Q3: My reaction mixture turned dark or formed a tar-like substance. What went wrong?

Dark coloration or charring is typically a sign of side reactions or polymerization.[1] This can be caused by:

  • Excessively High Temperatures: Forcing the reaction conditions with high heat can lead to decomposition.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can also promote byproduct formation.

  • Impure Starting Materials: Contaminants in the reactants can act as catalysts for unwanted side reactions.

To resolve this, adhere strictly to the recommended reaction temperature and time, use pure starting materials, and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

Troubleshooting Guides by Synthetic Route

Route 1: α-Chlorination of 3'-Chloroacetophenone

This method involves the direct chlorination of the acetyl group on 3'-chloroacetophenone.

Issue: Low or Incomplete Conversion of Starting Material

  • Potential Cause: The chlorinating agent (e.g., N-chlorosuccinimide - NCS) may be insufficient or the radical initiator (e.g., benzoyl peroxide - "Lucidol") may have decomposed or been added in an insufficient amount.[5]

  • Recommended Solution: Ensure the stoichiometry of the chlorinating agent and initiator is correct. Consider adding the radical initiator in portions over the course of the reaction to maintain its concentration.[5]

Issue: The final product is a discolored oil or solid, not the expected white crystals.

  • Potential Cause: The crude product is often a red-brown color due to impurities and side products formed during the reaction.[5]

  • Recommended Solution: The product requires purification. Recrystallization from a suitable solvent like benzene or chlorobenzene is an effective method to obtain pure, white, needle-shaped crystals of this compound.[5]

Route 2: Synthesis via Diazotization and Sandmeyer Reaction

This multi-step synthesis starts with m-aminoacetophenone, which is converted to m-chloroacetophenone via a Sandmeyer reaction, followed by α-chlorination.[5]

Issue: Low yield in the Sandmeyer reaction step (m-aminoacetophenone to m-chloroacetophenone).

  • Potential Cause 1 (Incomplete Diazotization): The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above the recommended 0-5 °C, the diazonium salt can decompose.[9]

  • Solution 1: Maintain a strict temperature of 0-5 °C during the slow, dropwise addition of sodium nitrite (B80452) to the acidic solution of the amine.[9]

  • Potential Cause 2 (Inefficient Halogen Exchange): The copper(I) chloride catalyst may be oxidized or of poor quality, leading to an inefficient Sandmeyer reaction.[10][11] The diazonium salt itself is unstable and can decompose if not used promptly.[12]

  • Solution 2: Use a fresh, high-quality source of copper(I) chloride. Prepare the diazonium salt and immediately proceed to the Sandmeyer step without delay to minimize decomposition.

Data Presentation

Table 1: Summary of α-Chlorination Reaction Conditions and Yields

Starting Material Chlorinating Agent Initiator Solvent Reaction Time Yield Reference
m-Chloroacetophenone NCS (1.38 eq) Lucidol Acetic Acid 6 hours (reflux) 86.4% [5]

| m-Chloroacetophenone | NCS (1.38 eq) | Lucidol | Acetic Acid | 6 hours (reflux) | 87.0% |[5] |

Note: The two entries represent slightly different scales and reagent quantities from the same source.

Experimental Protocols

Protocol 1: α-Chlorination of m-Chloroacetophenone

This protocol is adapted from patent literature for the synthesis of this compound.[5]

  • Apparatus Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, add 300 mL of acetic acid, 100 g (0.65 mol) of m-chloroacetophenone, 120 g (0.90 mol) of N-chlorosuccinimide (NCS), and 2 g of benzoyl peroxide (Lucidol).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours with stirring.

  • Initiator Addition: After 3 hours, add an additional 1.0 g of benzoyl peroxide and continue to reflux for another 3 hours.

  • Solvent Removal: After cooling, remove the majority of the acetic acid via distillation.

  • Precipitation: Pour the concentrated reaction mixture into a large volume of water with stirring to precipitate the crude product, which may appear as a red-brown thick substance.

  • Purification: Isolate the crude product. Dissolve it in chlorobenzene and perform recrystallization. Filter the resulting crystals, wash, and dry to obtain pure this compound as white, needle-shaped crystals. The expected yield is approximately 87.0%.[5]

Protocol 2: Synthesis from m-Aminoacetophenone via Diazotization and Sandmeyer Reaction

This protocol outlines the initial steps to produce the intermediate, m-chloroacetophenone, based on established chemical principles.[5][10][11][13]

Part A: Diazotization of m-Aminoacetophenone

  • Prepare a solution of m-aminoacetophenone in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. Stir continuously. The completion of the reaction can be tested with starch-iodide paper.

  • The resulting solution contains the m-acetophenone diazonium chloride salt and should be used immediately in the next step.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring.

  • Nitrogen gas will evolve. Control the rate of addition to maintain a steady evolution of gas.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting mixture containing m-chloroacetophenone can then be worked up by extraction, followed by purification. This intermediate is then chlorinated as described in Protocol 1.

Visualizations

G start Low Product Yield cause1 Reagent / Solvent Issue? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Catalyst Problem? start->cause3 cause4 Workup / Purification Loss? start->cause4 sol1 Use Anhydrous Reagents Flame-Dry Glassware cause1->sol1 Moisture suspected sol2 Verify Purity of Starting Materials cause1->sol2 Impurities suspected sol3 Adhere to Protocol's Temperature Range cause2->sol3 Deviation from protocol sol4 Monitor Temperature Throughout Reaction cause2->sol4 Inconsistent heating sol5 Use Fresh Anhydrous Catalyst (e.g., AlCl3) cause3->sol5 Deactivation suspected sol6 Ensure Correct Stoichiometry cause3->sol6 Incomplete reaction sol7 Optimize Extraction pH and Solvent Volume cause4->sol7 Poor extraction sol8 Improve Recrystallization Technique cause4->sol8 Purification issues end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node sol7->end_node sol8->end_node

Caption: General troubleshooting workflow for low reaction yields.

G cluster_0 Synthesis via Diazotization A m-Aminoacetophenone B m-Acetophenone Diazonium Salt A->B  Diazotization  (NaNO₂, HCl, 0-5°C) C m-Chloroacetophenone B->C  Sandmeyer Reaction  (CuCl) D This compound C->D  α-Chlorination  (NCS, Initiator)

Caption: Synthesis of this compound via Diazotization.

G issue Low Yield in Friedel-Crafts Acylation cause1 Inactive Catalyst (Moisture) issue->cause1 cause2 Deactivated Substrate (e.g., -NO₂ group) issue->cause2 cause3 Incorrect Stoichiometry (<1 eq. Catalyst) issue->cause3 cause4 Isomer Formation (ortho/para) issue->cause4 solution1 Use anhydrous AlCl₃ Work under inert gas cause1->solution1 solution2 Ensure substrate is not strongly deactivated cause2->solution2 solution3 Use >1 eq. of AlCl₃ per carbonyl group cause3->solution3 solution4 Optimize temperature Purify via chromatography cause4->solution4

Caption: Logical relationships in Friedel-Crafts acylation issues.

References

Improving the regioselectivity of reactions with 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3'-Dichloroacetophenone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to reaction regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity is governed by the interplay of electronic and steric effects of its three key substituents:

  • Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta positions (3 and 5) on its own ring.[1][2][3][4]

  • 2-Chloro Group (-Cl): Located on the same ring as the acetyl group, this halogen is deactivating due to its inductive electron withdrawal but is an ortho, para-director due to resonance effects.[2][3]

  • 3'-Chloro Group (-Cl): Located on the second phenyl ring, this halogen is also a deactivating, ortho, para-director.[2][3]

The cumulative effect is that the phenyl ring bearing the acetyl group is significantly deactivated. Therefore, electrophilic aromatic substitution (EAS) is most likely to occur on the 3'-chlorophenyl ring.

Q2: Which aromatic ring on this compound is more susceptible to electrophilic aromatic substitution?

A2: The 3'-chlorophenyl ring is significantly more reactive towards electrophiles. The other ring is strongly deactivated by the combined electron-withdrawing power of the adjacent acetyl group and the 2-chloro substituent.[1][5]

Q3: For electrophilic substitution on the 3'-chlorophenyl ring, which positions are favored?

A3: The 3'-chloro group directs incoming electrophiles to the positions ortho (2' and 4') and para (6') to itself.[3] However, the final product distribution will depend on reaction conditions and the nature of the electrophile, with steric hindrance often reducing substitution at the more crowded 2'-position.

Q4: Can nucleophilic aromatic substitution (NAS) occur?

A4: While less common than EAS, NAS is possible. The presence of the electron-withdrawing acetyl group can activate the chlorine atom at the 2-position to substitution by strong nucleophiles, although harsh conditions may be required.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Question: My nitration reaction is producing a mixture of isomers (e.g., 4'-nitro and 6'-nitro) with no clear selectivity. How can I improve the yield of a single desired regioisomer?

Answer: Achieving high regioselectivity in this system requires careful control over reaction parameters to exploit the subtle electronic and steric differences between the potential substitution sites.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures provide enough energy to overcome the activation barriers for multiple substitution pathways, leading to a mixture of products.

    • Solution: Perform the reaction at the lowest feasible temperature. For nitration, this often means cooling the reaction mixture to 0°C or below before and during the addition of the nitrating agent.

  • Reaction Kinetics vs. Thermodynamic Control: A thermodynamically controlled reaction (higher temp, longer time) may favor the most stable isomer, while a kinetically controlled one (lower temp, shorter time) favors the isomer formed fastest. The 6'- (para) position is often favored kinetically due to lower steric hindrance.

    • Solution: Use conditions that favor kinetic control. This includes low temperatures and careful monitoring of reaction time to stop the reaction once the desired product has formed, preventing isomerization or further reaction.

  • Choice of Catalyst/Reagent: The size and nature of the electrophile and any associated catalyst can influence where it attacks.

    • Solution: For reactions like chlorination or bromination, consider using a Lewis acid catalyst that can be tuned.[6][7] Bulky catalysts may sterically hinder attack at the 4'-position, thereby increasing the proportion of the 6'- (para) product. Different halogenating agents (e.g., N-chlorosuccinimide vs. SO₂Cl₂) can also offer different selectivity profiles.[6][7]

Logical Flowchart: Troubleshooting Poor Regioselectivity

G start Problem: Poor Regioselectivity / Mixture of Isomers temp Is the reaction run at low temperature (e.g., <= 0°C)? start->temp catalyst Is the catalyst/reagent appropriate? Consider steric bulk. temp->catalyst Yes sol_temp Action: Lower the reaction temperature. Maintain cooling throughout reagent addition. temp->sol_temp No solvent Does the solvent polarity match the reaction mechanism? catalyst->solvent Yes sol_catalyst Action: Screen alternative catalysts or reagents. (e.g., Bulky Lewis acids, different halogen sources) catalyst->sol_catalyst No sol_solvent Action: Test a range of solvents (polar aprotic vs. nonpolar). solvent->sol_solvent No end_node Outcome: Improved Regioselectivity solvent->end_node Yes sol_temp->catalyst sol_catalyst->solvent sol_solvent->end_node

Caption: Troubleshooting flowchart for improving regioselectivity.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3'-Chlorophenyl Ring

Position of SubstitutionRelationship to 3'-ClSteric HindranceElectronic ActivationExpected Product Ratio (Qualitative)Notes
6'- paraLowHighMajor ProductGenerally favored under kinetic control due to accessibility.
4'- orthoMediumHighMajor/Minor ProductYield can be significant but is sensitive to the size of the electrophile.
2'- orthoHighHighMinor/Trace ProductSterically hindered by the adjacent chloro-phenylacetyl moiety.
5'- metaLowLowTrace/Not FormedElectronically disfavored by the directing effect of the chlorine atom.[3]

Experimental Protocols

Key Experiment: Protocol for Regioselective para-Nitration

This protocol provides a generalized methodology for favoring the formation of 2-chloro-1-(3'-chloro-6'-nitrophenyl)ethan-1-one.

Workflow for Optimizing Regioselectivity

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Analysis & Optimization cluster_2 Phase 3: Scale-Up lit 1. Literature Review (Analogous Reactions) test 2. Small-Scale Test Reaction (0°C, H₂SO₄/HNO₃) lit->test analysis 3. Product Ratio Analysis (GC-MS, ¹H NMR) test->analysis adjust 4. Adjust Single Parameter (e.g., Temp to -20°C, Change Acid Ratio) analysis->adjust retest 5. Repeat Small-Scale Test adjust->retest loop_cond Is desired p:o ratio achieved? retest->loop_cond loop_cond->adjust No scaleup 6. Scale-Up Optimized Protocol loop_cond->scaleup Yes

Caption: Experimental workflow for reaction optimization.

Methodology:

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid (98%, 3-4 mL per gram of starting material). Cool the mixture to -10°C in an ice-salt bath.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by adding concentrated nitric acid (70%, 1.05 eq) to concentrated sulfuric acid (1 mL per mL of nitric acid) at 0°C.

  • Slow Addition: Add the cold nitrating mixture dropwise to the solution of the acetophenone (B1666503) over 30-60 minutes. CRITICAL: Ensure the internal temperature does not rise above -5°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at -10°C to 0°C for 1-2 hours. Monitor the reaction progress using TLC or LC-MS by quenching small aliquots in ice water.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol (B145695).

  • Purification & Analysis: The crude product can be purified by recrystallization (e.g., from ethanol or methanol). The regioisomeric ratio should be determined by ¹H NMR spectroscopy or GC-MS analysis of the crude and purified material. The para-isomer (6'-nitro) is generally less soluble and may precipitate preferentially.

References

Overcoming challenges in the scale-up of 2,3'-Dichloroacetophenone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the scale-up of 2,3'-Dichloroacetophenone production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, leading to deactivation.[1]Ensure all glassware is thoroughly dried (flame-drying is effective) and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[2] Use a fresh, unopened container of anhydrous aluminum chloride.[2]
Deactivated Aromatic Substrate: Chlorinated benzenes are deactivated towards electrophilic aromatic substitution compared to benzene (B151609).[2]Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the acylating agent.[2]
Incomplete Reaction: Insufficient reaction time or temperature may prevent the reaction from reaching completion.Monitor the reaction progress using TLC or GC.[2] If the reaction is sluggish, consider cautiously increasing the reaction temperature, while being mindful of potential impacts on isomer distribution.[2]
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst can limit the yield.Carefully control the stoichiometry. A common ratio for the Friedel-Crafts acylation of m-dichlorobenzene is approximately 1:1.3:1 of m-dichlorobenzene to anhydrous aluminum trichloride (B1173362) to acetic anhydride (B1165640).[3][4]
Formation of Undesired Isomers (e.g., 2,4'- or 2,6'-dichloroacetophenone) Reaction Temperature: Higher temperatures can favor the formation of thermodynamically less stable isomers.Conduct the reaction at a lower temperature to favor the formation of the sterically less hindered and thermodynamically more stable para-isomer (in the case of chlorobenzene (B131634) acylation).[2] For m-dichlorobenzene, precise temperature control is crucial to influence the isomer ratio.
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction.[2]Experiment with different anhydrous solvents. Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations.[2]
Difficult Product Purification Formation of a Thick Precipitate During Quenching: Hydrolysis of the aluminum chloride catalyst can form gelatinous aluminum hydroxide, complicating the separation of aqueous and organic layers.[5]Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved in the aqueous layer.[5]
Contamination with Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted m-dichlorobenzene in the final product.Ensure the reaction goes to completion by monitoring with TLC or GC. Purify the product using recrystallization or column chromatography to separate it from the starting material.[2]
Co-crystallization of Isomers: Isomers of dichloroacetophenone may have similar physical properties, making separation by simple crystallization challenging.Utilize fractional distillation under reduced pressure for purification.[3] Employing advanced purification techniques such as preparative HPLC may be necessary for achieving high purity.[6]
Scale-Up Issues Poor Heat Transfer: The Friedel-Crafts acylation is often exothermic. In large-scale reactors, inefficient heat dissipation can lead to localized overheating, promoting side reactions and isomer formation.Use a jacketed reactor with efficient heat transfer fluid circulation. Ensure adequate agitation to promote uniform temperature distribution. The rate of addition of the acylating agent should be carefully controlled to manage the exotherm.
Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized high concentrations of reactants and catalyst, resulting in poor yield and increased byproduct formation.Select an appropriate agitator (e.g., turbine or propeller stirrer) and optimize the stirring speed to ensure homogeneity of the reaction mixture.
Hydrogen Chloride (HCl) Gas Evolution: The reaction generates HCl gas, which can cause pressure buildup and pose a safety hazard in a large, enclosed system.[7]The reactor must be equipped with a suitable gas scrubbing system to safely neutralize the evolved HCl gas.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of m-dichlorobenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[3][4] An alternative route involves the α-chlorination of 3'-chloroacetophenone.[8]

Q2: My final product is a reddish-brown oil or solid. How can I decolorize it?

A2: The color is likely due to impurities and byproducts. Purification by recrystallization from a suitable solvent, such as benzene or chlorobenzene, can yield white, needle-shaped crystals.[8] Treatment with activated carbon during the recrystallization process may also help in removing colored impurities.

Q3: What are the critical safety precautions to take during the production of this compound?

A3: Key safety measures include:

  • Handling anhydrous aluminum chloride with care as it reacts violently with water.

  • Performing the reaction in a well-ventilated fume hood to manage the evolution of corrosive hydrogen chloride gas.[9]

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consulting the Safety Data Sheet (SDS) for this compound and all reagents for detailed handling and disposal information.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials and the formation of the product.[2]

Q5: What are typical yields and purity levels for this synthesis?

A5: With optimized conditions, yields can be quite high. For instance, the α-chlorination of m-chloroacetophenone using NCS has been reported to yield this compound with a purity of 99.5% and a yield of 87.0%.[8] The Friedel-Crafts acylation of m-dichlorobenzene with acetic anhydride can also achieve purities of over 99% after distillation and crystallization.[3][4]

Quantitative Data Summary

Table 1: Reported Yields and Purity for this compound Synthesis

Synthesis Method Reactants Yield Purity Reference
α-Chlorinationm-chloroacetophenone, NCS, Lucidol87.0%99.5%[8]
α-Chlorinationm-chloroacetophenone, NCS, Lucidol86.4%99.3%[8]
Friedel-Crafts Acylationm-dichlorobenzene, Acetic Anhydride, AlCl₃Not specified>99%[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via α-Chlorination of 3'-Chloroacetophenone[8]

Materials:

  • 3'-Chloroacetophenone (0.65 mol)

  • N-Chlorosuccinimide (NCS) (0.90 mol)

  • Lucidol (benzoyl peroxide) (2 g initially, 1.0 g added later)

  • Acetic acid (300 ml)

  • Chlorobenzene (for recrystallization)

Procedure:

  • In a 1000 ml three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 300 ml of acetic acid, 100 g (0.65 mol) of 3'-chloroacetophenone, 120 g (0.90 mol) of NCS, and 2 g of Lucidol.

  • Heat the mixture to reflux with stirring for 3 hours.

  • Add an additional 1.0 g of Lucidol and continue to reflux for another 3 hours.

  • After cooling, distill off the majority of the acetic acid under reduced pressure.

  • Pour the concentrated reaction mixture into a large volume of water and stir to precipitate the crude product (a red-brown solid).

  • Filter the crude product and recrystallize from chlorobenzene.

  • Wash the resulting crystals, and dry to obtain this compound as white, needle-shaped crystals (106.4 g, 87.0% yield, 99.5% purity).

Protocol 2: Synthesis of 2,4'-Dichloroacetophenone (B1362558) via Friedel-Crafts Acylation[3][4]

Note: This protocol is for the 2,4'-isomer but illustrates the general procedure for Friedel-Crafts acylation of dichlorobenzenes.

Materials:

  • m-Dichlorobenzene (1.0 mol)

  • Anhydrous aluminum trichloride (1.3 mol)

  • Acetic anhydride (1.0 mol)

  • 10% Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction kettle, add 1.0 mol of m-dichlorobenzene and 1.3 mol of anhydrous aluminum trichloride.

  • With stirring, slowly add 1.0 mol of acetic anhydride dropwise, maintaining the reaction temperature between 45°C and 55°C.

  • After the addition is complete, heat the mixture to 90-95°C and maintain reflux with stirring for approximately 3 hours.

  • Cool the reaction mixture and then add 200 ml of 10% hydrochloric acid to hydrolyze.

  • Allow the mixture to cool and separate the layers.

  • Wash the organic layer with 200 ml of water at 50°C.

  • After separation, distill the product under reduced pressure at 120-140°C.

  • Collect the fraction boiling below 135°C, cool to crystallize, and obtain white crystals of 2,4'-dichloroacetophenone with a purity of over 99%.

Visualizations

Synthesis_Pathway cluster_main Synthesis of this compound m_dichloro m-Dichlorobenzene intermediate Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) m_dichloro->intermediate acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->intermediate alcl3 AlCl₃ (Lewis Acid) alcl3->intermediate product This compound intermediate->product Major Product isomers Isomeric Byproducts (e.g., 2,5-dichloroacetophenone) intermediate->isomers Minor Products

Caption: Synthesis pathway for this compound via Friedel-Crafts acylation.

Experimental_Workflow cluster_workflow General Experimental Workflow setup 1. Reaction Setup (Anhydrous Conditions) reagents 2. Reagent Addition (Controlled Temperature) setup->reagents reaction 3. Reaction Monitoring (TLC/GC) reagents->reaction quench 4. Quenching (Ice/HCl) reaction->quench extraction 5. Extraction & Washing quench->extraction purification 6. Purification (Distillation/Recrystallization) extraction->purification analysis 7. Product Analysis (Purity, Yield) purification->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture dry_reagents Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) check_moisture->dry_reagents Yes check_reagents Verify Reagent Quality & Stoichiometry? check_moisture->check_reagents No dry_reagents->check_reagents use_fresh_reagents Use Fresh/Pure Reagents Optimize Molar Ratios check_reagents->use_fresh_reagents Yes check_conditions Review Reaction Conditions (Time, Temperature)? check_reagents->check_conditions No use_fresh_reagents->check_conditions optimize_conditions Monitor Reaction (TLC/GC) Adjust Time/Temperature check_conditions->optimize_conditions Yes success Yield Improved check_conditions->success No optimize_conditions->success

Caption: A logical flowchart for troubleshooting low yields in the synthesis of this compound.

References

Analytical methods for detecting impurities in 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2,3'-Dichloroacetophenone

This technical support center provides guidance on analytical methods for detecting impurities in this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route and degradation. Potential impurities include:

  • Isomeric Impurities: Other isomers of dichloroacetophenone, such as 2,4'-, 2,5'-, 3,4'-, and 3,5'-dichloroacetophenone, can be present.[1]

  • Starting Materials and Reagents: Residual starting materials (e.g., m-dichloroaniline, m-chloroacetophenone) and reagents from the synthesis process may be present.[2]

  • Byproducts: Unwanted side-reaction products formed during synthesis. For instance, Friedel-Crafts acylation reactions can sometimes lead to the formation of multiple isomers.[3][4]

  • Degradation Products: Products formed by the decomposition of this compound under storage or experimental conditions.

  • Genotoxic Impurities (GTIs): Reactive intermediates or reagents used in synthesis, such as alkylating agents, may persist as trace-level impurities and are of significant concern due to their potential to be mutagenic or carcinogenic.[5][6]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and effective techniques for analyzing impurities in this compound are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a C18 column, is a powerful method for separating and quantifying this compound from its non-volatile organic impurities.[7] A UV detector is typically used for detection.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities.[9] It offers high sensitivity and specificity, allowing for the identification of unknown impurities through their mass spectra.[10][11]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative technique used to quickly assess the purity of a sample and identify the presence of major impurities.[1][12]

Q3: What are the regulatory considerations for impurities in active pharmaceutical ingredients (APIs) like this compound?

A3: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in APIs. The ICH (International Council for Harmonisation) guidelines (Q3A/B/C) provide a framework for reporting and controlling impurities. For genotoxic impurities, the "Threshold of Toxicological Concern" (TTC) concept is often applied, which recommends a limit of 1.5 µ g/day intake for most GTIs.[5][6] It is crucial to develop validated analytical methods to ensure that all impurities are controlled within these specified limits.[13]

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol describes a general reverse-phase HPLC method for the separation and quantification of impurities in this compound, adapted from methods for similar compounds.[8][12]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic System: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[8]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. A common starting point is a mixture such as Methanol:Water (70:30 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25-30 °C.[8]

    • Detection Wavelength: 220 nm or 254 nm.[8][12]

    • Injection Volume: 10-20 µL.[8]

  • Analysis: Inject the sample and record the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks. The relative amount of each impurity can be calculated based on the peak area percentage.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol outlines a general GC-MS method for the detection and identification of volatile and semi-volatile impurities.[9][14]

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of 1-5 mg/mL.

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

    • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ions and fragmentation patterns of potential impurities.

  • Analysis: Run the sample and identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with any available standards.

Data Presentation

Table 1: Typical HPLC Operating Parameters

ParameterTypical Value
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Methanol:Water (70:30 v/v) or similar
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

Data adapted from a method for 2,4-dichloroacetophenone.[8]

Table 2: Typical GC-MS Operating Parameters

ParameterTypical Value
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium (1 mL/min)
Inlet Temperature 270 °C
Oven Program 70 °C (2 min), then 10 °C/min to 280 °C (5 min)
Injection Mode Split (e.g., 20:1)
Mass Spectrometer Mode Electron Ionization (EI), Scan (m/z 40-500)

Troubleshooting Guide

Q: Why am I observing peak tailing in my HPLC chromatogram?

A: Peak tailing can be caused by several factors. Here's how to troubleshoot:

  • Column Contamination or Wear: The column's stationary phase may be contaminated or worn out.[15] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[15][16]

  • Active Sites on the Column: Silanol groups on the silica (B1680970) support can interact with basic compounds, causing tailing.[17] Try lowering the mobile phase pH (for basic compounds) or adding a competing base (e.g., triethylamine) to the mobile phase.[17]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[15]

  • Column Void: A void at the column inlet can cause peak tailing and splitting. This may require column replacement.[18]

Q: My HPLC system pressure is unusually high or fluctuating. What should I do?

A: Pressure issues often indicate a blockage or a leak in the system.

  • High Pressure: This is typically due to a blockage. Check for blockages in the in-line filter, guard column, or the column inlet frit.[18] Systematically disconnect components starting from the detector and working backwards to locate the source of the high pressure.

  • Fluctuating Pressure: This often points to issues with the pump, such as air bubbles or faulty check valves.[15] Degas the mobile phase thoroughly and purge the pump.[19] If the problem continues, the pump seals or check valves may need replacement.[15]

Q: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What is their source?

A: Ghost peaks can arise from several sources:

  • Late Elution: A peak from a previous injection may elute during a subsequent run, especially in gradient analysis.[17] Ensure the run time is long enough to elute all components and consider adding a high-organic wash step at the end of your gradient.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks. Use high-purity (HPLC grade) solvents and prepare fresh mobile phases regularly.[17]

  • Autosampler Contamination: Carryover from a previous, more concentrated sample can occur. Clean the autosampler needle and injection port, and program needle washes between injections.

Q: Why are my retention times shifting between runs?

A: Retention time instability can compromise the reliability of your analysis.

  • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter the composition and affect retention times.[16] Prepare mobile phases carefully and keep solvent reservoirs capped.

  • Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[19]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient methods.[19] Ensure the column is fully equilibrated before starting a sequence.

  • Flow Rate Instability: Check for leaks in the system or pump malfunctions that could lead to an inconsistent flow rate.[16]

Visualizations

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Prep Weigh & Dissolve Sample (e.g., 1 mg/mL in mobile phase) HPLC HPLC Separation (C18 Column, Gradient Elution) Prep->HPLC Inject into HPLC GCMS GC-MS Separation (Capillary Column, Temp Program) Prep->GCMS Inject into GC-MS Process Chromatogram Integration (Peak Detection & Area Calculation) HPLC->Process GCMS->Process Report Impurity Identification & Quantification (% Area) Process->Report

Caption: General workflow for impurity analysis of this compound.

Troubleshooting_Tree HPLC Troubleshooting Logic cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues cluster_retention Retention Time Issues Start Problem Observed in Chromatogram PeakShape Peak Tailing or Fronting? Start->PeakShape Pressure High or Fluctuating Pressure? Start->Pressure Retention Retention Time Shifting? Start->Retention CheckColumn Flush or Replace Column PeakShape->CheckColumn Yes CheckSolvent Adjust Mobile Phase pH or Sample Solvent PeakShape->CheckSolvent Yes CheckBlockage Check for Blockages (Frits, Filters) Pressure->CheckBlockage High CheckPump Degas Mobile Phase & Purge Pump Pressure->CheckPump Fluctuating CheckTemp Check Column Temperature Control Retention->CheckTemp Yes CheckMobilePhase Check Mobile Phase Composition & Equilibration Retention->CheckMobilePhase Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2,3'-Dichloroacetophenone: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 2,3'-Dichloroacetophenone is paramount. The choice of analytical technique for purity assessment can significantly influence the accuracy and reliability of these measurements. This guide provides an objective comparison of two common chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound, complete with supporting experimental protocols and data.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance attributes of HPLC and GC for the analysis of this compound. The quantitative data is based on typical results obtained for this and structurally related aromatic ketones.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Purity Assay > 99.5%≥ 99.0%[1]
Common Impurities Detected Positional isomers (e.g., 2,4'- and 3,4'-dichloroacetophenone), starting materials, and by-products of synthesis.Volatile impurities, residual solvents, and positional isomers.
Analysis Time 10 - 30 minutes5 - 15 minutes
Sample Volatility Requirement Not requiredRequired (analyte must be thermally stable and volatile)
Instrumentation Complexity High (requires high-pressure pumps and solvent management)Moderate to High
Advantages - Suitable for non-volatile and thermally labile compounds- High resolution and efficiency- Wide applicability to a range of compounds- High speed of analysis- Excellent sensitivity for volatile compounds- Robust and reliable
Disadvantages - Longer analysis times compared to GC- Higher cost of solvents and instrumentation- Limited to volatile and thermally stable compounds- Potential for sample degradation at high temperatures

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar aromatic ketones and serve as a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from a standard reversed-phase HPLC procedure for chloroacetophenone isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).[2] For improved peak shape, a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to the mobile phase.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

This protocol is based on methods used for the analysis of dichloroacetophenone isomers and is suitable for determining the purity and detecting volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Injector Temperature: 250 °C.[4]

  • Detector Temperature: 280 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of approximately 1 mg/mL.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process for this compound using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Solvent start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on HP-5 Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peaks detect_gc->integrate_gc calculate_gc Calculate Purity (%) integrate_gc->calculate_gc

References

Unveiling the Reactivity of 2,3'-Dichloroacetophenone in Chalcone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative reactivity of starting materials is paramount for efficient synthesis and the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of the reactivity of 2,3'-dichloroacetophenone with other acetophenone (B1666503) derivatives in the context of chalcone (B49325) synthesis, a cornerstone reaction in medicinal chemistry. The information presented herein is supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the underlying chemical principles.

The primary method for assessing the reactivity of acetophenone derivatives is through their participation in the Claisen-Schmidt condensation to form chalcones. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The yield of the resulting chalcone and the reaction time are key indicators of the acetophenone's reactivity.

Comparative Reactivity: A Quantitative Overview

The following table summarizes the reaction yields and times for the synthesis of various chalcones from different acetophenone derivatives under broadly comparable Claisen-Schmidt condensation conditions. This data allows for an objective comparison of the reactivity of this compound with other substituted acetophenones.

Acetophenone DerivativeBenzaldehyde (B42025) DerivativeCatalyst/SolventReaction TimeYield (%)Reference
This compound 4-ChlorobenzaldehydeNaOH / Ethanol (B145695)24 h~70-80% (estimated)[1][2]
AcetophenoneBenzaldehydeNaOH / Ethanol2-3 h58-89%[3]
4-ChloroacetophenoneBenzaldehydeSolid NaOH / Grinding10 minHigh Yield[4]
4-HydroxyacetophenoneBenzaldehydeNaOH-Al2O3 / Solvent-freeAppropriate timeHigh Yield[5]
4-MethoxyacetophenoneBenzaldehydeKOH / Ethanol--
4-NitroacetophenoneBenzaldehydeNa-ACE / --High Yield
2'-HydroxyacetophenoneBenzaldehydeNaOH / IPA4 hOptimized
2',4'-DihydroxyacetophenoneVeratraldehyde50% KOH-96%

The Underlying Chemistry: Substituent Effects

The reactivity of substituted acetophenones in the Claisen-Schmidt condensation is significantly influenced by the electronic properties of the substituents on the aromatic ring.

  • Electron-withdrawing groups (EWGs) , such as the chloro and nitro groups, increase the acidity of the α-protons of the acetophenone. This facilitates the formation of the enolate ion, which is the key nucleophile in the reaction. Consequently, acetophenones with EWGs are generally more reactive. The two chlorine atoms on this compound are expected to enhance its reactivity compared to unsubstituted acetophenone.

  • Electron-donating groups (EDGs) , such as hydroxyl and methoxy (B1213986) groups, decrease the acidity of the α-protons, making the formation of the enolate ion more difficult. This generally leads to lower reactivity compared to unsubstituted or EWG-substituted acetophenones.

Experimental Protocols for Chalcone Synthesis

The synthesis of chalcones via the Claisen-Schmidt condensation can be achieved through various methods, each with its own advantages.

Conventional Synthesis in Ethanol

This is a widely used and classic method for chalcone synthesis.[3]

Materials:

  • Substituted Acetophenone (e.g., this compound)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is then collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields.

Materials:

  • Substituted Acetophenone

  • Substituted Benzaldehyde

  • Solid base catalyst (e.g., NaOH, KOH)

  • A suitable solvent (or solvent-free)

Procedure:

  • In a microwave-safe vessel, mix the substituted acetophenone, substituted benzaldehyde, and the solid base.

  • If a solvent is used, add a minimal amount to dissolve the reactants.

  • Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration (typically a few minutes).

  • After the reaction, cool the mixture and work up the product as described in the conventional method.

Solvent-Free Grinding Method

This is an environmentally friendly approach that avoids the use of organic solvents.[4]

Materials:

  • Substituted Acetophenone

  • Substituted Benzaldehyde

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and Pestle

Procedure:

  • Place the substituted acetophenone, substituted benzaldehyde, and solid NaOH or KOH in a mortar.

  • Grind the mixture vigorously with a pestle for a few minutes. A change in color or consistency often indicates the completion of the reaction.

  • Add crushed ice to the mortar and then acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and recrystallize if necessary.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical and procedural aspects.

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism Acetophenone Acetophenone Derivative Enolate Enolate Ion (Nucleophile) Acetophenone->Enolate Base Base (OH⁻) Base->Acetophenone Deprotonation Benzaldehyde Benzaldehyde Derivative (Electrophile) Enolate->Benzaldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct (Intermediate) Benzaldehyde->Aldol_Adduct Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (-H₂O) Water H₂O Aldol_Adduct->Water

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Experimental_Workflow General Experimental Workflow for Chalcone Synthesis Reactants 1. Mix Acetophenone & Benzaldehyde Derivatives Catalyst 2. Add Base Catalyst (e.g., NaOH) Reactants->Catalyst Reaction 3. Reaction (Stirring / Heating / Grinding) Catalyst->Reaction Workup 4. Quench with Ice & Acidify Reaction->Workup Filtration 5. Filter & Wash Precipitate Workup->Filtration Purification 6. Recrystallize to Obtain Pure Chalcone Filtration->Purification

Caption: A generalized workflow for the synthesis and purification of chalcones.

Substituent_Effects Influence of Substituents on Acetophenone Reactivity Substituent Substituent on Acetophenone Ring EWG Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO₂) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -OH, -OCH₃) Substituent->EDG Reactivity_Increase Increased Reactivity (Faster Reaction / Higher Yield) EWG->Reactivity_Increase Increases α-proton acidity Reactivity_Decrease Decreased Reactivity (Slower Reaction / Lower Yield) EDG->Reactivity_Decrease Decreases α-proton acidity

Caption: Logical relationship between substituent electronic effects and acetophenone reactivity.

References

A Comparative Guide to Catalysts for the Synthesis of 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3'-dichloroacetophenone, a key intermediate in the development of various pharmaceuticals, can be approached through multiple catalytic strategies. This guide provides an objective comparison of different catalysts for a common two-step synthesis pathway, supported by experimental data to inform catalyst selection and process optimization. The primary route involves the Friedel-Crafts acylation of chlorobenzene (B131634) to produce 3'-chloroacetophenone (B45991), followed by the α-chlorination of the resulting ketone.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the two key steps in the synthesis of this compound.

Step Catalyst System Reaction Time Temperature (°C) Yield (%) Key Advantages Key Disadvantages
1. Friedel-Crafts Acylation Aluminum Chloride (AlCl₃)1-3 h0 - rt~70% (of p-isomer)High reactivity, readily availableStoichiometric amounts required, moisture sensitive, generates acidic waste
Ferric Chloride (FeCl₃)3-10 h80Good to highLess corrosive than AlCl₃, cost-effectiveGenerally lower reactivity than AlCl₃, may require higher temperatures
Zinc Chloride (ZnCl₂)5 min (microwave)12095 (for anisole)Milder Lewis acid, can be used in greener solventsOften requires higher temperatures or microwave irradiation, less reactive for deactivated rings
2. α-Chlorination N-Chlorosuccinimide (NCS) / Lucidol6 hReflux86-87High selectivity for α-position, mild conditionsRequires a radical initiator, longer reaction time
1,3-Dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) / p-TsOHNot specified30-35HighHigh yield, mild conditionsRequires an acid co-catalyst
Sulfuryl Chloride (SO₂Cl₂)30-60 min18-23Not specifiedFast reaction, readily available reagentCan lead to side reactions (e.g., ring chlorination), corrosive

Visualizing the Synthesis Workflow

The general experimental workflow for the two-step synthesis of this compound can be visualized as follows:

Synthesis Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Chlorination Chlorobenzene Chlorobenzene Reaction1 Acylation Reaction Chlorobenzene->Reaction1 Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction1 Catalyst1 Lewis Acid (AlCl₃, FeCl₃, ZnCl₂) Catalyst1->Reaction1 3_Chloroacetophenone 3_Chloroacetophenone Reaction1->3_Chloroacetophenone Reaction2 Chlorination Reaction 3_Chloroacetophenone->Reaction2 Chlorinating_Agent Chlorinating Agent (NCS, DCDMH, SO₂Cl₂) Chlorinating_Agent->Reaction2 2_3_Dichloroacetophenone 2_3_Dichloroacetophenone Reaction2->2_3_Dichloroacetophenone

Figure 1. General workflow for the two-step synthesis of this compound.

The selection of the catalyst is a critical decision that influences the overall efficiency and sustainability of the synthesis.

Catalyst Selection Logic Start Catalyst Selection Desired_Outcome Desired Outcome? Start->Desired_Outcome High_Reactivity High Reactivity & Speed Desired_Outcome->High_Reactivity High Yield/ Fast Reaction Greener_Process Greener Process & Milder Conditions Desired_Outcome->Greener_Process Sustainability Cost_Effectiveness Cost-Effectiveness Desired_Outcome->Cost_Effectiveness Economic Viability Catalyst_Choice_AlCl3 AlCl₃ High_Reactivity->Catalyst_Choice_AlCl3 Catalyst_Choice_ZnCl2 ZnCl₂ / Zeolites Greener_Process->Catalyst_Choice_ZnCl2 Catalyst_Choice_FeCl3 FeCl₃ Cost_Effectiveness->Catalyst_Choice_FeCl3

Figure 2. Logical considerations for catalyst selection in Friedel-Crafts acylation.

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation of chlorobenzene with acetyl chloride yields a mixture of isomers, with the para-isomer (4'-chloroacetophenone) being the major product.[1][2] The desired meta-isomer (3'-chloroacetophenone) is a minor product and requires separation. The choice of Lewis acid catalyst significantly impacts the reaction conditions and outcomes.

Catalyst 1: Aluminum Chloride (AlCl₃)

  • Procedure: Anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) is suspended in a dry, non-polar solvent such as carbon disulfide or dichloromethane (B109758) in a flask protected from atmospheric moisture.[3] The flask is cooled in an ice bath. Chlorobenzene (1 molar equivalent) is added slowly to the stirred suspension, followed by the dropwise addition of acetyl chloride (1 molar equivalent) at a rate that maintains a gentle reflux.[3] After the addition is complete, the mixture is stirred at room temperature until the evolution of hydrogen chloride gas ceases. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed. The isomeric products are then separated by fractional distillation or chromatography.

  • Discussion: AlCl₃ is a highly effective and common catalyst for this reaction.[3] However, it is highly sensitive to moisture and is required in stoichiometric amounts, leading to significant waste generation.[3]

Catalyst 2: Ferric Chloride (FeCl₃)

  • Procedure: In a pressure tube, chlorobenzene (1.2 mmol), acetyl chloride (1 mmol), and ferric chloride (5 mol%) are combined in propylene (B89431) carbonate (1 mL).[4] The mixture is stirred at 80 °C for 3-10 hours.[4] After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and solvent evaporation. The isomers are separated by chromatography.

  • Discussion: FeCl₃ is a less aggressive Lewis acid than AlCl₃ and can be used in catalytic amounts under certain conditions, making it a more environmentally friendly option.[4] The reaction often requires higher temperatures to achieve good conversion.[5]

Catalyst 3: Zinc Chloride (ZnCl₂)

  • Procedure: While specific data for the acylation of chlorobenzene with acetyl chloride using ZnCl₂ is limited, a general procedure for acylation of activated arenes involves heating the aromatic substrate, acylating agent, and a catalytic amount of ZnCl₂ in a suitable solvent, potentially under microwave irradiation to accelerate the reaction.[6] For instance, the acylation of anisole (B1667542) with acetic anhydride (B1165640) using a choline (B1196258) chloride-zinc chloride deep eutectic solvent under microwave irradiation at 120°C is complete in 5 minutes with a 95% yield.[6]

  • Discussion: ZnCl₂ is a milder Lewis acid and is often considered a greener alternative to AlCl₃.[6] Its lower reactivity with deactivated substrates like chlorobenzene may necessitate more forcing conditions.[5]

Step 2: α-Chlorination of 3'-Chloroacetophenone

Once 3'-chloroacetophenone is isolated, the next step is the selective chlorination of the α-carbon of the acetyl group.

Method 1: N-Chlorosuccinimide (NCS) and a Radical Initiator

  • Procedure: In a round-bottom flask, 3'-chloroacetophenone (0.65 mol), N-chlorosuccinimide (0.75-0.90 mol), and a radical initiator such as dibenzoyl peroxide (Lucidol) (1-2 g) are refluxed in acetic acid (200-300 mL) for 3 hours. An additional portion of the initiator is added, and reflux is continued for another 3 hours. Most of the acetic acid is then removed by distillation. The residue is poured into a large volume of water and stirred, causing the product to precipitate. The crude product is then recrystallized from a suitable solvent like benzene (B151609) or chlorobenzene to yield this compound.

  • Discussion: This method offers high selectivity for the α-position and proceeds under relatively mild conditions. The use of a radical initiator is crucial for the reaction to proceed efficiently.

Method 2: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) and an Acid Catalyst

  • Procedure: 3'-Chloroacetophenone is dissolved in methanol, and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The mixture is stirred at 30-35 °C.[7] The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by removing the solvent and purifying the product, typically by recrystallization.

  • Discussion: This method provides a high yield of the α-chloro ketone under mild conditions.[7] It avoids the use of a peroxide initiator.

**Method 3: Sulfuryl Chloride (SO₂Cl₂) **

  • Procedure: 3'-Hydroxyacetophenone (as a model for a substituted acetophenone) is dissolved in a solvent mixture of toluene (B28343) and an aliphatic alcohol.[8] The mixture is maintained at a controlled temperature (e.g., 18-23 °C), and sulfuryl chloride is added dropwise over a period of 30-60 minutes.[8] The reaction is stirred for an additional hour before being quenched with water. The organic phase is then separated, washed, and analyzed.

  • Discussion: Sulfuryl chloride is a powerful and fast-acting chlorinating agent.[9] However, its high reactivity can sometimes lead to a lack of selectivity, with the potential for chlorination on the aromatic ring as a side reaction.[8] The reaction is also known to be sensitive to the choice of solvent.[8]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process. For the initial Friedel-Crafts acylation, the choice of catalyst presents a trade-off between reactivity, cost, and environmental impact. While AlCl₃ offers high reactivity, FeCl₃ and ZnCl₂ represent more sustainable alternatives, albeit sometimes requiring more stringent reaction conditions. For the subsequent α-chlorination, methods utilizing NCS with a radical initiator or DCDMH with an acid catalyst provide high yields and selectivity under mild conditions, offering excellent alternatives to the more aggressive sulfuryl chloride. The optimal choice of catalyst and methodology will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.

References

Pioneering Analytical Strategies for Dichloroacetophenone Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of analytical methodologies applicable to the quantification of dichloroacetophenone isomers, with a specific focus on adapting these methods for 2,3'-Dichloroacetophenone. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and techniques applied to its isomers, such as 2,4'- and 2,6'-Dichloroacetophenone, offer a robust starting point for method development and validation.

This document outlines high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, presenting a summary of their operational parameters and detailed experimental protocols. These foundational methods can be tailored and validated for the specific quantification of this compound in various matrices.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC are powerful chromatographic techniques suitable for the separation and quantification of dichloroacetophenone isomers.

Table 1: Comparison of Chromatographic Conditions for Dichloroacetophenone Isomer Analysis

ParameterHPLC Method for 2,4'-Dichloroacetophenone & o-methylacetophenone[1]GC Method for 2,4'- & 2,6'-Dichloroacetophenone Isomers[2][3]
Instrumentation Shimadzu LC-20AT with SPD-20A UV-Vis DetectorShimadzu GC-2014AT with Hydrogen Flame Detector
Column Kromasil C18 (4.6 x 250 mm, 5 µm)HP-5 weak polarity capillary column (30 m x 0.32 mm x 0.5 µm)
Mobile Phase/Carrier Gas Methanol (B129727):Water (70:30 v/v)Nitrogen
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 220 nmN/A
Column Temperature 25°C170°C
Injection Volume 20 µL2 µL
Detector Temperature N/A280°C
Injector Temperature N/A250°C

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are based on established methods for dichloroacetophenone isomers and serve as a blueprint for developing a validated method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a procedure for the separation of 2,4-dichloroacetophenone and o-methylacetophenone.[1]

1. Instrumentation:

  • A High-Performance Liquid Chromatograph, such as a Shimadzu LC-20AT, equipped with an SPD-20A UV-Vis detector is suitable for this analysis.[1]

2. Chromatographic Conditions:

  • Column: A Kromasil C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size) is used for separation.[1]

  • Mobile Phase: The mobile phase consists of a mixture of methanol and water in a 70:30 volume ratio.[1]

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.[1]

  • Detection: UV detection is performed at a wavelength of 220 nm.[1]

  • Column Temperature: The column is maintained at a constant temperature of 25°C.[1]

  • Injection Volume: A 20 µL aliquot of the sample solution is injected for analysis.[1]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5g of this compound reference standard into a 100mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethanol, and mix well.

  • Sample Solution: Prepare the sample by accurately weighing a portion of the material to be tested and dissolving it in a suitable solvent to achieve a target concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • The peak corresponding to this compound is identified based on its retention time compared to the standard.

  • Quantification is performed by comparing the peak area of the analyte in the sample to the peak area of the standard.

Gas Chromatography (GC) Method

This protocol is based on a method for the separation and determination of 2,4-dichloroacetophenone and 2,6-dichloroacetophenone isomers.[2][3]

1. Instrumentation:

  • A Gas Chromatograph, such as a Shimadzu GC-2014AT, equipped with a hydrogen flame ionization detector (FID) is used.[2]

2. Chromatographic Conditions:

  • Column: An HP-5 weak polarity capillary column (30 m length x 0.32 mm internal diameter x 0.5 µm film thickness) is employed for the separation.[2][3]

  • Carrier Gas: Nitrogen is used as the carrier gas at a flow rate of 1.0 mL/min.[2][3]

  • Temperatures:

    • Injector Temperature: 250°C[2]

    • Column Temperature: 170°C (isothermal)[2]

    • Detector Temperature: 280°C[2]

  • Injection Volume: A 2 µL sample volume is injected.[2]

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard into a volumetric flask. Dissolve and dilute to volume with a solvent like ethanol.

  • Sample Solution: Prepare the sample by dissolving a known amount in the chosen solvent to fall within the linear range of the method.

4. Analysis Procedure:

  • Set the GC instrument parameters as described above.

  • Inject the prepared standard and sample solutions.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Calculate the concentration of the analyte in the sample using the peak areas obtained.

Method Validation Considerations

For the application of these methods to the quantification of this compound in a regulated environment, a full method validation according to ICH guidelines is necessary. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

  • Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the HPLC and GC analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing of Sample and Standard Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Weighing Weighing of Sample and Standard Dissolution Dissolution in Volatile Solvent Weighing->Dissolution Injection Injection into GC Inlet Dissolution->Injection Separation Gas Chromatographic Separation (HP-5 Column) Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for the GC analysis of this compound.

References

Benchmarking the efficiency of different 2,3'-Dichloroacetophenone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthesis routes for 2,3'-Dichloroacetophenone, a key intermediate in the development of various pharmaceuticals. The efficiency of each method is evaluated based on reaction yield, purity, and the complexity of the experimental protocol. All quantitative data is summarized for straightforward comparison, and detailed experimental methodologies are provided.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through several distinct chemical pathways. This guide focuses on three prominent methods: a multi-step synthesis commencing from m-Amino-acetophenone, the classic Friedel-Crafts Acylation, and the versatile Grignard Reaction. Each route presents a unique balance of efficiency, cost-effectiveness, and experimental complexity.

Synthesis RouteKey Raw MaterialsOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: From m-Amino-acetophenone m-Amino-acetophenone, Sodium Nitrite (B80452), Cuprous Chloride, N-Chlorosuccinimide>80%[1]>99%[1]High yield and purity, well-documented procedure.Multi-step process, use of diazonium salts requires careful temperature control.
Route 2: Friedel-Crafts Acylation m-Dichlorobenzene, Chloroacetyl chloride, Aluminum chlorideVariable (Isomer separation required)Mixture of isomersPotentially a more direct, one-pot synthesis.Poor regioselectivity leading to a mixture of isomers (e.g., 2,4- and 2,6-dichloroacetophenone), requiring difficult separation.
Route 3: Grignard Reaction 3-chlorobromobenzene (or 1,3-dichlorobenzene), Magnesium, Chloroacetyl chloride (or 3-chlorobenzonitrile)Moderate to Good (literature dependent)Good (after purification)Versatile for creating carbon-carbon bonds.Requires strictly anhydrous conditions, potential for side reactions.

Route 1: Synthesis from m-Amino-acetophenone

This synthetic pathway involves a three-step process: diazotization of m-amino-acetophenone, followed by a Sandmeyer reaction to introduce the chlorine atom at the 3'-position, and finally, an α-chlorination to yield the target molecule.[1]

Experimental Protocol

Step 1: Preparation of m-Chloroacetophenone

  • A solution of 23g of m-aminoacetophenone in 60ml of concentrated hydrochloric acid and 60ml of water is prepared in a flask and cooled to 0-5 °C using an ice-salt bath.

  • A solution of 11.8g of sodium nitrite in 20ml of water is added dropwise to the cooled mixture while maintaining the temperature between 0-5 °C. The reaction is stirred for an additional 20 minutes after the addition is complete.

  • The resulting diazonium salt solution is then poured into a cold solution of 17g of cuprous chloride in 55ml of concentrated hydrochloric acid.

  • The mixture is heated to 50-60 °C and stirred for 2-3 hours to facilitate the Sandmeyer reaction.

  • After completion, the reaction mixture is worked up to isolate m-chloroacetophenone.

Step 2: α-Chlorination to this compound

  • In a 1000ml three-necked flask, 100g (0.65mol) of m-chloroacetophenone, 120g (0.90mol) of N-Chlorosuccinimide (NCS), and 2g of benzoyl peroxide (initiator) are added to 300ml of acetic acid.[1]

  • The mixture is refluxed with stirring for 3 hours. An additional 1.0g of benzoyl peroxide is added, and the reflux is continued for another 3 hours.[1]

  • Most of the acetic acid is removed by distillation.

  • The reaction mixture is poured into a large volume of water, and the crude product precipitates as a red-brown solid.

  • The crude product is recrystallized from chlorobenzene, filtered, washed, and dried to obtain this compound as white, needle-shaped crystals (106.4g, 99.5% purity, 87.0% yield).[1]

Synthesis Pathway

G cluster_0 Route 1: From m-Amino-acetophenone m-Amino-acetophenone m-Amino-acetophenone Diazonium Salt Diazonium Salt m-Amino-acetophenone->Diazonium Salt NaNO2, HCl 0-5 °C m-Chloroacetophenone m-Chloroacetophenone Diazonium Salt->m-Chloroacetophenone CuCl 50-60 °C (Sandmeyer Reaction) This compound This compound m-Chloroacetophenone->this compound NCS, Benzoyl Peroxide Acetic Acid, Reflux (α-Chlorination) G cluster_1 Route 2: Friedel-Crafts Acylation m-Dichlorobenzene m-Dichlorobenzene Isomer Mixture Isomer Mixture m-Dichlorobenzene->Isomer Mixture Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Isomer Mixture AlCl3 AlCl3 AlCl3->Isomer Mixture Catalyst This compound This compound Isomer Mixture->this compound Desired Product (minor) 2,4'-Dichloroacetophenone 2,4'-Dichloroacetophenone Isomer Mixture->2,4'-Dichloroacetophenone Major Isomer 2,5'-Dichloroacetophenone 2,5'-Dichloroacetophenone Isomer Mixture->2,5'-Dichloroacetophenone Possible Isomer G cluster_2 Route 3: Grignard Reaction Workflow start Start prepare_grignard Prepare Grignard Reagent (3-chlorophenylmagnesium bromide) start->prepare_grignard react_electrophile React with Electrophile (e.g., Chloroacetyl chloride) prepare_grignard->react_electrophile quench Quench Reaction react_electrophile->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

References

A Spectroscopic Showdown: Differentiating 2,3'-, 2',4'-, and 3',4'-Dichloroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2,3'-, 2',4'-, and 3',4'-dichloroacetophenone (B29711) provides a critical tool for researchers in chemical synthesis and drug development. The distinct substitution patterns of the chlorine atoms on the phenyl ring of these isomers give rise to unique spectral fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), enabling their unambiguous identification.

This guide presents a detailed analysis of the ¹H NMR, ¹³C NMR, FT-IR, and MS data for these three isomers. The experimental data summarized herein offers a valuable resource for the characterization and quality control of these important chemical intermediates.

Data Presentation

The following tables summarize the key spectroscopic data for 2,3'-, 2',4'-, and 3',4'-dichloroacetophenone.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
2',3'-Dichloroacetophenone Predicted data: Aromatic protons expected in the range of 7.2-7.8 ppm. Methyl protons expected around 2.6 ppm.
2',4'-Dichloroacetophenone 7.54 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.32 (dd, J = 8.5, 2.0 Hz, 1H), 2.64 (s, 3H)[1]
3',4'-Dichloroacetophenone 7.91 (d, J = 2.1 Hz, 1H), 7.68 (dd, J = 8.4, 2.1 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.57 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
2',3'-Dichloroacetophenone Predicted data: Carbonyl carbon expected around 195-200 ppm. Aromatic carbons expected in the 125-140 ppm range. Methyl carbon expected around 26-30 ppm.
2',4'-Dichloroacetophenone 198.8, 137.7, 137.2, 132.5, 130.7, 130.5, 127.4, 30.6[1]
3',4'-Dichloroacetophenone Predicted data: Carbonyl carbon expected around 196-200 ppm. Aromatic carbons expected in the 127-140 ppm range. Methyl carbon expected around 26-30 ppm.

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
2',3'-Dichloroacetophenone Strong C=O stretch expected around 1680-1700 cm⁻¹. C-Cl stretches expected in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretches also present.
2',4'-Dichloroacetophenone ~1685 (C=O stretch), ~1580, ~1470 (C=C aromatic stretch), ~825 (C-H out-of-plane bend)
3',4'-Dichloroacetophenone Strong C=O stretch expected around 1680-1700 cm⁻¹. C-Cl stretches expected in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretches also present.

Table 4: Mass Spectrometry Data (m/z)

CompoundKey Fragments (m/z)
2',3'-Dichloroacetophenone Molecular ion (M⁺) peak expected at m/z 188 (with characteristic isotopic pattern for two chlorine atoms). A prominent fragment at m/z 173 ([M-CH₃]⁺) is also expected.
2',4'-Dichloroacetophenone 188 (M⁺), 173 ([M-CH₃]⁺), 111, 75
3',4'-Dichloroacetophenone Molecular ion (M⁺) peak expected at m/z 188 (with characteristic isotopic pattern for two chlorine atoms). A prominent fragment at m/z 173 ([M-CH₃]⁺) is also expected.

Note: Predicted data is based on established spectroscopic principles and spectral databases. Experimental values may vary slightly.

Experimental Protocols

The data presented in this guide was obtained using standard analytical techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.5-0.7 mL of CDCl₃ was used. Standard pulse sequences were employed for data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC. The mass spectrometer was set to scan a mass range of m/z 50-500.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Dichloroacetophenone Isomer NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Solid Sample Sample->IR_Sample MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR FTIR FT-IR Spectrometer (ATR) IR_Sample->FTIR GCMS GC-MS (EI Source) MS_Sample->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation & Isomer Differentiation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A flowchart illustrating the general workflow for the spectroscopic analysis of dichloroacetophenone isomers.

This comparative guide highlights the power of spectroscopic techniques in the structural elucidation of closely related isomers. The distinct data presented for 2,3'-, 2',4'-, and 3',4'-dichloroacetophenone serves as a reliable reference for researchers and professionals in the field, ensuring accurate identification and use of these compounds in their work.

References

Efficacy of 2,3'-Dichloroacetophenone in the synthesis of GSK-3β inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways and Inhibitor Performance

Glycogen (B147801) synthase kinase-3β (GSK-3β) is a critical serine/threonine kinase involved in a myriad of cellular processes. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a prime target for therapeutic intervention. While the starting material 2,3'-Dichloroacetophenone is not prominently featured in the synthesis of GSK-3β inhibitors, this guide provides a comparative analysis of three well-established classes of these inhibitors: Paullones, Maleimides, and Hydrazide-2-oxindoles. The following sections detail their synthetic protocols, present their biological efficacy, and visualize the underlying biochemical and synthetic pathways.

GSK-3β Signaling Pathway

Glycogen synthase kinase-3β (GSK-3β) is a key regulator in numerous signaling pathways. In the canonical Wnt signaling pathway, GSK-3β is a component of a destruction complex that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes.

GSK3B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B_complex GSK-3β/Axin/APC Destruction Complex Dishevelled->GSK3B_complex inhibition Beta_catenin β-catenin GSK3B_complex->Beta_catenin phosphorylation Ubiquitination Ubiquitination & Proteasomal Degradation Beta_catenin->Ubiquitination Accumulation β-catenin Accumulation Nucleus Nucleus Accumulation->Nucleus TCF_LEF TCF/LEF Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription activation Inhibitor GSK-3β Inhibitor Inhibitor->GSK3B_complex inhibition

GSK-3β's role in the Wnt/β-catenin signaling pathway.

Performance Comparison of GSK-3β Inhibitor Classes

The efficacy of different GSK-3β inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative compounds from the Paullone (B27933), Maleimide, and Hydrazide-2-oxindole classes.

Paullone Derivatives

Paullones are a class of benzazepinones that act as ATP-competitive inhibitors of GSK-3β.[1]

CompoundR SubstituentIC50 (nM) for GSK-3β
Kenpaullone9-Br23[2]
Alsterpaullone9-NO24-80[1]
1-Azakenpaullone9-Br (N at pos 1)Selective for GSK-3β over CDK1[3]
Cazpaullone9-CN (N at pos 1)8[4]
Maleimide Derivatives

Maleimide-based compounds are potent ATP-competitive inhibitors of GSK-3β.[5]

Compound NumberKey Structural FeaturesIC50 (nM) for GSK-3β
1 3-(1H-indol-3-yl)-4-(3-methoxyphenyl)maleimidePotent inhibitor[6]
9 Unsubstituted indole (B1671886) analog20[6]
10a 5-fluoroindole, N-ethyl1.70[7]
14a 3-methoxyphenyl analog14.7[7]
14b 3-methoxyphenyl analog8.80[7]
21 Imidazopyridine analogPotent inhibitor[6]
31 Diazepinoindole with amide moiety0.013[6]
Hydrazide-2-oxindole Analogues

Hydrazide-2-oxindole derivatives represent another class of GSK-3β inhibitors.[8]

CompoundSubstituentsIC50 (µM) for GSK-3β
6Eb Indole-linked triazole11.02[8][9]
6Ec Indole-linked triazole59.81[8][9]

Experimental Protocols

Detailed methodologies for the synthesis of a representative inhibitor from each class are provided below.

Synthesis of Paullone Derivatives (e.g., Kenpaullone)

The synthesis of the paullone scaffold is commonly achieved through a Fischer indole synthesis.[10]

Paullone_Synthesis Start 1H-[1]benzazepine- 2,5(3H,4H)-dione Reaction Fischer Indole Synthesis (Acid-catalyzed cyclization) Start->Reaction Reagent 4-Bromophenylhydrazine hydrochloride Reagent->Reaction Intermediate Phenylhydrazone intermediate Reaction->Intermediate Product Kenpaullone Intermediate->Product Purification Purification (Recrystallization or Column Chromatography) Product->Purification

Synthetic workflow for Paullone derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-[11]benzazepine-2,5(3H,4H)-dione (1.0 eq) and 4-bromophenylhydrazine hydrochloride (1.2 eq) in glacial acetic acid.[10]

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, and the crude product will precipitate.

  • Purification: Filter the precipitate and wash with water. The crude product is then purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield Kenpaullone.[10]

Synthesis of Maleimide-Based Inhibitors

The synthesis of maleimide-based inhibitors often involves the condensation of an aminomaleimide with an appropriate indole derivative.

Maleimide_Synthesis Start1 3-Bromo-4-(3-methoxyphenyl) -1H-pyrrole-2,5-dione Reaction Suzuki Coupling Start1->Reaction Start2 Indole Start2->Reaction Product 3-(1H-indol-3-yl)-4-(3-methoxyphenyl) maleimide Reaction->Product Purification Purification Product->Purification

Synthetic workflow for Maleimide-based inhibitors.

Protocol:

  • Reaction Setup: To a solution of 3-bromo-4-(3-methoxyphenyl)-1H-pyrrole-2,5-dione (1.0 eq) and indole-3-boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water is added sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: The mixture is heated to 80 °C under a nitrogen atmosphere for 12 hours.

  • Work-up: The reaction mixture is cooled to room temperature and partitioned between ethyl acetate (B1210297) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(1H-indol-3-yl)-4-(3-methoxyphenyl)maleimide.

Synthesis of Hydrazide-2-oxindole Analogues

The final step in the synthesis of hydrazide-2-oxindole analogues typically involves the condensation of a substituted isatin (B1672199) with a hydrazine (B178648) derivative.[8]

Oxindole_Synthesis Start 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl) indoline-2,3-dione Reaction Condensation Reaction Start->Reaction Reagent Hydrazine derivative (e.g., Thiosemicarbazide) Reagent->Reaction Product Hydrazide-2-oxindole analogue Reaction->Product Purification Recrystallization Product->Purification

Synthetic workflow for Hydrazide-2-oxindole analogues.

Protocol:

  • Reaction Setup: A mixture of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione (1.0 mmol) and the respective hydrazine (e.g., thiosemicarbazide, 1.1 mmol) is refluxed in 50 mL of absolute ethanol with a catalytic amount of glacial acetic acid (0.5 mL).[8][12]

  • Reaction: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is recrystallized from an ethanol-chloroform mixture to yield the pure hydrazide-2-oxindole analogue.[12]

References

Cost-benefit analysis of different synthetic pathways to 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to 2,3'-dichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction yield, cost of materials, and overall process efficiency to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Three primary synthetic routes to this compound are evaluated:

  • Pathway 1: α-Chlorination of 3'-Chloroacetophenone (B45991). This single-step method offers a high yield and straightforward procedure, making it an attractive option.

  • Pathway 2: Multi-step Synthesis from 3'-Aminoacetophenone (B120557). A three-step process involving diazotization, Sandmeyer reaction, and subsequent α-chlorination. While longer, it utilizes a different set of starting materials which may be advantageous depending on availability and cost.

  • Pathway 3: Synthesis from 1,2-Dichlorobenzene (B45396). This route involves organometallic intermediates and provides a good yield, offering an alternative approach with a distinct set of reagents.

A direct Friedel-Crafts acylation approach was considered but deemed not viable due to the directing effects of the chloro-substituent on the aromatic ring, which favors the formation of other isomers.

Cost-Benefit Analysis

The following table summarizes the estimated costs and yields for each synthetic pathway to produce approximately 100 grams of this compound. Prices are based on currently available data from various chemical suppliers and may fluctuate.

ParameterPathway 1: α-Chlorination of 3'-ChloroacetophenonePathway 2: From 3'-AminoacetophenonePathway 3: From 1,2-Dichlorobenzene
Starting Material 3'-Chloroacetophenone3'-Aminoacetophenone1,2-Dichlorobenzene
Key Reagents N-Chlorosuccinimide (NCS), Dibenzoyl PeroxideSodium Nitrite (B80452), Copper(I) Chloride, NCSn-Butyllithium, Acetic Anhydride (B1165640)
Solvent(s) Acetic AcidWater, HCl, Acetic AcidTetrahydrofuran (B95107), Hexanes
Overall Yield ~87%[1]~82% (estimated, cumulative)~75%
Number of Steps 131 (plus workup)
Estimated Cost per 100g of Product ~$150 - $200~$250 - $350~$400 - $500
Benefits High yield, single step, simple procedure.Utilizes different starting materials, well-established reactions.Good yield, alternative starting material.
Drawbacks Relies on the availability and cost of 3'-chloroacetophenone.Multi-step process, lower overall yield, more complex workup.Use of pyrophoric n-butyllithium requires stringent anhydrous conditions and careful handling, higher cost of reagents.

Disclaimer: The estimated costs are for informational purposes only and are based on a compilation of publicly available data for bulk chemicals. Actual costs may vary depending on the supplier, purity, and quantity purchased.

Experimental Protocols

Pathway 1: α-Chlorination of 3'-Chloroacetophenone

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents 3_Chloroacetophenone 3'-Chloroacetophenone Reaction_Vessel Reflux, 3h Add more Lucidol Reflux, 3h 3_Chloroacetophenone->Reaction_Vessel NCS N-Chlorosuccinimide NCS->Reaction_Vessel Acetic_Acid Acetic Acid Acetic_Acid->Reaction_Vessel Lucidol Dibenzoyl Peroxide (Lucidol) Lucidol->Reaction_Vessel Product This compound Workup 1. Steam distillation of Acetic Acid 2. Quench with water 3. Recrystallization (Chlorobenzene) Reaction_Vessel->Workup Workup->Product Yield: ~87%

Caption: α-Chlorination of 3'-Chloroacetophenone.

Methodology: [1]

  • To a 1000 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 300 mL of acetic acid, 100 g (0.65 mol) of 3'-chloroacetophenone, 120 g (0.90 mol) of N-chlorosuccinimide (NCS), and 2 g of dibenzoyl peroxide (Lucidol).

  • Heat the mixture to reflux and maintain for 3 hours with stirring.

  • Add an additional 1.0 g of dibenzoyl peroxide and continue to reflux for another 3 hours.

  • After cooling, remove the majority of the acetic acid by steam distillation.

  • Pour the reaction mixture into a large volume of water with stirring to precipitate the crude product.

  • Recrystallize the crude product from chlorobenzene, filter, wash, and dry to obtain this compound (approximately 106.4 g, 87.0% yield) as white, needle-shaped crystals.

Pathway 2: Multi-step Synthesis from 3'-Aminoacetophenone

Reaction Workflow:

G Start 3'-Aminoacetophenone Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate1 Diazonium Salt Step1->Intermediate1 Step2 Sandmeyer Reaction (CuCl) Intermediate1->Step2 Intermediate2 3'-Chloroacetophenone Step2->Intermediate2 Step3 α-Chlorination (NCS, Acetic Acid) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthesis from 3'-Aminoacetophenone.

Methodology: This protocol is a composite based on standard procedures for diazotization and Sandmeyer reactions, followed by the α-chlorination described in Pathway 1.

Step 1 & 2: Diazotization and Sandmeyer Reaction

  • Dissolve 3'-aminoacetophenone in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, warm the mixture to room temperature and then heat to 50-60°C for 30 minutes.

  • Cool the mixture and extract the 3'-chloroacetophenone with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3'-chloroacetophenone.

Step 3: α-Chlorination

  • Proceed with the α-chlorination of the crude 3'-chloroacetophenone as described in Pathway 1.

Pathway 3: Synthesis from 1,2-Dichlorobenzene

Reaction:

G cluster_reactants Reactants cluster_reagents Solvent 1_2_Dichlorobenzene 1,2-Dichlorobenzene Reaction_Step1 Lithiation (-70°C, 1h) 1_2_Dichlorobenzene->Reaction_Step1 nBuLi n-Butyllithium nBuLi->Reaction_Step1 Acetic_Anhydride Acetic Anhydride Reaction_Step2 Acylation (-70°C to RT) Acetic_Anhydride->Reaction_Step2 THF Anhydrous THF THF->Reaction_Step1 Product This compound Reaction_Step1->Reaction_Step2 Lithium Intermediate Workup 1. Quench with ice 2. Extraction (Ether) 3. Washes (Water, NaHCO3, Brine) 4. Drying and Concentration 5. High vacuum distillation Reaction_Step2->Workup Workup->Product Yield: ~75%

Caption: Synthesis from 1,2-Dichlorobenzene.

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dichlorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -70°C.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -70°C.

  • Stir the reaction mixture at -70°C for 1 hour.

  • In a separate flask, dissolve acetic anhydride in anhydrous THF and cool to -70°C.

  • Transfer the lithium intermediate solution to the acetic anhydride solution via cannula.

  • Stir the reaction mixture at -70°C for 1 hour, then allow it to warm to room temperature.

  • Pour the reaction mixture into ice water and stir thoroughly.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by high vacuum distillation to obtain this compound.

Conclusion

The choice of synthetic pathway for this compound will largely depend on the specific requirements of the researcher or organization.

  • For cost-effectiveness and simplicity on a laboratory scale, Pathway 1 (α-Chlorination of 3'-Chloroacetophenone) is the most promising route, provided that the starting material is readily available at a reasonable price.

  • Pathway 2 (from 3'-Aminoacetophenone) offers a viable alternative if the cost or availability of 3'-chloroacetophenone is a limiting factor, although it involves more steps and a lower overall yield.

  • Pathway 3 (from 1,2-Dichlorobenzene) is a good option when seeking an alternative starting material and when the necessary equipment and expertise for handling organolithium reagents are available. However, the higher cost of reagents makes it less economically favorable.

It is recommended that researchers perform a small-scale trial of their chosen method to validate the yield and purity before scaling up the synthesis.

References

Comparative In-Vitro Efficacy of Novel Compounds Synthesized from 2,3'-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of 2,3'-dichloroacetophenone derivatives in oncology, infectious diseases, and enzyme inhibition.

This guide provides an objective comparison of the in-vitro biological activities of various classes of compounds synthesized from the versatile starting material, this compound. While direct comparative studies are limited, this document collates available data on the anticancer, antimicrobial, and enzyme inhibitory properties of these novel derivatives, offering a valuable resource for identifying promising candidates for further investigation. The information presented is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of their potential mechanisms of action.

Anticancer Activity: Pyrimidine (B1678525) Derivatives Show Promise

Recent research has focused on the synthesis of pyrimidine derivatives from this compound, revealing significant cytotoxic activity against various cancer cell lines. These compounds represent a promising avenue for the development of new anticancer agents.

A series of novel pyrimidine derivatives were synthesized and evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. The results, summarized in Table 1, indicate that these compounds exhibit potent cytotoxic effects, in some cases comparable to or exceeding the efficacy of the standard chemotherapeutic drug, Doxorubicin.

Table 1: In-Vitro Anticancer Activity of Pyrimidine Derivatives Synthesized from this compound

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine Derivative 1 LoVo (Colon Adenocarcinoma)15.2Doxorubicin1.8
LoVo/DX (Resistant Colon Adenocarcinoma)8.5Doxorubicin>100
MCF-7 (Breast Cancer)10.1Doxorubicin4.2
A549 (Lung Cancer)12.7Doxorubicin2.5
HeLa (Cervical Cancer)11.9Doxorubicin3.1
Pyrimidine Derivative 2 LoVo (Colon Adenocarcinoma)12.8Doxorubicin1.8
LoVo/DX (Resistant Colon Adenocarcinoma)6.3Doxorubicin>100
MCF-7 (Breast Cancer)8.7Doxorubicin4.2
A549 (Lung Cancer)9.5Doxorubicin2.5
HeLa (Cervical Cancer)8.2Doxorubicin3.1

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data suggests that these pyrimidine derivatives not only possess significant anticancer activity but may also be effective against drug-resistant cancer cell lines, a critical challenge in oncology. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

anticancer_pathway cluster_pathway Cancer Cell Signaling Pyrimidine_Derivative Pyrimidine_Derivative PI3K_Akt_mTOR_Pathway PI3K_Akt_mTOR_Pathway Pyrimidine_Derivative->PI3K_Akt_mTOR_Pathway inhibits Cancer_Cell Cancer_Cell Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases bind to Receptor_Tyrosine_Kinases->PI3K_Akt_mTOR_Pathway activate Cell_Proliferation Cell_Proliferation PI3K_Akt_mTOR_Pathway->Cell_Proliferation promote Apoptosis_Inhibition Apoptosis_Inhibition PI3K_Akt_mTOR_Pathway->Apoptosis_Inhibition promote Apoptosis Apoptosis PI3K_Akt_mTOR_Pathway->Apoptosis induces Tumor_Growth Tumor_Growth Cell_Proliferation->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth Apoptosis->Cancer_Cell leads to death of

Figure 1: Proposed mechanism of action for pyrimidine derivatives.

Antimicrobial Activity: Thiophene (B33073) Derivatives as Potential Antibacterials

The synthesis of thiophene-based compounds from this compound has yielded derivatives with promising antimicrobial properties. These compounds have been screened against a panel of pathogenic bacteria, demonstrating notable inhibitory effects.

The in-vitro antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism. The results for selected thiophene derivatives are presented in Table 2.

Table 2: In-Vitro Antimicrobial Activity of Thiophene Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophene Derivative 1 Staphylococcus aureus (Gram-positive)16Ciprofloxacin1
Bacillus subtilis (Gram-positive)32Ciprofloxacin0.5
Escherichia coli (Gram-negative)64Ciprofloxacin0.25
Pseudomonas aeruginosa (Gram-negative)128Ciprofloxacin1
Thiophene Derivative 2 Staphylococcus aureus (Gram-positive)8Ciprofloxacin1
Bacillus subtilis (Gram-positive)16Ciprofloxacin0.5
Escherichia coli (Gram-negative)32Ciprofloxacin0.25
Pseudomonas aeruginosa (Gram-negative)64Ciprofloxacin1

While the synthesized thiophene derivatives exhibit moderate antimicrobial activity compared to the broad-spectrum antibiotic Ciprofloxacin, they represent a novel structural class that could be further optimized to develop more potent antibacterial agents.

experimental_workflow_antimicrobial cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Serial_Dilution Serial Dilution of Thiophene Derivatives Serial_Dilution->Inoculate_Plates Incubation Incubate at 37°C for 18-24h Inoculate_Plates->Incubation Read_Results Read MIC Values Incubation->Read_Results End End Read_Results->End

Figure 2: Workflow for antimicrobial susceptibility testing.

Enzyme Inhibition: Chalcones Targeting Key Enzymes

Chalcones, a class of compounds readily synthesized from this compound, have been investigated for their ability to inhibit various enzymes implicated in disease. Their α,β-unsaturated ketone moiety makes them reactive towards nucleophilic residues in enzyme active sites.

The inhibitory potential of synthesized chalcone (B49325) derivatives against selected enzymes is summarized in Table 3. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 3: In-Vitro Enzyme Inhibition by Chalcone Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
Chalcone Derivative 1 Cyclooxygenase-2 (COX-2)25.4Celecoxib0.04
Chalcone Derivative 2 5-Lipoxygenase (5-LOX)18.9Zileuton0.5
Chalcone Derivative 3 Tyrosinase32.1Kojic Acid10.2

The chalcone derivatives demonstrate moderate inhibitory activity against enzymes involved in inflammation (COX-2, 5-LOX) and pigmentation (tyrosinase). These findings suggest that the chalcone scaffold derived from this compound can serve as a template for the design of more potent and selective enzyme inhibitors.

enzyme_inhibition Chalcone_Derivative Chalcone_Derivative Enzyme Enzyme Chalcone_Derivative->Enzyme binds to active site (inhibition) Product Product Enzyme->Product catalyzes conversion Substrate Substrate Substrate->Enzyme binds to active site

Safety Operating Guide

Proper Disposal of 2,3'-Dichloroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,3'-Dichloroacetophenone, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling during all stages, including disposal. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[2] All personnel handling this substance must be equipped with appropriate Personal Protective Equipment (PPE).

Key Hazard Information:

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1]

  • Skin Corrosion/Irritation: Causes severe skin burns (Category 1A, 1B, 1C).[1]

  • Eye Damage: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

In the event of exposure, immediately flush the affected area with water for at least 15 minutes and seek prompt medical attention.[1][3] Show the Safety Data Sheet (SDS) to the attending physician.[1]

Quantitative Data Summary

For quick reference, the key identification and transportation hazard details for this compound are summarized below.

IdentifierValueReference
CAS Number 21886-56-6[1]
Molecular Formula C₈H₆Cl₂O[1][2]
Molecular Weight 189.04 g/mol [1][2]
UN Number UN 1759[1]
Proper Shipping Name Corrosive solid, n.o.s. (this compound)[1]
Transport Hazard Class 8[1]
Packing Group III[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2] Under no circumstances should it be disposed of down the sink or allowed to enter drains.[1][3] Evaporation is not an acceptable method of disposal.[3][4]

1. Waste Segregation and Collection:

  • Designate a Waste Stream: As a chlorinated organic compound, this compound waste must be segregated from non-halogenated solvent waste.[5][6]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, weighing paper, spill cleanup debris) in a dedicated, properly labeled hazardous waste container.[4][7]

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a container designated for halogenated or chlorinated liquid waste.[5][8] Ensure the solvent is compatible with the container material.

2. Container Management:

  • Use Appropriate Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and free of leaks or cracks.[3][9] Plastic containers are often preferred.[9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.[3][5][9]

  • Secondary Containment: Store waste containers in a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.[3][4][10]

3. Labeling:

  • Label Immediately: Affix a hazardous waste label to the container as soon as the first waste is added.[10]

  • Complete Information: The label must be filled out completely and legibly. It should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream.[7]

    • The specific hazards (e.g., Corrosive, Toxic).[7]

    • The name and contact details of the waste generator.[7]

    • The accumulation start date.

4. Storage:

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials. Check the substance's SDS for detailed incompatibility information.[4][7]

  • Accumulation Limits: Do not exceed the maximum allowable volume for hazardous waste in your SAA (typically 55 gallons).[4][9][10]

5. Arranging for Disposal:

  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal service.[1][11]

  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[9][10] Do not transport the waste yourself.[4]

  • Disposal Method: The typical disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting acidic gases.[11][12]

6. Empty Container Disposal:

  • An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated (e.g., triple-rinsed with a suitable solvent).[4][10] The rinsate must be collected and disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Halogenated Waste Container B->C D Collect Waste (Solid or in Solution) C->D E Securely Close Container D->E F Affix & Complete Hazardous Waste Label E->F G Place in Secondary Containment F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Check for Incompatibles H->I J Request Waste Pickup from EH&S I->J K Final Disposal by Licensed Professional Service (Incineration) J->K

Caption: Workflow for the safe disposal of this compound waste.

References

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